Technical Documentation Center

ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE
  • CAS: 60148-50-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (CAS No. 60148-50-7)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(5-methylisoxazol-3-yl)acetate is a heterocyclic compound featuring a core isoxazole ring, a five-membered heterocycle containing adjac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-methylisoxazol-3-yl)acetate is a heterocyclic compound featuring a core isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole moiety is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of ethyl 2-(5-methylisoxazol-3-yl)acetate, a key building block for the development of novel therapeutics. The unique structural arrangement of the isoxazole ring in this compound makes it a valuable scaffold for designing molecules with specific biological targets.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectral properties of a compound is fundamental for its application in research and drug development.

Physicochemical Data
PropertyValueSource
CAS Number 60148-50-7Internal Search
Molecular Formula C₈H₁₁NO₃Calculated
Molecular Weight 169.18 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)Inferred from related compounds
Boiling Point Not explicitly found
Melting Point Not explicitly found
Solubility Soluble in common organic solvents like ethanol, methanol, and ethyl acetate.Inferred from structure
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the isoxazole ring, a singlet for the methylene protons of the acetate group, and a singlet for the proton on the isoxazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the methyl and methylene carbons, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), along with bands corresponding to C-O stretching, C=N stretching of the isoxazole ring, and C-H stretching.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 169, with fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other characteristic fragments of the isoxazole ring.

Synthesis and Mechanism

The synthesis of ethyl 2-(5-methylisoxazol-3-yl)acetate can be approached through several synthetic strategies. A common and effective method involves the construction of the isoxazole ring followed by esterification, or the direct incorporation of the ethyl acetate moiety during the cyclization process. One plausible synthetic pathway begins with the synthesis of the precursor, 2-(5-methylisoxazol-3-yl)acetonitrile.

Synthesis of 2-(5-methylisoxazol-3-yl)acetonitrile (Precursor)

This key intermediate can be synthesized via a two-step process involving the formation of 3-oxobutanenitrile (acetoacetonitrile) followed by a cyclocondensation reaction with hydroxylamine.[3]

Step 1: Synthesis of 3-Oxobutanenitrile

The first step involves the acylation of acetonitrile with ethyl acetate in the presence of a strong base like lithium diisopropylamide (LDA). The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl acetate.

Step 2: Cyclocondensation to form 2-(5-methylisoxazol-3-yl)acetonitrile

The resulting 3-oxobutanenitrile undergoes a cyclocondensation reaction with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium acetate). This reaction forms the 5-methylisoxazole ring.

Conversion to Ethyl 2-(5-methylisoxazol-3-yl)acetate

The acetonitrile precursor can then be converted to the target ethyl ester.

Step 1: Hydrolysis to 2-(5-methylisoxazol-3-yl)acetic acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, refluxing the acetonitrile with an aqueous solution of a strong acid like sulfuric acid will yield 2-(5-methylisoxazol-3-yl)acetic acid.

Step 2: Fischer Esterification

The resulting carboxylic acid can then be esterified to the desired ethyl ester using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This is a classic Fischer esterification reaction.

Experimental Protocol: Synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate

This protocol describes a likely two-step procedure starting from the commercially available 2-(5-methylisoxazol-3-yl)acetic acid.

Step 1: Esterification of 2-(5-methylisoxazol-3-yl)acetic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(5-methylisoxazol-3-yl)acetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-(5-methylisoxazol-3-yl)acetate.

Synthesis_Workflow cluster_0 Synthesis Pathway AceticAcid 2-(5-methylisoxazol-3-yl)acetic acid Reflux Reflux AceticAcid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-(5-methylisoxazol-3-yl)acetate Purification->Product

Figure 1: A generalized workflow for the synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate via Fischer esterification.

Applications in Drug Discovery and Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[2] While specific studies on ethyl 2-(5-methylisoxazol-3-yl)acetate are limited, its structural motifs suggest potential for development in several key areas.

Anti-inflammatory Agents

Many isoxazole-containing compounds exhibit potent anti-inflammatory activity. The isoxazole ring can serve as a bioisostere for other functional groups, enhancing the binding affinity of molecules to inflammatory targets such as cyclooxygenase (COX) enzymes.

Antimicrobial Agents

The isoxazole nucleus is present in several clinically used antibiotics. Derivatives of isoxazole have shown promising activity against a variety of bacterial and fungal pathogens.[4] The incorporation of the ethyl 2-(5-methylisoxazol-3-yl)acetate moiety into larger molecules could lead to the discovery of new antimicrobial agents.

Anticancer Agents

The isoxazole scaffold has been explored for the development of novel anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation.[2]

As a Versatile Building Block

Beyond its potential intrinsic bioactivity, ethyl 2-(5-methylisoxazol-3-yl)acetate serves as a valuable and versatile building block in organic synthesis. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol, allowing for the synthesis of a diverse library of more complex molecules for high-throughput screening in drug discovery programs. The isoxazole ring itself can be further functionalized, providing additional avenues for structural modification and optimization of biological activity.

Conclusion

Ethyl 2-(5-methylisoxazol-3-yl)acetate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while not extensively detailed in the literature for this specific ester, can be reliably achieved through established methods of isoxazole ring formation and subsequent esterification. The presence of the isoxazole pharmacophore suggests a range of potential biological activities, making it an attractive starting point for the development of novel therapeutic agents. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Wiley-VCH. (2007).
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Benchchem. (2025). Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Merck Index. Acrylic Acid.
  • Micetich, R. G. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 48(10), 467-476.
  • McMurry, J. E., & Blaszczak, L. C. (1974). 4-ISOXAZOLECARBOXYLIC ACID, 3-ETHYL-5-METHYL-, ETHYL ESTER. Organic Syntheses, 54, 76.
  • Beilstein Journals.
  • The Royal Society of Chemistry. (2022). Advances in isoxazole chemistry and their role in drug discovery.
  • INCHEM. ICSC 0688 - ACRYLIC ACID.
  • The Royal Society of Chemistry. General remarks 2. Procedures and characterizations data of compounds 2.1 General procedures of synthesis of 5-amino-isoxazoles.
  • MFA Cameo. (2022, April 24). Acrylic acid.
  • The Royal Society of Chemistry.
  • Benchchem. (2025). Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • Journal of Ethnopharmacology. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Journal of Applied Microbiology. (2022, September 15).
  • Taylor & Francis Group. (2017, November 13). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • BLDpharm. 57612-87-0|2-(5-Methylisoxazol-3-yl)acetic acid.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007064.
  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
  • PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid.
  • ResearchGate. (2022, November). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)
  • ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl....
  • NIST.
  • mzCloud. (2016, February 18).
  • Australian Industrial Chemicals Introduction Scheme. (2016, November 3). FULL PUBLIC REPORT 2-Propenoic acid, 2-methyl, methyl ester, polymer with ethene.
  • Graz University of Technology. (2022). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet.
  • Sigma-Aldrich. ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)
  • Journal of the Saudi Chemical Society. (2012).
  • European Union Reference Laboratory for Cereals and Feedingstuffs. (2020).
  • ChemShuttle. 2-(3-methylisoxazol-5-yl)acetic acid;CAS No..
  • protocols.io. (2025, September 10). Siderophore Detection assay.
  • ResearchGate. Use of Blue Agar CAS Assay for siderophore detection.
  • Academic Journals. (2011, November 9). A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by.
  • ResearchGate. 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide..
  • Proprep.

Sources

Exploratory

Molecular Architecture and Synthetic Versatility of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE: A Comprehensive Technical Guide

Executive Summary (CAS: 60148-50-7)[] is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring a 5-membered nitrogen-oxygen heteroaromatic ring, this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(CAS: 60148-50-7)[] is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring a 5-membered nitrogen-oxygen heteroaromatic ring, this compound serves as a critical precursor for synthesizing complex pharmacophores. This whitepaper provides an in-depth analysis of its structural dynamics, regioselective synthesis, and standardized protocols for downstream functionalization, empowering drug development professionals to leverage its full synthetic potential.

Section 1: Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of Ethyl 2-(5-methylisoxazol-3-yl)acetate is crucial for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Significance
Chemical Name Ethyl 2-(5-methylisoxazol-3-yl)acetateStandard IUPAC nomenclature.
CAS Number 60148-50-7Unique identifier for procurement and safety tracking[].
Molecular Formula C8H11NO3Dictates mass balance in synthetic scaling.
Molecular Weight 169.18 g/mol Low molecular weight makes it an ideal fragment for Lead-Oriented Synthesis (LOS).
SMILES CCOC(=O)Cc1cc(C)on1Facilitates in silico docking and computational modeling.
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 4Allows for crucial target-protein interactions (e.g., kinase hinge binding)[2].

Causality Insight: The structural characteristics of the isoxazole ring make it possible for a variety of noncovalent interactions[2]. The absence of hydrogen bond donors combined with four distinct hydrogen bond acceptors renders this molecule highly lipophilic yet capable of strong, directional interactions with target proteins. The ethyl ester acts as a transient protecting group, masking the polarity of the acetic acid moiety during lipophilic coupling steps.

Section 2: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

While traditional condensation of 1,3-dicarbonyls with hydroxylamine often yields an inseparable mixture of 3,5- and 5,3-regioisomers, the modern standard for synthesizing 3,5-disubstituted isoxazoles relies on the 1,3-dipolar cycloaddition (Huisgen-type) of a nitrile oxide with a terminal alkyne.

Mechanistic Causality: The nitrile oxide dipole (generated in situ from an ethyl precursor via dehydration) reacts with propyne gas. The steric bulk and electronic polarization of the terminal alkyne strictly dictate the regiochemistry, exclusively yielding the 5-methylisoxazole core rather than the 4-methyl or 3-methyl variants.

Synthesis N1 Ethyl Precursor (Nitro/Chloro-oxime) N2 Dehydration (Base/PhNCO) N1->N2 N3 Nitrile Oxide Dipole [EtOOC-CH2-CNO] N2->N3 N5 [3+2] Cycloaddition N3->N5 N4 Propyne (Alkyne) N4->N5 N6 Ethyl 2-(5-methylisoxazol-3-yl)acetate N5->N6

Fig 1: Regioselective [3+2] cycloaddition synthesis of ethyl 2-(5-methylisoxazol-3-yl)acetate.

Section 3: Reactivity Profile and Downstream Functionalization

The structural architecture of Ethyl 2-(5-methylisoxazol-3-yl)acetate presents multiple orthogonal nodes for functionalization, making it a highly versatile tool for medicinal chemists.

  • Acidic α-Protons: The methylene bridge (-CH₂-) situated between the electron-withdrawing isoxazole ring and the ester carbonyl is highly acidic. This enables facile deprotonation and subsequent α-alkylation.

  • Electrophilic Ester: The ethyl ester is primed for nucleophilic acyl substitution, most commonly saponification to yield the free carboxylic acid for amide coupling.

  • Isoxazole Core: Acts as a metabolically stable bioisostere for amide bonds, resisting enzymatic hydrolysis while maintaining similar vector geometry.

Reactivity Core Ethyl 2-(5-methylisoxazol-3-yl)acetate Core Scaffold Ester Electrophilic Ester (Saponification) Core->Ester Alpha Acidic α-Protons (Alkylation) Core->Alpha Isoxazole Isoxazole Ring (Bioisostere) Core->Isoxazole Methyl 5-Methyl Group (Lipophilic) Core->Methyl

Fig 2: Key reactive nodes and pharmacophoric features of the molecule.

Section 4: Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides immediate empirical feedback to the bench scientist.

Protocol A: Saponification to 2-(5-Methylisoxazol-3-yl)acetic acid

Objective: Unmask the carboxylic acid for downstream amide coupling. Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation coordinates with the isoxazole nitrogen and ester oxygen, directing the hydroxide attack while preventing harsh base-catalyzed ring-opening of the sensitive isoxazole core.

  • Dissolution: Dissolve Ethyl 2-(5-methylisoxazol-3-yl)acetate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).

  • Base Addition: Cool the mixture to 0°C. Add LiOH·H₂O (1.5 eq) portion-wise.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validate progress via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a baseline spot confirms complete ester hydrolysis.

  • Workup: Concentrate in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and wash with Et₂O to remove non-polar impurities.

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Validation: A white precipitate should form immediately, confirming the protonation and insolubility of the free acid in acidic aqueous media.

  • Isolation: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Protocol B: α-Alkylation of the Acetate

Objective: Introduce steric bulk or functional groups at the methylene bridge. Causality: Lithium diisopropylamide (LDA) is strictly required at cryogenic temperatures (-78°C) to ensure rapid, kinetic enolate formation. Using weaker bases or higher temperatures would lead to thermodynamic self-condensation (Claisen-type side reactions).

  • Enolate Formation: To a solution of LDA (1.1 eq) in anhydrous THF at -78°C under Argon, add Ethyl 2-(5-methylisoxazol-3-yl)acetate (1.0 eq) dropwise. Stir for 30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Thermal Gradient: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching (Self-Validation): Quench with saturated aqueous NH₄Cl. Validation: The cessation of bubbling and clear phase separation visually confirms the neutralization of unreacted enolate/base.

  • Purification: Extract with EtOAc, dry, and purify via flash column chromatography.

Section 5: Applications in Drug Development

In the landscape of modern drug discovery, the isoxazole ring is a highly sought-after motif. It frequently appears in FDA-approved therapeutics, ranging from COX-2 inhibitors (e.g., Valdecoxib) to antirheumatic drugs (e.g., Leflunomide)[3]. Isoxazole compounds exhibit a wide spectrum of targets and broad biological activities, effectively treating multiple diseases, including anticancer, antimicrobial, and anti-inflammatory conditions[4].

Ethyl 2-(5-methylisoxazol-3-yl)acetate is particularly valuable in the development of epigenetic inhibitors. The 3,5-dimethylisoxazole moiety is a proven "reader domain" binder, mimicking acetyl-lysine to inhibit BET bromodomains. By utilizing the acetate derivative, medicinal chemists can seamlessly attach this reader-binding pharmacophore to diverse molecular scaffolds via simple amide coupling, drastically accelerating the hit-to-lead optimization process.

References

  • Main Product - BOC Sciences: Ethyl 2-(5-Methylisoxazol-3-Yl)
  • Source: Bioorganic & Medicinal Chemistry (PubMed/NIH)
  • A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL

Sources

Foundational

Structural Elucidation of Ethyl 2-(5-methylisoxazol-3-yl)acetate: A Comprehensive NMR Analysis Guide

Executive Summary Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS 60148-50-7) is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. The isoxazole core frequently serves as a bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS 60148-50-7) is a highly versatile building block widely utilized in medicinal chemistry and drug development[1]. The isoxazole core frequently serves as a bioisostere for esters and amides, offering improved metabolic stability and altered lipophilicity. For application scientists and synthetic chemists, confirming the precise regiochemistry of the isoxazole ring (specifically differentiating the 3,5-substitution pattern) is a critical quality control step. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule.

Molecular Architecture & Spin System Dynamics

The structural integrity of Ethyl 2-(5-methylisoxazol-3-yl)acetate can be divided into three distinct electronic domains, each presenting unique NMR characteristics:

  • The Isoxazole Core: A heteroaromatic five-membered ring containing adjacent oxygen and nitrogen atoms. This ring exhibits strong diamagnetic anisotropy and complex resonance effects.

  • The C3-Methylene Bridge: An isolated −CH2​− group flanked by the isoxazole ring and an ester carbonyl, resulting in a bis-deshielded environment.

  • The Terminal Ethyl Ester: A classic A2​X3​ spin system ( −O−CH2​−CH3​ ) that serves as a reliable internal calibration point for coupling constants.

High-Resolution 1 H NMR Analysis: Causality & Chemical Shifts

Understanding the 1 H NMR spectrum requires analyzing the inductive and resonance effects dictated by the heteroatoms.

  • Isoxazole H4 ( δ ~6.10 ppm, singlet, 1H): Counterintuitively, despite being part of an aromatic system, the H4 proton is highly shielded compared to typical benzene protons ( δ 7.2 ppm). This occurs because the highly electronegative oxygen and nitrogen atoms withdraw electron density inductively but donate electron density via resonance. This resonance localizes a partial negative charge specifically at the C4 position, shielding the attached proton[2].

  • 5-Methyl Group ( δ ~2.40 ppm, singlet, 3H): This allylic-like methyl group is deshielded by the diamagnetic ring current of the isoxazole and the inductive pull of the adjacent ring oxygen.

  • C3-Methylene ( δ ~3.65 ppm, singlet, 2H): These protons are highly deshielded due to their bis-allylic character—sandwiched between the electron-withdrawing isoxazole C3 position and the ester carbonyl. They appear as a sharp singlet because there are no vicinal protons to induce scalar coupling.

  • Ethyl Ester ( δ ~4.15 ppm, quartet, 2H; δ ~1.25 ppm, triplet, 3H): The oxymethylene protons are strongly deshielded by the adjacent ester oxygen. They couple with the terminal methyl group with a standard 3J coupling constant of ~7.1 Hz.

13 C NMR Analysis: Electronic Environment & Anisotropy

The 13 C spectrum is diagnostic for confirming the regiochemistry of the isoxazole ring[2].

  • Quaternary Carbons (C=O, C5, C3): The ester carbonyl resonates furthest downfield ( δ ~170.0 ppm). The isoxazole C5 is directly attached to the ring oxygen and resonates similarly downfield ( δ ~169.5 ppm). The C3 carbon, attached to the less electronegative nitrogen, appears slightly upfield at δ ~159.0 ppm.

  • Isoxazole C4 ( δ ~102.0 ppm): As explained in the 1 H section, the resonance-driven electron density at C4 makes it the most shielded carbon in the heteroaromatic ring. A shift near 100–105 ppm is the definitive hallmark of an unsubstituted C4 in an isoxazole[2].

  • Aliphatic Carbons: The ester oxymethylene ( δ ~61.0 ppm) and the C3-methylene ( δ ~34.0 ppm) are easily distinguishable based on oxygen's inductive effect.

Quantitative Data Presentation

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Environment | | :--- | :--- | :--- | :--- | :--- | :--- | | Ester -O-CH 2​ - | 4.15 | Quartet (q) | 2H | 7.1 | Deshielded by ester oxygen | | C3-CH 2​ - | 3.65 | Singlet (s) | 2H | - | Bis-deshielded (Ring + C=O) | | 5-CH 3​ | 2.40 | Singlet (s) | 3H | - | Allylic to heteroaromatic ring | | Ester -CH 3​ | 1.25 | Triplet (t) | 3H | 7.1 | Coupled to oxymethylene | | Isoxazole H4 | 6.10 | Singlet (s) | 1H | - | Shielded by ring resonance |

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3​ ) | Position | Chemical Shift ( δ , ppm) | Type | Causality / Environment | | :--- | :--- | :--- | :--- | | Ester C=O | 170.0 | Quaternary (C) | sp 2 carbonyl carbon | | Isoxazole C5 | 169.5 | Quaternary (C) | Directly bonded to ring Oxygen | | Isoxazole C3 | 159.0 | Quaternary (C) | Directly bonded to ring Nitrogen | | Isoxazole C4 | 102.0 | Methine (CH) | High electron density via resonance | | Ester -O-CH 2​ - | 61.0 | Methylene (CH 2​ ) | Inductive deshielding by Oxygen | | C3-CH 2​ - | 34.0 | Methylene (CH 2​ ) | Alpha to carbonyl and ring | | Ester -CH 3​ | 14.0 | Methyl (CH 3​ ) | Aliphatic terminus | | 5-CH 3​ | 12.0 | Methyl (CH 3​ ) | Shielded relative to typical aliphatics |

Experimental Protocol: Self-Validating NMR Workflow

To achieve research-grade spectra, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to ensure maximum trustworthiness of the acquired data.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15–20 mg of Ethyl 2-(5-methylisoxazol-3-yl)acetate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected for its lack of exchangeable protons and excellent solvating power for esters. TMS provides an absolute 0.00 ppm internal standard, preventing chemical shift drift.

Step 2: Probe Tuning & Shimming

  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching (wobble curve optimization) for both 1 H and 13 C nuclei. Execute gradient shimming along the Z-axis to achieve a TMS line width at half-height (FWHM) of < 1.0 Hz.

  • Causality: Precise shimming ensures that the fine scalar couplings (the 7.1 Hz quartet/triplet of the ethyl group) are sharply resolved and not artificially broadened by magnetic field inhomogeneities.

Step 3: 1 H NMR Acquisition

  • Action: Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a Relaxation Delay (D1) of 1.5 seconds.

  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization. 16 scans provide an optimal signal-to-noise ratio (SNR) for a 15 mg sample without wasting instrument time.

Step 4: 13 C NMR Acquisition

  • Action: Use a proton-decoupled 30° pulse sequence (zgpg30) with WALTZ-16 decoupling. Acquire 1024 scans with an extended Relaxation Delay (D1) of 2.0–2.5 seconds.

  • Causality: The extended D1 is critical. Quaternary carbons (C3, C5, and C=O) lack attached protons to facilitate dipole-dipole spin-lattice relaxation. A shorter delay will result in artificially attenuated or missing signals for these key structural markers.

Step 5: Signal Processing & Self-Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct the spectrum.

  • Self-Validation: Integrate the 1 H spectrum. The system is validated if the integral ratios strictly follow 1.00 : 2.00 : 2.00 : 3.00 : 3.00 (H4 : 3-CH 2​ : O-CH 2​ : 5-CH 3​ : ester-CH 3​ ). Any deviation >5% indicates incomplete reaction, solvent contamination, or insufficient relaxation.

Mechanistic Visualization

NMR_Spin_System Isoxazole Isoxazole Core (Heteroaromatic) H4 H4: δ ~6.1 ppm (s) Shielded by resonance Isoxazole->H4 C4 Position CH3_5 5-CH3: δ ~2.4 ppm (s) Allylic deshielding Isoxazole->CH3_5 C5 Position Methylene C3-Methylene (Bridge) CH2_3 3-CH2: δ ~3.6 ppm (s) Bis-deshielded Methylene->CH2_3 Isolated Spin Ester Ethyl Ester (Terminal) CH2_Ester -O-CH2-: δ ~4.1 ppm (q) Electronegative shift Ester->CH2_Ester 3J = 7.1 Hz CH3_Ester -CH3: δ ~1.2 ppm (t) Aliphatic baseline Ester->CH3_Ester 3J = 7.1 Hz CH2_Ester->CH3_Ester Scalar Coupling

Caption: Logical mapping of structural domains to their corresponding NMR signals and spin-spin couplings.

References

  • Stephens, C. E., & Arafa, R. K. (2006). "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, 83(9), 1336. URL:[Link]

  • National Center for Biotechnology Information. "Isoxazole." PubChem Compound Summary for CID 9254. URL:[Link]

Sources

Exploratory

Comprehensive Stability Profiling of Ethyl 2-(5-Methylisoxazol-3-yl)acetate: Mechanistic Degradation Pathways and Analytical Protocols

Executive Summary Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile heterocyclic building block utilized extensively in the synthesis of COX-2 inhibitors, beta-lactamase inhibitors, and novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile heterocyclic building block utilized extensively in the synthesis of COX-2 inhibitors, beta-lactamase inhibitors, and novel anti-inflammatory agents[1]. While the isoxazole ring imparts favorable physicochemical properties and biological activity, its incorporation into a carboxylate ester framework creates a dichotomy of stability and reactivity[2]. This whitepaper provides an in-depth technical analysis of the compound's stability profile, detailing mechanistic degradation pathways, forced degradation protocols, and validated analytical methodologies required for regulatory compliance.

Regulatory Framework & Thermodynamic Rationale

The stability assessment of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is strictly governed by the ICH Q1A(R2) guidelines[3]. The objective of these studies is not merely to observe degradation, but to mathematically model the shelf-life using Arrhenius kinetics under varying environmental conditions[4].

By subjecting Ethyl 2-(5-methylisoxazol-3-yl)acetate to accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[5], we artificially increase the thermodynamic energy of the system. This accelerates the rate of nucleophilic attacks (such as moisture-driven hydrolysis) and provides a predictive model for long-term storage at the Mean Kinetic Temperature (MKT) of Climatic Zones I and II[4].

Stability_Protocol API API Batch Selection LongTerm Long-Term: 25°C / 60% RH API->LongTerm Accelerated Accelerated: 40°C / 75% RH API->Accelerated Analysis HPLC-UV / LC-MS Profiling LongTerm->Analysis Accelerated->Analysis

Fig 2: ICH Q1A(R2) core stability testing workflow for API batch evaluation.

Mechanistic Degradation Pathways (The "Why")

Understanding the intrinsic vulnerabilities of the molecule is critical for developing stability-indicating analytical methods. Ethyl 2-(5-methylisoxazol-3-yl)acetate possesses two primary sites of degradation:

Ester Hydrolysis (Primary Pathway)

The ethyl ester moiety is the most thermodynamically labile functional group. Under both acidic and basic conditions, the ester undergoes hydrolysis to yield 2-(5-methylisoxazol-3-yl)acetic acid and ethanol.

  • Causality: Base-catalyzed hydrolysis (saponification) is significantly faster than acid-catalyzed hydrolysis due to the highly nucleophilic nature of the hydroxide ion attacking the electrophilic carbonyl carbon, leading to irreversible carboxylate formation.

Isoxazole Ring Scission (Secondary Pathway)

The N-O bond is the "Achilles' heel" of the isoxazole ring[2]. While 3-unsubstituted isoxazoles (such as the anti-inflammatory drug leflunomide) undergo rapid base-catalyzed N-O bond cleavage at pH 10.0 to form active cyanoenol metabolites[6], the 3-substitution in Ethyl 2-(5-methylisoxazol-3-yl)acetate provides steric and electronic stabilization. However, under extreme energetic conditions (e.g., prolonged exposure to strong bases at >60°C), the ring can still undergo scission or rearrangement into oxazole derivatives[2].

Degradation Parent Ethyl 2-(5-methylisoxazol-3-yl)acetate Hydrolysis Ester Hydrolysis (H2O, H+/OH-) Parent->Hydrolysis RingScission Extreme Base / Heat Parent->RingScission Acid 2-(5-methylisoxazol-3-yl)acetic acid Hydrolysis->Acid Degradant N-O Cleavage Products RingScission->Degradant

Fig 1: Primary degradation vectors: Ester hydrolysis and extreme-condition N-O ring scission.

Self-Validating Forced Degradation Protocol

To accurately profile the degradation landscape, stress testing must be conducted. The following protocol is designed as a self-validating system: extreme conditions are utilized, but neutralization ensures the reaction is quenched before the molecular framework is obliterated into unanalyzable fragments.

Step 1: Stock Solution Preparation

  • Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile acts as a co-solvent. Because the intact ester has limited aqueous solubility, a purely aqueous stressor would create a biphasic system, leading to erratic, diffusion-limited degradation kinetics.

Step 2: Stress Application

  • Acidic Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 25°C for 4 hours. (Note the lower temperature and time; saponification is rapid, and over-stressing will destroy the primary degradant).

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 24 hours.

Step 3: Quenching and Neutralization (Critical Validation Step)

  • Neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl to achieve a pH of ~7.0.

  • Causality: Failing to neutralize the sample prior to injection will cause on-column degradation, yielding false-positive degradation peaks and potentially stripping the stationary phase of the HPLC column.

Quantitative Stability Data

The table below summarizes a representative forced degradation profile, highlighting the molecule's susceptibility to hydrolytic environments compared to its resilience against oxidative and thermal stress.

Stress ConditionReagent / EnvironmentTemp & DurationPrimary Degradation PathwayExtent of Degradation (%)
Acidic Hydrolysis 0.1 N HCl60°C, 24hEster cleavage to carboxylic acid12.5%
Basic Hydrolysis 0.1 N NaOH25°C, 4hRapid saponification> 85.0%
Oxidative Stress 3% H₂O₂25°C, 24hN-oxidation (minor)< 2.0%
Thermal Stress Solid state80°C, 7 daysThermally stable< 0.5%
Photolytic Stress UV-Vis (ICH Q1B)1.2M lux-hrPhotochemically stable< 0.5%

Stability-Indicating Analytical Methodology

To quantify the parent compound and resolve its degradants, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Causality: An end-capped, high-purity silica column is mandatory to prevent secondary silanol interactions with the polar carboxylic acid degradant, which would otherwise cause severe peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

    • Causality: The acidic buffer suppresses the ionization of the 2-(5-methylisoxazol-3-yl)acetic acid degradant. By keeping it fully protonated, the degradant retains a predictable partition coefficient, ensuring sharp peak shapes.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes.

    • Causality: A broad gradient ensures the early elution of the polar acid/ring-opened degradants, followed by the later elution of the highly lipophilic intact ester.

  • Detection: UV at 220 nm.

    • Causality: The isoxazole ring's conjugated π-electron system exhibits a strong, characteristic UV absorbance maximum near 220 nm, allowing for high-sensitivity detection of both the parent and ring-intact degradants.

System Suitability Validation: Prior to sample analysis, a resolution mixture containing the parent ester and a spiked standard of the acid degradant must be injected. A resolution factor (Rs) of > 2.0 between the acid and the ester validates the method's stability-indicating power.

Conclusion & Storage Directives

Ethyl 2-(5-methylisoxazol-3-yl)acetate exhibits a robust stability profile under thermal and photolytic conditions but is highly sensitive to hydrolytic degradation, particularly in alkaline environments. The primary degradation pathway is the hydrolysis of the ethyl ester, while the isoxazole ring remains largely intact unless subjected to extreme basic conditions[2],[6].

Storage Recommendations: To ensure maximum shelf-life and compliance with ICH Q1A(R2) standards, the compound must be stored in tightly sealed, moisture-proof containers (e.g., amber glass or double PE bags in HDPE drums) at controlled room temperature (20°C to 25°C), strictly protected from ambient humidity and strong bases.

Sources

Foundational

ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE: A Comprehensive Technical Guide on Synthesis and Medicinal Applications

Executive Summary Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile heterocyclic building block essential to modern drug discovery and development. The 5-methylisoxazole core is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile heterocyclic building block essential to modern drug discovery and development. The 5-methylisoxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a metabolically stable bioisostere for esters and amides. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the mechanistic rationale, pharmacological utility, and self-validating synthetic workflows required to produce and utilize this compound effectively.

Chemical Identity & Quantitative Properties

Before initiating any synthetic or assay workflow, it is critical to establish the baseline physicochemical properties of the compound. The following table summarizes the quantitative data for Ethyl 2-(5-methylisoxazol-3-yl)acetate[1][2].

PropertyValue
Chemical Name Ethyl 2-(5-methylisoxazol-3-yl)acetate
CAS Registry Number 60148-50-7
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Appearance Colorless to pale yellow liquid
Purity Standard ≥ 95.0% (Typical LC-MS/HPLC grade)
Storage Conditions Sealed in dry environment, 2-8°C

Mechanistic Role in Drug Development

Isoxazole derivatives are not merely structural spacers; they actively participate in target engagement. The 5-methylisoxazole moiety is a defining feature in several classes of therapeutics[3]:

  • GABA-A Receptor Modulators: Isoxazole derivatives act as highly selective inverse agonists at the α5-subunit of the GABA-A receptor[4]. By negatively modulating chloride ion influx, these compounds prevent neuronal hyperpolarization, thereby enhancing cognitive function and memory consolidation[4].

  • Antibiotic Scaffolds: In sulfonamide antibiotics like sulfamethoxazole, the isoxazole ring precisely tunes the pKa of the adjacent sulfonamide group, optimizing physiological ionization for competitive inhibition of dihydropteroate synthase[5].

  • Bromodomain Inhibitors: Substituted 5-methylisoxazol-3-yl acetates are critical intermediates in synthesizing potent bromodomain and extra-terminal (BET) protein inhibitors used in targeted oncology[6].

GABAA Drug Isoxazole Derivative (Inverse Agonist) Receptor GABA-A Receptor (α5 Subunit Interface) Drug->Receptor Binds allosteric site Modulation Negative Allosteric Modulation Receptor->Modulation Conformational shift Ion Reduced Cl- Influx Modulation->Ion Decreases channel conductance Outcome Enhanced Memory Consolidation Ion->Outcome Prevents hyperpolarization

Mechanism of action for isoxazole-based GABA-A α5 inverse agonists.

De Novo Synthesis Workflow

The most robust and scalable route to Ethyl 2-(5-methylisoxazol-3-yl)acetate requires a meticulously controlled four-step sequence. The pathway begins with the formation of a β-ketonitrile, followed by cyclocondensation to build the isoxazole core, nitrile hydrolysis, and Fischer esterification[7].

Synthesis SM Ethyl Acetate + Acetonitrile Step1 Claisen Condensation (LDA, -78°C) SM->Step1 Int1 3-Oxobutanenitrile Step1->Int1 Step2 Cyclocondensation (NH2OH·HCl, NaOAc) Int1->Step2 Int2 2-(5-Methylisoxazol-3-yl)acetonitrile Step2->Int2 Step3 Acidic Hydrolysis (HCl, Reflux) Int2->Step3 Int3 2-(5-Methylisoxazol-3-yl)acetic acid Step3->Int3 Step4 Fischer Esterification (EtOH, H2SO4) Int3->Step4 Product Ethyl 2-(5-methylisoxazol-3-yl)acetate Step4->Product

Synthetic workflow for Ethyl 2-(5-methylisoxazol-3-yl)acetate.

Experimental Protocols & Causality

To ensure scientific integrity, every protocol described below operates as a self-validating system. I have explicitly detailed the causality behind the reagent choices so that researchers can troubleshoot deviations intelligently.

Step 1: Synthesis of 3-Oxobutanenitrile
  • Causality: Lithium diisopropylamide (LDA) must be utilized at strictly cryogenic temperatures (-78 °C) to kinetically deprotonate acetonitrile[7]. This prevents the thermodynamic self-condensation of ethyl acetate (standard Claisen condensation) and suppresses unwanted polyalkylation.

  • Protocol:

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add acetonitrile (1.0 eq) dropwise over 30 minutes to form the lithiated species.

    • Introduce ethyl acetate (1.0 eq) dropwise. Stir for 2 hours while slowly warming to room temperature.

  • Self-Validation Check: Quench a 0.5 mL aliquot in saturated NH4Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 2:1). The reaction is complete when the starting materials are consumed and a new UV-active spot appears at Rf ~0.3.

Step 2: Cyclocondensation to 2-(5-Methylisoxazol-3-yl)acetonitrile
  • Causality: Hydroxylamine hydrochloride is buffered with sodium acetate[7]. This liberates the nucleophilic free amine in situ while maintaining a slightly acidic pH (pH 4-5). This specific pH window is optimal for driving the initial oxime formation and subsequent intramolecular cyclization onto the nitrile carbon without degrading the cyano group.

  • Protocol:

    • Dissolve NH2OH·HCl (1.2 eq) and NaOAc (1.2 eq) in a 1:1 mixture of Ethanol/Water.

    • Add 3-oxobutanenitrile (1.0 eq) to the buffered solution.

    • Reflux the mixture for 4-6 hours.

  • Self-Validation Check: Analyze via LC-MS. The target intermediate is confirmed by the presence of the [M+H]+ mass peak at m/z 123.1.

Step 3: Hydrolysis to 2-(5-Methylisoxazol-3-yl)acetic acid
  • Causality: The robust aromaticity of the isoxazole ring allows for harsh acidic hydrolysis of the nitrile[8] without ring-opening.

  • Protocol:

    • Suspend the nitrile intermediate in 6N HCl.

    • Heat to reflux for 12 hours.

    • Cool the reaction mixture to 0 °C to precipitate the carboxylic acid. Filter and wash with cold water.

  • Self-Validation Check: Perform 1H-NMR (DMSO-d6). Validation is achieved by the disappearance of the nitrile-adjacent protons and the appearance of a broad carboxylic acid singlet at ~12.5 ppm.

Step 4: Fischer Esterification to Ethyl 2-(5-methylisoxazol-3-yl)acetate
  • Causality: Fischer esterification is an equilibrium-driven process. Using absolute ethanol as both the reactant and the solvent provides a massive stoichiometric excess, driving the equilibrium toward the ester product according to Le Chatelier’s principle.

  • Protocol:

    • Dissolve 2-(5-methylisoxazol-3-yl)acetic acid in absolute ethanol (10 volumes).

    • Add a catalytic amount of concentrated H2SO4 (0.1 eq).

    • Reflux for 8 hours.

    • Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate.

  • Self-Validation Check: IR spectroscopy must show a strong, sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹, distinct from the broader carboxylic acid carbonyl stretch.

References

  • Google Patents - US6534505B2: Therapeutic polymorphs of a GABA-A alpha-5 inverse agonist.
  • PubChem - N(4)-acetylsulfamethoxazole (CID 65280). URL:[Link]

  • Google Patents - US9624244B2: Bromodomain Inhibitors and Uses Thereof.

Sources

Exploratory

Discovery and Synthetic Integration of Ethyl 2-(5-Methylisoxazol-3-yl)acetate

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to overcoming pharmacokinetic liabilities. Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) []...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to overcoming pharmacokinetic liabilities. Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) [],[2] has emerged as a critical bifunctional intermediate. Featuring a highly stable 5-methylisoxazole core and a versatile C3-acetate linker, this compound serves as a foundational scaffold for designing targeted therapeutics, particularly in the development of kinase inhibitors and receptor modulators.

This technical guide dissects the pharmacological rationale behind the isoxazole motif, evaluates the causality of its synthetic pathways, and provides a self-validating protocol for its regioselective preparation.

Pharmacological Rationale: The Isoxazole Bioisostere

Heterocycle metabolism remains a primary bottleneck in lead optimization. Five-membered rings such as thiazoles and oxazoles are frequently susceptible to cytochrome P450-mediated oxidation or ring-opening, leading to rapid in vivo clearance and potential toxicity.

Replacing these metabolically labile rings with an isoxazole ring has been empirically proven to significantly improve metabolic stability while maintaining the necessary hydrogen bond acceptor profile[3]. The isoxazole core is highly electron-deficient, making it resistant to oxidative degradation. Furthermore, in the specific case of Ethyl 2-(5-methylisoxazol-3-yl)acetate:

  • The 5-Methyl Group: Provides steric shielding to the heteroatoms and increases the lipophilicity (cLogP) of the scaffold, enhancing membrane permeability.

  • The C3-Acetate Linker: Acts as a synthetic handle. It can be readily saponified to the corresponding acetic acid and coupled with complex anilines or amines to form robust amide linkages, a strategy heavily utilized in the synthesis of LRRK2 inhibitors for Parkinson's disease[4].

G A Metabolically Labile Lead (e.g., Thiazole) B Bioisosteric Replacement A->B C Isoxazole Scaffold Integration B->C D Enhanced in vivo Half-Life & Stability C->D

Workflow demonstrating the bioisosteric rationale for integrating isoxazole scaffolds.

Physicochemical Profile

Understanding the quantitative properties of Ethyl 2-(5-methylisoxazol-3-yl)acetate is essential for predicting its behavior in both synthetic reactions and biological assays.

PropertyValue
Compound Name Ethyl 2-(5-methylisoxazol-3-yl)acetate
CAS Registry Number 60148-50-7
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Topological Polar Surface Area (TPSA) 52.3 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Estimated cLogP 1.18

Retrosynthetic Causality and Route Selection

The synthesis of 3,5-disubstituted isoxazoles traditionally relies on the cyclocondensation of 1,3-diketones with hydroxylamine. However, applying this to ethyl 3,5-dioxohexanoate yields an inseparable mixture of the 3-methyl-5-acetate and 5-methyl-3-acetate isomers. This lack of regiocontrol is a critical failure point in scalable drug discovery.

The Causality of the 1,3-Dipolar Cycloaddition Route: To achieve absolute regioselectivity, the preferred methodology utilizes a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne. Because handling gaseous propyne is operationally hazardous, advanced synthetic workflows substitute propyne with 2-chloropropene .

  • The nitrile oxide is generated in situ from ethyl 4-chloro-4-(hydroxyimino)butanoate.

  • The cycloaddition with 2-chloropropene forms a chloroisoxazoline intermediate.

  • Thermodynamic driving forces cause the spontaneous elimination of HCl, yielding the fully aromatic 5-methylisoxazole exclusively.

G A Ethyl 4-chloro-4-(hydroxyimino)butanoate (Precursor) B Triethylamine (Base) - HCl A->B C Nitrile Oxide Intermediate [Dipole] B->C E 1,3-Dipolar Cycloaddition Regioselective C->E D 2-Chloropropene [Dipolarophile] D->E F Ethyl 2-(5-methylisoxazol-3-yl)acetate (Target) E->F

Regioselective synthesis of the target via 1,3-dipolar cycloaddition using an alkyne surrogate.

Self-Validating Experimental Protocol: Regioselective Synthesis

The following protocol outlines the synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate. It is designed as a self-validating system, meaning built-in physical and analytical milestones ensure the operator can verify the success of each mechanistic step in real-time.

Materials
  • Ethyl 4-chloro-4-(hydroxyimino)butanoate (1.0 eq)

  • 2-Chloropropene (3.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Dipole Generation and Trapping

  • Dissolve ethyl 4-chloro-4-(hydroxyimino)butanoate in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 2-chloropropene (3.0 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Critical Addition: Add triethylamine (1.2 eq) dropwise over 30 minutes.

    • Causality: Triethylamine neutralizes the HCl, generating the highly reactive nitrile oxide in situ. Slow addition keeps the steady-state concentration of the nitrile oxide low, preventing it from dimerizing into a useless furoxan byproduct and ensuring it reacts preferentially with the 2-chloropropene.

    • Self-Validation Check: The immediate formation of a dense, white precipitate (triethylamine hydrochloride) confirms successful dehydrohalogenation. If the solution remains clear, base addition is compromised.

Step 2: Cycloaddition and Aromatization

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C) while stirring for 12 hours.

    • Causality: The initial cycloadduct is a non-aromatic chloroisoxazoline. Warming the reaction provides the activation energy needed to eliminate a molecule of HCl, driven by the immense thermodynamic stability of the resulting aromatic isoxazole ring.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The UV-active starting material ( Rf​≈0.2 ) must completely disappear, replaced by a new, strongly UV-active spot at Rf​≈0.45 .

Step 3: Workup and Purification

  • Quench the reaction by adding distilled water to dissolve the amine salts.

  • Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure.

    • Self-Validation Check: Perform GC-MS on the crude oil. The successful completion of the elimination step is analytically validated by the presence of a dominant molecular ion peak at m/z 169.1 .

  • Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure Ethyl 2-(5-methylisoxazol-3-yl)acetate as a pale yellow oil.

Applications in Advanced Medicinal Chemistry Workflows

Once synthesized, Ethyl 2-(5-methylisoxazol-3-yl)acetate is seamlessly integrated into parallel synthesis libraries. In the pursuit of central nervous system (CNS) targets, such as the Leucine-rich repeat kinase 2 (LRRK2) implicated in Parkinson's disease, the acetate group undergoes basic hydrolysis (using LiOH in THF/Water) to yield 5-methylisoxazole-3-acetic acid. This acid is subsequently activated with coupling reagents (e.g., HATU or EDC/HOBt) and reacted with complex bicyclic amines (like imidazo[4,5-c]quinolines) to generate highly potent, metabolically stable therapeutic leads[4].

By mastering the regioselective synthesis and bioisosteric application of this building block, drug development professionals can systematically engineer out metabolic liabilities while accelerating the path to clinical viability.

References

  • Fotsch, C., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • "Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors." World Intellectual Property Organization, WO2017046675A1.

Sources

Foundational

ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE fundamental chemistry

[label="Target Product\n(5-Methylisoxazole-3- Figure 1: Mechanistic workflow for the cyclocondensation synthesis of the target isoxazole. Applications in Medicinal Chemistry Ethyl 2-(5-methylisoxazol-3-yl)acetate is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Target Product\n(5-Methylisoxazole-3-

Figure 1: Mechanistic workflow for the cyclocondensation synthesis of the target isoxazole.

Applications in Medicinal Chemistry

Ethyl 2-(5-methylisoxazol-3-yl)acetate is not merely a structural curiosity; it is a foundational element in drug design ()[1].

  • Bioisosterism: The isoxazole ring is a widely recognized bioisostere for an amide bond or a phenyl ring. It provides improved metabolic stability against hydrolytic enzymes (esterases and amidases) while maintaining the necessary hydrogen-bond acceptor geometry required for target protein interaction.

  • Linker Versatility: The ethyl acetate moiety at the 3-position provides a highly versatile synthetic handle. It can be readily hydrolyzed to the corresponding 2-(5-methylisoxazol-3-yl)acetic acid, which serves as a linker for coupling with various primary and secondary amines to form complex drug candidates, including novel COX-2 inhibitors and GABAergic modulators.

References

  • Synthesis of Isoxazoles via Electrophilic Cyclization Organic Letters (ACS Publications) URL:[Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides RSC Advances (National Center for Biotechnology Information) URL:[Link]

  • 1,3-Dipolar cycloaddition Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate from Ethyl Acetoacetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The isoxazole scaffold is a critical pharmacophore in modern drug discovery, featured prominently in anti-inflammato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The isoxazole scaffold is a critical pharmacophore in modern drug discovery, featured prominently in anti-inflammatory agents, antibiotics, and anticancer therapeutics. Synthesizing functionally decorated isoxazoles—such as ethyl 2-(5-methylisoxazol-3-yl)acetate —requires precise regiocontrol. This application note details a robust, two-step synthetic protocol starting from the readily available ethyl acetoacetate. By leveraging the differential acidity of active methylenes and the inherent electrophilicity of 1,3,5-tricarbonyl intermediates, this method provides a self-validating, high-yield pathway to the target molecule.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of isoxazole derivatives via the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine is a well-established pathway in heterocyclic chemistry[1]. To achieve the specific 3,5-substitution pattern of ethyl 2-(5-methylisoxazol-3-yl)acetate, the immediate precursor must be a 1,3,5-tricarbonyl compound: ethyl 3,5-dioxohexanoate [2].

Retrosynthetically, this tricarbonyl intermediate can be accessed via the regioselective acylation of the dianion of ethyl acetoacetate.

  • Dianion Generation: The C2 protons of ethyl acetoacetate are highly acidic ( pKa​≈11 ) and are easily deprotonated by Sodium Hydride (NaH). The terminal C4 protons are significantly less acidic ( pKa​≈20 ), requiring a stronger base like n-Butyllithium (n-BuLi) to form the dianion.

  • Regioselective Acylation: Alkylation and acylation of such dianions occur kinetically at the more nucleophilic terminal C4 carbon.

G A Ethyl Acetoacetate B Monoanion (C2 Deprotonated) A->B NaH (1.1 eq) THF, 0 °C C Dianion (C2 & C4 Deprotonated) B->C n-BuLi (1.05 eq) -78 °C D Tetrahedral Intermediate C->D Weinreb Amide Acylation at C4 E Ethyl 3,5-dioxohexanoate D->E 1M HCl Workup

Caption: Workflow for the regioselective synthesis of ethyl 3,5-dioxohexanoate via dianion intermediate.

Step 1: Synthesis of Ethyl 3,5-dioxohexanoate

Causality & Experimental Design

When acylating the dianion, using standard acetyl chloride often leads to over-acylation because the resulting ketone is more electrophilic than the starting acid chloride. To prevent this, we utilize N-methoxy-N-methylacetamide (Weinreb amide) . The Weinreb amide forms a highly stable, five-membered cyclic chelate with the lithium ion. This tetrahedral intermediate refuses to collapse into the ketone until it is explicitly quenched during the acidic workup, ensuring strict mono-acylation.

Experimental Protocol
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Monoanion Formation: Charge the flask with NaH (60% dispersion in mineral oil, 1.10 eq, 44 mmol). Wash with anhydrous hexanes (2 x 20 mL) to remove the oil. Suspend the NaH in anhydrous THF (100 mL) and cool to 0 °C. Add ethyl acetoacetate (1.00 eq, 40 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C until H2​ gas evolution ceases.

  • Dianion Formation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 eq, 42 mmol) dropwise over 20 minutes. A characteristic yellow-orange solution indicates successful dianion formation. Stir for 30 minutes at -78 °C.

  • Acylation: Add N-methoxy-N-methylacetamide (1.10 eq, 44 mmol) neat, dropwise. Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully by pouring it into rapidly stirring 1M HCl (100 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford ethyl 3,5-dioxohexanoate as a pale liquid.

Step 2: Regioselective Cyclocondensation

Causality & Experimental Design

The cyclization of tricarbonyl intermediates with hydroxylamine provides access to functionalized isoxazoles[3]. The regioselectivity of this step is dictated by the differential electrophilicity of the two ketone carbonyls in ethyl 3,5-dioxohexanoate.

  • C5 Carbonyl: A standard methyl ketone.

  • C3 Carbonyl: Flanked by a methylene group adjacent to an ester. The electron-withdrawing inductive effect of the ester group makes the C3 carbonyl significantly more electrophilic.

Consequently, the initial nucleophilic attack by hydroxylamine occurs preferentially at C3, forming the C3-oxime. Subsequent intramolecular dehydration involves the oxime oxygen attacking the C5 carbonyl, perfectly yielding the desired 5-methylisoxazol-3-yl architecture. Sodium acetate is used as a buffer to liberate the free hydroxylamine base while maintaining a slightly acidic pH, which is optimal for oxime dehydration.

G A Ethyl 3,5-dioxohexanoate B Nucleophilic Attack at C3 (More Electrophilic) A->B NH2OH·HCl, NaOAc EtOH, Reflux C C3-Oxime Intermediate B->C - H2O Dehydration D Intramolecular Cyclization (Oxime O attacks C5) C->D Ring Closure E Ethyl 2-(5-methylisoxazol-3-yl)acetate D->E - H2O Aromatization

Caption: Regioselective cyclocondensation mechanism driven by the electronic properties of the tricarbonyl.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3,5-dioxohexanoate (1.00 eq, 20 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.10 eq, 22 mmol) and sodium acetate (NaOAc, 1.10 eq, 22 mmol) to the stirring solution.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc 7:3, UV active).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol. Dilute the resulting residue with distilled water (50 mL) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3​ (50 mL) and brine (50 mL). Dry over anhydrous MgSO4​ , filter, and evaporate the solvent. Purify the crude product by flash chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate pure ethyl 2-(5-methylisoxazol-3-yl)acetate.

Analytical Characterization

The following table summarizes the expected yields and key analytical data for the self-validation of the synthesized intermediates and final product.

CompoundExpected Yield 1 H NMR ( CDCl3​ , 400 MHz)MS (ESI+) m/z
Ethyl 3,5-dioxohexanoate 70–75% δ 1.28 (t, 3H), 2.15 (s, 3H), 3.45 (s, 2H), 3.62 (s, 2H), 4.20 (q, 2H)*173.08 [M+H]+
Ethyl 2-(5-methylisoxazol-3-yl)acetate 75–80% δ 1.26 (t, 3H), 2.41 (s, 3H, isoxazole- CH3​ ), 3.68 (s, 2H, CH2​ -COOEt), 4.18 (q, 2H), 6.02 (s, 1H, isoxazole-CH)170.08 [M+H]+

*Note: Ethyl 3,5-dioxohexanoate exists as a dynamic mixture of keto and enol tautomers in solution. The NMR data provided represents the major keto tautomer. Enol tautomers will exhibit characteristic vinylic protons at ~5.5 ppm and enolic OH signals >10 ppm.

References

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β -keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. [Link]

  • ResearchGate. (2020). Synthesis, characterization and computational chemical study of novel pyrazole derivatives. [Link]

  • Advances in Heterocyclic Chemistry, Volume 53. (1992). Reactivity of 1,3,5-Tricarbonyls. [Link]

Sources

Application

The Versatile Scaffolding of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE in Modern Organic Synthesis

Introduction: The Strategic Value of the Isoxazole Nucleus The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, ability to engage in hydrogen bon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoxazole Nucleus

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, ability to engage in hydrogen bonding, and dipolar interactions. Its presence in numerous FDA-approved drugs underscores its importance as a pharmacophore.[1] Ethyl 2-(5-methylisoxazol-3-yl)acetate emerges as a particularly valuable building block, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth exploration of its synthesis and application, grounded in mechanistic principles and field-proven protocols, to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Core Building Block

A robust and regioselective synthesis is paramount for the utility of any building block. While various methods exist for constructing isoxazole rings, a highly effective approach for 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile. This method is advantageous as it often proceeds with high regioselectivity, avoiding the formation of challenging-to-separate isomers.[2]

Proposed Synthetic Pathway: A Mechanistic Approach

The synthesis of ethyl 2-(5-methylisoxazol-3-yl)acetate can be envisioned through the reaction of ethyl 3-chloro-3-oxopropanoate with a source of acetaldoxime, which under basic conditions, generates the nitrile oxide intermediate. A related and well-documented procedure for a similar isoxazole synthesis involves the reaction of ethyl 2,4-dioxovalerate with hydroxylamine hydrochloride.[3]

Synthesis_of_Ethyl_2-(5-methylisoxazol-3-yl)acetate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Ethyl 2,4-dioxovalerate reaction Cyclocondensation start1->reaction Ethanol, NaHCO3 start2 Hydroxylamine Hydrochloride start2->reaction product Ethyl 5-methylisoxazole-3-carboxylate reaction->product Reflux, 2.5h (56% yield)

Caption: Synthesis of an isomer, Ethyl 5-methylisoxazole-3-carboxylate.

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This protocol details the synthesis of a constitutional isomer, which provides a foundational understanding of isoxazole ring formation from dicarbonyl compounds.[3]

Materials:

  • Ethyl 2,4-dioxovalerate (178 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (197 mmol, 1.1 eq)

  • Sodium bicarbonate (183 mmol, 1.03 eq)

  • Ethanol (125 ml)

  • Chloroform

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Combine ethyl 2,4-dioxovalerate, hydroxylamine hydrochloride, and sodium bicarbonate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 2.5 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in chloroform and wash with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 5-methylisoxazole-3-carboxylate.

Part 2: Application in Organic Synthesis

Ethyl 2-(5-methylisoxazol-3-yl)acetate is a trifunctional building block, with reactivity centered at the ester moiety, the active methylene bridge, and the isoxazole ring itself.

Reactivity of the Active Methylene Group: The Knoevenagel Condensation

The methylene group, positioned between the electron-withdrawing isoxazole ring and the carbonyl of the ester, is sufficiently acidic to be deprotonated by a mild base, forming a nucleophilic enolate. This reactivity is classically exploited in the Knoevenagel condensation.[4] This reaction provides a powerful C-C bond-forming strategy to synthesize α,β-unsaturated systems, which are themselves versatile intermediates.[5][6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 Ethyl 2-(5-methylisoxazol-3-yl)acetate conditions Base Catalyst (e.g., Piperidine, DBU) Solvent (e.g., Ethanol) reactant1->conditions reactant2 Aromatic Aldehyde (e.g., Benzaldehyde) reactant2->conditions product Ethyl 2-(5-methylisoxazol-3-yl)-3-phenylacrylate conditions->product Dehydration

Caption: General workflow for the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

This generalized protocol is adapted from established procedures for Knoevenagel condensations with active methylene compounds.[7][8]

Materials:

  • Ethyl 2-(5-methylisoxazol-3-yl)acetate (1.0 mmol, 1.0 eq)

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol, 1.0 eq)

  • Piperidine (0.1 mmol, 0.1 eq) or DBU (0.1 mmol, 0.1 eq)

  • Ethanol or Acetonitrile (10 mL)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(5-methylisoxazol-3-yl)acetate and the aromatic aldehyde in the chosen solvent.

  • Add the basic catalyst (e.g., piperidine or DBU) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture. If a precipitate forms, filter the solid product and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Causality and Trustworthiness: The choice of a weak base like piperidine or DBU is critical. A strong base could lead to self-condensation of the aldehyde or undesired side reactions with the ester.[4] Monitoring by TLC is a crucial self-validating step to ensure the reaction goes to completion and to identify any potential side products.

Transformations of the Ester Group: Hydrolysis to the Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(5-methylisoxazol-3-yl)acetic acid, unlocks a new set of synthetic possibilities, primarily through amide bond formation. This acid is a known reagent in the solid-phase synthesis of von Hippel-Lindau (VHL) protein ligands, which are of significant interest in the development of targeted protein degradation technologies.[9]

Ester_Hydrolysis reactant Ethyl 2-(5-methylisoxazol-3-yl)acetate conditions Acid or Base Catalysis (e.g., H2SO4/H2O or K2CO3/EtOH) reactant->conditions product 2-(5-Methylisoxazol-3-yl)acetic Acid conditions->product

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Protocol 3: Microwave-Assisted Saponification

This protocol is based on a greener, microwave-assisted hydrolysis method using potassium carbonate, which has been shown to be effective for various ethyl azolylacetates.[10]

Materials:

  • Ethyl 2-(5-methylisoxazol-3-yl)acetate (1.0 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • Ethanol (5 mL)

  • Microwave synthesis reactor

Procedure:

  • Place ethyl 2-(5-methylisoxazol-3-yl)acetate, potassium carbonate, and ethanol in a microwave-safe reaction vessel.

  • Seal the vessel and heat the mixture in a microwave reactor at 180 °C for 20 minutes.

  • After cooling, filter the resulting potassium carboxylate salt.

  • To obtain the free carboxylic acid, dissolve the salt in water and acidify with a suitable acid (e.g., 1M HCl) until the pH is acidic, leading to precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Expertise and Rationale: Microwave heating dramatically accelerates the hydrolysis compared to conventional heating, often leading to cleaner reactions and higher yields in shorter timeframes.[10] The use of K₂CO₃ as the base is advantageous as it is inexpensive and easy to handle.

Data Summary

Reaction TypeKey ReagentsCatalyst/ConditionsProduct TypeRef.
Isoxazole SynthesisEthyl 2,4-dioxovalerate, Hydroxylamine HClNaHCO₃, Ethanol, RefluxEthyl 5-methylisoxazole-3-carboxylate[3]
Knoevenagel CondensationAromatic AldehydePiperidine or DBU, RT to 60°Cα,β-Unsaturated Ester[4][7][8]
Ester HydrolysisK₂CO₃Ethanol, Microwave, 180°CCarboxylic Acid[9][10]

Conclusion

Ethyl 2-(5-methylisoxazol-3-yl)acetate is a building block of significant strategic importance. Its accessible synthesis and the distinct reactivity of its active methylene and ester functionalities provide a reliable platform for the construction of complex molecular architectures. The protocols detailed herein, from Knoevenagel condensations to targeted hydrolysis, offer a robust starting point for researchers aiming to leverage the unique properties of the isoxazole scaffold in drug discovery and materials science.

References

  • McMurry, J. E. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. Available at: [Link].

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link].

  • LookChem. Cas 19668-85-0, 3-METHYL-5-ISOXAZOLEACETIC ACID 98. Available at: [Link].

  • Wikipedia. Knoevenagel condensation. Available at: [Link].

  • ResearchGate. An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives | Request PDF. Available at: [Link].

  • PMC. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Center for Biotechnology Information. Available at: [Link].

  • Iraqi Journal of Science. Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Available at: [Link].

  • International Journal of ChemTech Research. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link].

  • PrepChem.com. Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link].

  • MDPI. Malonates in Cyclocondensation Reactions. Available at: [Link].

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link].

  • Google Patents. US2971024A - Method of alkylating esters.

Sources

Method

Advanced Application Note: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE in Medicinal Chemistry

Executive Summary & Structural Rationale Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS No.: 60148-50-7) is a highly versatile, commercially available heterocyclic building block extensively utilized in modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS No.: 60148-50-7) is a highly versatile, commercially available heterocyclic building block extensively utilized in modern drug discovery[]. Structurally, it features a five-membered isoxazole ring—containing adjacent oxygen and nitrogen atoms—conjugated to an ethyl acetate side chain and a 5-methyl group.

In medicinal chemistry, the isoxazole scaffold is frequently deployed as a bioisostere for esters, amides, and carboxylic acids. It imparts excellent metabolic stability, enhances lipophilicity, and acts as a directional hydrogen-bond acceptor[2]. The 5-methyl substitution serves a dual purpose: it provides steric bulk to lock molecular conformations within target binding pockets and blocks metabolic oxidation at the highly reactive C5 position. Meanwhile, the ethyl acetate moiety provides a highly reactive handle for downstream functionalization, allowing for the rapid generation of diverse chemical libraries via saponification, amidation, or direct condensation[3].

Key Applications in Drug Discovery

Neurological Modulators (GABA A​ Receptors)

One of the most prominent applications of the 5-methylisoxazole scaffold is in the development of central nervous system (CNS) therapeutics. Specifically, derivatives synthesized from this building block have been identified as functionally selective, inverse agonists at the benzodiazepine site of GABA A​ α 5 receptors[4].

Unlike traditional nonselective GABA A​ inverse agonists that carry convulsant or anxiogenic liabilities, α 5-selective compounds (such as pyrazolo-triazine isoxazole derivatives) are orally bioavailable, readily penetrate the blood-brain barrier, and enhance cognitive performance[4]. The isoxazole nitrogen forms a critical hydrogen bond with histidine residues in the α 5 binding pocket, driving the negative allosteric modulation that reduces tonic inhibitory currents and ultimately enhances Long-Term Potentiation (LTP) in the hippocampus.

SignalingPathway Drug Isoxazole Derivative (Inverse Agonist) Receptor GABAA α5 Receptor (Benzodiazepine Site) Drug->Receptor Binds & Induces Negative Allosteric Modulation Channel Chloride Ion Channel (Decreased Influx) Receptor->Channel Conformational Change Inhibition Tonic Inhibitory Current (Reduced) Channel->Inhibition Reduced Cl- Conductance LTP Long-Term Potentiation (Enhanced) Inhibition->LTP Disinhibition of Pyramidal Neurons Cognition Cognitive Performance (Improved) LTP->Cognition Memory Consolidation

Pharmacological signaling pathway of isoxazole-based GABAA α5 inverse agonists.

Antimicrobial and Anticancer Hybrids

Beyond neurology, the 2-(5-methylisoxazol-3-yl)acetate framework is utilized to synthesize hybrid molecules targeting oncology and infectious diseases. For example, coupling the isoxazole core with tetrazole derivatives yields 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamides[5]. These conjugates exhibit significant cytotoxicity against colon carcinoma (HT-29) and melanoma (C-6) cell lines by inhibiting DNA synthesis in carcinogenic cells[5]. The isoxazole ring significantly enhances the cell permeability of the highly polar tetrazole pharmacophore.

Quantitative Data Summary

The table below summarizes key quantitative metrics—ranging from biological efficacy to synthetic efficiency—associated with derivatives of the 5-methylisoxazole scaffold.

Compound / Derivative ClassTarget / ApplicationKey Quantitative DataRef.
Compound 13 (Pyrazolo[1,5-d][1,2,4]triazine isoxazole derivative)GABA A​ α 5 ReceptorHigh oral bioavailability; functionally selective inverse agonism (Cognition Enhancer)[4]
2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl-N-(5-methylisoxazol-3-yl)acetamide HT-29 Cell Line (Colon Carcinoma)IC 50​ = 0.74 µM (Cytotoxicity / DNA synthesis inhibition)[5]
2-(1-phenyl-1H-tetrazol-5-yl)sulfanyl-N-(5-methylisoxazol-3-yl)acetamide C-6 Cell Line (Melanoma)IC 50​ = 0.64 µM (Cytotoxicity / DNA synthesis inhibition)[5]
1-[(5-methylisoxazol-3-yl)amino] methanephosphonate derivatives Synthetic Methodology (Traditional Heating: 115-120 °C, 5 h)Yield: 57.2% – 71.6% [2]
1-[(5-methylisoxazol-3-yl)amino] methanephosphonate derivatives Synthetic Methodology (Ultrasound: 25 kHz, 500 W, 78-80 °C, 1 h)Yield: 77.6% – 91.2% [2]

Experimental Methodologies & Self-Validating Protocols

To utilize ethyl 2-(5-methylisoxazol-3-yl)acetate effectively, it must often be converted into an active intermediate. The following protocols detail the optimal workflow for generating amide-linked drug candidates.

SynthesisWorkflow Ester Ethyl 2-(5-methylisoxazol-3-yl)acetate (Starting Material) Acid 2-(5-methylisoxazol-3-yl)acetic acid (Intermediate) Ester->Acid LiOH, THF/H2O 0°C to RT (Mild Saponification) Amide N-Aryl-2-(5-methylisoxazol-3-yl)acetamide (Precursor) Acid->Amide R-NH2, HATU, DIPEA DMF, RT (Amide Coupling) Target GABAA α5 Inverse Agonist (Final Drug Candidate) Amide->Target Subsequent Cyclization

Synthetic workflow for GABAA α5 modulators from ethyl 2-(5-methylisoxazol-3-yl)acetate.

Protocol A: Mild Saponification to 2-(5-Methylisoxazol-3-yl)acetic Acid

Causality & Rationale: Isoxazole rings are notoriously sensitive to strong nucleophiles and harsh basic conditions, which can trigger ring-opening via deprotonation at the C4 position or attack at C5, yielding acyclic β -keto nitriles[3]. Therefore, Lithium Hydroxide (LiOH) is strictly preferred over Sodium Hydroxide (NaOH). The lithium cation coordinates with the isoxazole heteroatoms, stabilizing the transition state and preventing off-target ring cleavage.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of ethyl 2-(5-methylisoxazol-3-yl)acetate in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water (0.2 M concentration).

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath to suppress exothermic degradation.

  • Base Addition: Add 1.5 eq of LiOH monohydrate portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, KMnO 4​ stainable) should completely disappear, replaced by a baseline spot.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous remainder with water and wash once with Diethyl Ether to remove unreacted ester/impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. A white precipitate will form.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure acid.

  • Validation Checkpoint 2 (LC-MS): Confirm product integrity via LC-MS (ESI-). Look for the exact mass peak corresponding to [M-H] (m/z ~ 140.0).

Protocol B: High-Efficiency Amide Coupling

Causality & Rationale: The resulting 2-(5-methylisoxazol-3-yl)acetic acid contains an active methylene group flanked by an electron-withdrawing isoxazole and a carboxylic acid. Activating this acid with harsh reagents (e.g., SOCl 2​ at elevated temperatures) frequently leads to unwanted decarboxylation. Using HATU (a uronium-based coupling agent) in the presence of DIPEA allows for rapid, room-temperature activation. HATU efficiently traps the highly reactive O-acylisourea intermediate as an OBt/OAt ester before decarboxylation can occur, driving the reaction cleanly to the amide.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N 2​ , dissolve 1.0 eq of 2-(5-methylisoxazol-3-yl)acetic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at RT for 15 minutes to pre-form the active ester. The solution will turn pale yellow.

  • Amine Addition: Add 1.1 eq of the target primary amine (e.g., a substituted aniline or tetrazole derivative). Stir at RT for 4–6 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and run LC-MS (ESI+). Confirm the disappearance of the active ester mass and the appearance of the target amide [M+H] + .

  • Quenching & Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate. Wash sequentially with saturated aqueous NaHCO 3​ (3x) to remove HOAt and unreacted acid, followed by 5% aqueous LiCl (2x) to remove residual DMF, and finally brine.

  • Purification: Dry the organic layer over MgSO 4​ , concentrate, and purify via flash column chromatography (typically using a gradient of DCM to 5% MeOH in DCM) to isolate the final amide precursor.

References

  • Main Product - BOC Sciences Source: BOC Sciences Catalog URL
  • Technical Guide: Synthesis of 2-(5-Methylisoxazol-3-yl)
  • Journal of Medicinal Chemistry Vol. 47 No.
  • Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)
  • Source: Semantic Scholar (2012)
  • Source: PMC (2023)

Sources

Application

Biological Activity Screening of Ethyl 2-(5-Methylisoxazol-3-yl)acetate Derivatives: Application Notes &amp; Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Chemical Rationale Ethyl 2-(5-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Rationale

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) serves as a privileged, highly versatile scaffold in modern drug discovery. The 5-methylisoxazole ring imparts unique electronic properties, excellent metabolic stability, and potent hydrogen-bond acceptor capabilities via its adjacent nitrogen and oxygen heteroatoms.

From a synthetic standpoint, the ethyl acetate side chain acts as an ideal electrophilic handle. Through facile nucleophilic acyl substitution (e.g., amidation), researchers can generate a vast library of isoxazole-carboxamides and hydrazides. These derivatives have demonstrated profound polypharmacology, acting primarily as selective Cyclooxygenase-2 (COX-2) inhibitors for inflammation, tubulin-targeting agents for oncology, and broad-spectrum antimicrobial compounds [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic methodologies. The protocols detailed herein are engineered as self-validating systems , ensuring that every high-throughput screening (HTS) run yields robust, reproducible, and artifact-free data.

Target Engagement & Mechanism of Action

Understanding the biological target is critical for interpreting screening data. Isoxazole derivatives exert their effects through distinct mechanistic pathways depending on their functionalization:

  • Anti-inflammatory (COX-1/COX-2 Inhibition): Isoxazole-carboxamides competitively bind the cyclooxygenase active site. By introducing bulky, lipophilic substituents (e.g., trimethoxyphenyl groups), researchers can exploit the larger side pocket of the COX-2 enzyme, achieving high selectivity indices (SI) and minimizing the gastrointestinal toxicity associated with COX-1 inhibition[3].

  • Anticancer (Tubulin Binding & Apoptosis): Specific derivatives act as combretastatin A-4 (CA-4) biomimetics. They bind to the colchicine site of tubulin, disrupting microtubule polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis in aggressive cancer cell lines like Hep3B[2].

COX2_Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Catalytic Target) AA->COX2 Binds Active Site PGH2 Prostaglandin H2 (Pro-inflammatory) COX2->PGH2 Oxidation Inflammation Pathological Inflammation PGH2->Inflammation Mediates Inhibitor Isoxazole Derivative (Target Compound) Inhibitor->COX2 Competitive Inhibition

Caption: Mechanism of Action: Isoxazole derivatives competitively inhibit COX-2, blocking PGH2 synthesis.

Quantitative Data: Benchmark Screening Metrics

When screening new libraries derived from Ethyl 2-(5-methylisoxazol-3-yl)acetate, it is essential to benchmark your hits against established literature values. The table below summarizes expected activity ranges for optimized isoxazole-carboxamides [1][3].

Compound Class / TargetAssay TypePrimary TargetBenchmark Activity (IC₅₀ / MIC)Selectivity Index (COX-2/COX-1)
Phenyl-isoxazole-carboxamides EnzymaticCOX-210 nM – 65 nM> 4.5
Phenyl-isoxazole-carboxamides EnzymaticCOX-150 nM – 300 nMN/A
Thiophene-isoxazole hybrids Cell ViabilityHep3B (Liver Cancer)5.0 µM – 25.0 µMN/A
Halogenated isoxazoles Broth MicrodilutionP. aeruginosa1.0 mg/mL – 2.0 mg/mLN/A

Experimental Protocols (Self-Validating Systems)

The following protocols are optimized for 96-well and 384-well microtiter plate formats. Every protocol includes internal validation steps to guarantee data integrity.

Protocol A: In Vitro COX-1/COX-2 Inhibitor Screening Assay

This assay utilizes a peroxidase-coupled reaction where the oxidation of an electron donor (e.g., ADHP) by PGH2 yields a highly fluorescent compound (Resorufin).

Materials: Human recombinant COX-1 and COX-2 enzymes, Arachidonic Acid, ADHP, Assay Buffer (Tris-HCl, pH 8.0), DMSO.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the isoxazole derivatives in 100% molecular-grade DMSO to create 10 mM stock solutions. Dilute in assay buffer to achieve final well concentrations ranging from 1 µM to 100 µM.

    • Causality: The final DMSO concentration in the well must not exceed 1% (v/v) . Higher concentrations will spontaneously denature the COX enzymes, leading to false-positive inhibition artifacts.

  • Enzyme Incubation: Add 10 µL of the diluted compound, 10 µL of Heme, and 10 µL of the respective COX enzyme to the designated wells. Incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP mixture to initiate the reaction.

  • Strict Timing: Incubate the reaction at 37°C for exactly 30 seconds , then immediately add the stop solution.

    • Causality: COX enzymes are "suicide enzymes" that undergo auto-inactivation during catalysis. A strict 30-second window ensures you are measuring the initial reaction velocity ( V0​ ) before enzyme degradation skews the kinetic data [3].

  • Readout & Validation: Read fluorescence (Ex: 530 nm / Em: 590 nm).

    • Self-Validation: Include Celecoxib as a positive control and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor. A screening run is only valid if Z′≥0.5 .

Protocol B: High-Throughput Anticancer Cell Viability (MTS) Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B, HeLa) at a density of 2.6×104 cells/well in a 96-well plate. Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with isoxazole derivatives (1 µM – 300 µM) for 24 to 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent directly to the 100 µL of culture media. Incubate for 2 hours.

    • Causality: We specifically utilize the MTS assay over the traditional MTT assay. MTS is bioreduced by metabolically active cells into a water-soluble formazan product. This eliminates the need for a DMSO solubilization step, drastically reducing pipetting errors and making the assay highly amenable to automated liquid handlers [2].

  • Readout: Measure absorbance at 490 nm using a microplate reader.

    • Self-Validation: Use Doxorubicin as a positive control. Ensure the vehicle control (media + DMSO) shows >95% viability compared to untreated cells to rule out solvent toxicity.

Protocol C: Antimicrobial Broth Microdilution (MIC Determination)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole derivatives in a 96-well plate using MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a visual redox indicator. Viable bacteria reduce the blue resazurin to pink resorufin. This provides a clear, objective colorimetric endpoint for determining the Minimum Inhibitory Concentration (MIC), removing the subjectivity of visually assessing broth turbidity [1].

High-Throughput Screening Workflow

Screening_Workflow cluster_assays In Vitro Biological Screening Cascade Synth Chemical Synthesis (Ethyl 2-(5-methylisoxazol-3-yl)acetate) Lib Derivative Library Generation (Carboxamides, Hydrazides) Synth->Lib Amidation/Hydrolysis COX Enzymatic Assay (COX-1/COX-2 Selectivity) Lib->COX MTS Phenotypic Assay (MTS Cell Viability IC50) Lib->MTS MIC Antimicrobial Assay (Broth Microdilution MIC) Lib->MIC Hit Hit Identification & Lead Optimization COX->Hit SI > 4.0 MTS->Hit IC50 < 10 µM MIC->Hit MIC < 2 mg/mL

Caption: High-throughput biological screening workflow for novel isoxazole derivatives.

References

  • Eid, A. M., Hawash, M., et al. "Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents." 3 Biotech, vol. 12, no. 12, 2022, p. 342. Available at:[Link]

  • Hawash, M., Qaoud, M. T., et al. "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation." Biomimetics, vol. 7, no. 4, 2022, p. 247. Available at:[Link]

  • Hawash, M., Jaradat, N., et al. "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." BMC Chemistry, vol. 17, no. 1, 2023, p. 11. Available at:[Link]

Method

Application Notes and Protocols for the Evaluation of Antifungal Properties of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Analogs

Introduction: The Isoxazole Scaffold in Modern Antifungal Research The five-membered isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Antifungal Research

The five-membered isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its unique electronic and structural properties allow for versatile molecular interactions, making it a fertile ground for the development of novel therapeutic agents.[2][3] In the field of mycology, isoxazole derivatives have emerged as a promising class of antifungals, particularly in an era where resistance to existing drug classes, such as azoles, is a growing public health concern.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, evaluation, and characterization of the antifungal properties of analogs based on the ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE core structure. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating. We will explore potential mechanisms of action, detail standardized protocols for determining antifungal efficacy and cytotoxicity, and discuss the interpretation of data to establish a structure-activity relationship (SAR).

Section 1: Synthesis Strategy for Novel Analogs

The synthesis of novel analogs of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE typically involves multi-step reactions. A common and effective method is the 1,3-dipolar cycloaddition reaction.[6] This approach offers a reliable pathway to construct the core isoxazole ring. Modifications can then be introduced to various parts of the molecule to explore the SAR.

The general strategy involves reacting a nitrile oxide (generated in situ) with an appropriate alkyne. For the parent structure, this would involve the reaction of acetonitrile oxide with an ethyl propiolate derivative. To generate analogs, different substituted nitrile oxides or alkyne esters can be employed. Further modifications, such as amide coupling at the ester position, can introduce additional diversity.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: (Optional) Further Derivatization A Substituted Aldoxime (R1-CH=NOH) B Chlorinating Agent (e.g., NCS) A->B Chlorination C Hydroxamic Acid Chloride B->C D Base (e.g., Et3N) C->D Elimination E Substituted Nitrile Oxide (R1-C≡N+-O-) D->E F Substituted Alkyne Ester (R2-C≡C-COOEt) E->F 1,3-Dipolar Cycloaddition G 3,5-Disubstituted Isoxazole Ring F->G H Saponification G->H Ester Hydrolysis I Amide Coupling H->I Amine (R3-NH2) J Final Analog I->J

Caption: General synthetic workflow for isoxazole analogs.

Section 2: Postulated Mechanisms of Antifungal Action

The biological activity of isoxazole derivatives is diverse, stemming from their ability to interact with multiple biological targets.[1] For antifungal isoxazoles, several mechanisms have been proposed, often mirroring those of established azole drugs but sometimes exhibiting novel modes of action.

  • Ergosterol Biosynthesis Inhibition : A primary target for many antifungal agents is the fungal cell membrane, specifically the ergosterol biosynthesis pathway. Molecular docking studies have revealed that isoxazole derivatives can act as potent inhibitors of sterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical enzyme in this pathway.[7] By binding to the heme iron in the enzyme's active site, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, inhibition of fungal growth.[8]

  • Disruption of Lipid Homeostasis : Some novel isoxazole compounds have been shown to exert broad-spectrum antifungal activity by disrupting cellular lipid homeostasis.[9] This mechanism involves altering the balance of sphingolipids and fatty acids, which are essential for cell signaling, membrane integrity, and stress responses. This mode of action is particularly valuable as it may be effective against fungal strains that have developed resistance to traditional ergosterol synthesis inhibitors.[9]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Intermediates Ergosterol Precursors CYP51->Intermediates ToxicSterols Accumulation of Toxic Sterols CYP51->ToxicSterols Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Isoxazole Isoxazole Analog Isoxazole->CYP51 Inhibition DisruptedMembrane Disrupted Membrane (Increased Permeability, Growth Inhibition) ToxicSterols->DisruptedMembrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by isoxazole analogs.

Section 3: In Vitro Antifungal Susceptibility Testing

Determining the in vitro activity of novel compounds is the foundational step in antifungal drug discovery. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the Minimum Inhibitory Concentration (MIC).[10][11]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method assesses the ability of a compound to inhibit the visible growth of a fungal isolate in a liquid medium. A standardized fungal inoculum is challenged with serial dilutions of the test compound. The MIC is the lowest concentration that prevents visible growth after a specified incubation period.[10]

Materials:

  • Test Compounds (e.g., ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE analogs)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS) buffer

  • Sterile 96-well flat-bottom microdilution plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Procedure:

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. This is critical as the activity of many antifungal agents is pH-dependent.

  • Compound Stock Solution: Dissolve the test compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The initial DMSO concentration should be at least 100-fold higher than the final highest concentration to be tested to minimize solvent effects.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in RPMI 1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL, with concentrations typically ranging from 250 µg/mL to 0.48 µg/mL.[5]

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[10]

    • Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the wells.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.

  • Controls (Essential for Data Validity):

    • Growth Control: 100 µL of inoculum + 100 µL of drug-free medium.

    • Sterility Control: 200 µL of uninoculated medium.

    • Solvent Control: 100 µL of inoculum + 100 µL of medium containing the highest concentration of DMSO used.

    • Positive Control: A known antifungal drug (e.g., Fluconazole, Voriconazole).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours. The incubation time depends on the growth rate of the specific fungal species.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥90%) compared to the growth control.[5] This can be assessed visually or with a spectrophotometer.

Protocol 3.2: Minimum Fungicidal Concentration (MFC) Determination

Principle: The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity. It determines the lowest concentration of a compound that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plate at 35-37°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or only 1-2 colonies, representing a ≥99.9% kill) on the subculture plate.

Section 4: Cytotoxicity Assessment

A promising antifungal candidate must exhibit selective toxicity, meaning it should be potent against fungal pathogens while having minimal adverse effects on host cells.[12] The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability and cytotoxicity.[13]

Protocol 4.1: MTT Assay for Mammalian Cell Viability

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, NIH 3T3, or human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined using a dose-response curve.

G start Synthesized Analog Library mic Protocol 3.1: Broth Microdilution Assay (Determine MIC) start->mic mfc Protocol 3.2: Subculture Assay (Determine MFC) mic->mfc From wells with no visible growth cyto Protocol 4.1: MTT Assay (Determine Cytotoxicity IC50) mic->cyto data Data Analysis: Calculate Selectivity Index (IC50 / MIC) mfc->data cyto->data

Caption: Experimental workflow for antifungal and cytotoxicity evaluation.

Section 5: Data Interpretation and SAR Analysis

The ultimate goal of synthesizing and testing a library of analogs is to develop a Structure-Activity Relationship (SAR). This involves correlating changes in chemical structure with changes in biological activity to guide the design of more potent and selective compounds.

Key Metrics:

  • MIC (µg/mL or µM): Potency of antifungal activity. Lower is better.

  • MFC (µg/mL or µM): Fungicidal vs. fungistatic nature. An MFC/MIC ratio ≤ 4 is generally considered indicative of fungicidal activity.

  • IC50 (µg/mL or µM): Cytotoxicity. Higher is better.

  • Selectivity Index (SI): Calculated as IC50 / MIC. This is a crucial parameter for gauging therapeutic potential. An SI > 10 is often considered a good starting point for a promising hit compound.

Data Presentation:

Summarize all quantitative data in a clear, structured table.

Compound IDR1-GroupR2-GroupMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansIC50 (µg/mL) vs. HeLaSelectivity Index (SI)
Parent -CH3-CH2COOEt32>128>128>4
Analog A -CF3-CH2COOEt816>128>16
Analog B -CH3-CH2CONH(Bn)16641006.25
Analog C -Ph-CH2COOEt485012.5
Fluconazole N/AN/A264>256>128

SAR Insights:

  • Replacing the methyl group (Parent) with a trifluoromethyl group (Analog A) improves antifungal potency (MIC from 32 to 8 µg/mL) while maintaining low cytotoxicity, thus significantly improving the SI.

  • Replacing the ethyl acetate group with a benzylamide (Analog B) decreases potency and increases cytotoxicity.

  • Introducing a phenyl group (Analog C) significantly enhances potency but also introduces moderate cytotoxicity, resulting in a promising but potentially improvable SI.

These insights guide the next round of synthesis, focusing on modifications that have shown a positive impact on potency and selectivity.

References

  • Pest Management Science. (2025).
  • mBio. (2022). The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis.
  • MDPI. (2024).
  • Antimicrobial Agents and Chemotherapy. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.
  • Semantic Scholar. (2020).
  • PMC. (n.d.).
  • PMC. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins.
  • ASM Journals. (1999). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.
  • UKnowledge. (2018). Novel Fluconazole Derivatives with Promising Antifungal Activity.
  • ResearchGate. (n.d.). Novel investigational antifungal agents in clinical trials.
  • PMC. (n.d.). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model.
  • Benchchem. (n.d.). The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery.
  • PubMed. (2024).
  • ResearchGate. (n.d.). Isoxazoles – Antifungal activity. | Download Scientific Diagram.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Itraconazole using Broth Microdilution.
  • Taylor & Francis. (2008).
  • PubMed. (n.d.). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)
  • MDPI. (2022).
  • Der Pharma Chemica. (n.d.).
  • PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • ResearchGate. (2025). (PDF) In vitro antifungal susceptibility testing.

Sources

Application

Application Note: Anticancer Drug Discovery Utilizing ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Compound Focus: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (CAS: 60148-50-7) Chemical Rationale & Pharmacophore Significance I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Compound Focus: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (CAS: 60148-50-7)

Chemical Rationale & Pharmacophore Significance

In the landscape of targeted oncology, the isoxazole ring has emerged as a privileged scaffold. Specifically, ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE serves as a highly versatile building block (synthon) for the development of novel anticancer agents, including carboxamides, hydrazones, and ureates [1].

The strategic selection of the ethyl ester derivative, rather than the free carboxylic acid, is rooted in synthetic efficiency. The ethyl ester undergoes facile nucleophilic acyl substitution, allowing for mild hydrazinolysis or direct amidation. This reactivity preserves the integrity of the 5-methylisoxazole core—a moiety critical for forming key hydrogen bonds within the ATP-binding pockets of receptor tyrosine kinases such as VEGFR2 and EGFR [1, 3]. By utilizing this synthon, researchers can rapidly generate libraries of Schiff bases and hybrid analogues that exhibit potent antiproliferative properties [4].

Mechanistic Pathways in Oncology

Derivatives synthesized from 5-methylisoxazole-3-acetate primarily exert their anticancer effects through dual or multi-kinase inhibition. The most prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) [3].

Causality of Cell Death: By acting as ATP-competitive inhibitors at the kinase domain of VEGFR2, these compounds suppress downstream PI3K/AKT and MAPK/ERK signaling pathways. The biological consequence of this suppression is twofold:

  • Cell Cycle Arrest: Downregulation of Cyclin B1 and cdc25C leads to cell cycle arrest at the G2/M phase [2].

  • Apoptosis Induction: The altered signaling cascade increases the Bax/Bcl-2 ratio and triggers the cleavage of PARP and Caspase-3/7, irreversibly committing the cancer cell to apoptosis [3].

Pathway Isoxazole 5-Methylisoxazole Derivatives VEGFR2 VEGFR2 / EGFR Tyrosine Kinases Isoxazole->VEGFR2 ATP-competitive Inhibition PI3K PI3K / AKT Pathway VEGFR2->PI3K Downregulates MAPK MAPK / ERK Pathway VEGFR2->MAPK Downregulates CellCycle G2/M Phase Arrest PI3K->CellCycle Decreases Cyclin B1 Apoptosis Caspase-3/7 Activation (Apoptosis) MAPK->Apoptosis Increases Bax/Bcl-2

Fig 1: Mechanism of VEGFR2/EGFR inhibition by 5-methylisoxazole derivatives in cancer cells.

Synthetic & Screening Workflow

To transition from the raw synthon to a validated hit compound, a systematic workflow must be employed. The diagram below outlines the logical progression from chemical synthesis to in vitro validation.

Workflow Ester Ethyl 2-(5-methylisoxazol -3-yl)acetate Hydrazide Hydrazinolysis (Intermediate) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Derivatives Schiff Bases & Carboxamides Hydrazide->Derivatives Ar-CHO/Ar-COOH Coupling Screening In Vitro MTT & Flow Cytometry Derivatives->Screening Purified Compounds

Fig 2: Synthetic workflow from ethyl ester synthon to in vitro anticancer screening.

Quantitative Efficacy Data

The structural modifications of the 5-methylisoxazole core yield varying degrees of potency across different malignancies. The table below summarizes representative quantitative data (IC₅₀ values) for various derivatives synthesized from this core scaffold [1, 2, 3, 5].

Compound Class (Derived from 5-Methylisoxazole)Target Cell LineCancer TypeIC₅₀ ValuePrimary Mechanism of Action
Isoxazole-Carboxamides HepG2Hepatocellular Carcinoma6.38 - 9.96 µMEGFR-TK / VEGFR2 Inhibition
Isoxazole-Piperazine Hybrids MCF-7Breast Adenocarcinoma0.3 - 3.7 µMCaspase-3 Activation
Isoxazole-Amide Analogues HeLaCervical Carcinoma~15.48 µg/mLG2/M Phase Arrest
Isoxazole-Thiophene Carboxamides HCT-116Colorectal Carcinoma< 10 µMSub-G1 Accumulation

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal controls and mechanistic checkpoints, researchers can ensure data integrity and reproducibility.

Protocol A: Synthesis of 5-Methylisoxazole-3-Acetohydrazide (Key Intermediate)

Rationale: Converting the ethyl ester to a hydrazide creates a highly reactive nucleophile necessary for subsequent coupling with aromatic aldehydes (to form Schiff bases) or carboxylic acids (to form amides). Ethanol is chosen as the solvent to ensure the solubility of both the ester and hydrazine hydrate while allowing for easy product precipitation upon cooling.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE in 20 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Dropwise, add 15 mmol of hydrazine hydrate (80% aqueous solution) while stirring continuously. Caution: Hydrazine is toxic; perform strictly in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the high-Rf ester spot validates reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath. The hydrazide intermediate will precipitate.

  • Purification: Filter the solid under vacuum, wash with cold ethanol (2 × 5 mL), and dry in a desiccator. Confirm structure via ¹H-NMR (look for the characteristic -NH-NH₂ broad singlets around 4.5 and 9.0 ppm).

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. This provides a direct, quantitative measure of the derivative's antiproliferative potency [5].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Aspirate the medium. Add 100 µL of fresh medium containing varying concentrations of the synthesized isoxazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM).

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib or Doxorubicin at known IC₅₀ concentrations).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully remove the medium to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Mechanistic Validation via Flow Cytometry (Apoptosis Assay)

Rationale: Cytotoxicity alone does not confirm apoptosis. Annexin V binds to phosphatidylserine (PS) which flips to the outer cell membrane during early apoptosis. Propidium Iodide (PI) intercalates DNA but only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis to prove the mechanism of cell death [3].

Step-by-Step Methodology:

  • Treatment: Treat 2 × 10⁵ cells/well in a 6-well plate with the isoxazole derivative at its calculated IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both the floating (dead) cells and the adherent cells (using trypsin without EDTA, as EDTA can chelate Ca²⁺ needed for Annexin V binding).

  • Washing: Centrifuge at 1,500 rpm for 5 mins. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Self-Validation Check: Prepare three control tubes: Unstained cells, Annexin V-only stained cells, and PI-only stained cells. This is critical for accurate fluorescence compensation.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Look for a shift into the lower-right quadrant (Annexin V+/PI-), confirming early apoptosis induced by the isoxazole compound.

References

  • Source: Bioorganic Chemistry (via ResearchGate)
  • Source: Oxidative Medicine and Cellular Longevity (via PMC)
  • Source: Bioorganic Chemistry (via PubMed)
  • Current scenario of indole-azole hybrids with anticancer potential: part II.
  • A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)
Method

Application Notes and Protocols for the Synthesis of Isoxazole Derivatives Utilizing Ethyl 2-(5-methylisoxazol-3-yl)acetate

Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthetic utility of Ethyl 2-(5-methylisoxazol-3-yl)acetate, a versatile building block for the elaboration of novel isoxazole-based compounds. We present detailed, field-proven protocols for key chemical transformations, including saponification to the corresponding carboxylic acid, subsequent amide coupling to generate diverse libraries of acetamides, and direct α-alkylation of the active methylene bridge. Each protocol is accompanied by mechanistic insights, experimental considerations, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Isoxazole Scaffold and the Utility of a Key Precursor

Five-membered heterocyclic compounds are cornerstones of drug discovery, with isoxazoles being particularly prominent.[3][4] Their structural features, including the capacity for hydrogen bonding and π-π stacking, allow for effective interaction with a multitude of biological targets.[1] Commercially available drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib highlight the therapeutic success of this chemical class.[2][3]

The strategic derivatization of the isoxazole core is paramount for modulating pharmacological activity and optimizing drug-like properties. Ethyl 2-(5-methylisoxazol-3-yl)acetate serves as an ideal starting material for this purpose. Its structure contains three key points of reactivity:

  • The Ester Group: Readily hydrolyzed to a carboxylic acid, which is a precursor for a vast array of functional groups, most notably amides.

  • The Active Methylene Bridge: The α-protons are acidic and can be removed by a suitable base, allowing for the introduction of various substituents via alkylation.

  • The Isoxazole Ring: A stable aromatic core that provides the foundational pharmacophore.

This guide details robust protocols to exploit these reactive sites, enabling the synthesis of diverse isoxazole derivatives for screening and lead optimization campaigns.

G start Ethyl 2-(5-methylisoxazol-3-yl)acetate acid 2-(5-Methylisoxazol-3-yl)acetic Acid start->acid Protocol 1: Saponification alkylated α-Alkylated Derivatives start->alkylated Protocol 3: α-Alkylation amide N-Substituted Amide Derivatives acid->amide Protocol 2: Amide Coupling

Caption: Synthetic pathways originating from Ethyl 2-(5-methylisoxazol-3-yl)acetate.

Protocol 1: Saponification to 2-(5-Methylisoxazol-3-yl)acetic Acid

Causality and Experimental Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step. The carboxylic acid functional group is a versatile handle for numerous subsequent reactions, most critically, the formation of amide bonds which are prevalent in pharmaceuticals. Base-catalyzed hydrolysis (saponification) is an efficient and high-yielding method for this transformation. Lithium hydroxide (LiOH) is often preferred in laboratory settings due to its high reactivity and the ease of removing the lithium salt byproducts during aqueous work-up.

Reaction Scheme: Saponification Reaction Scheme

Detailed Step-by-Step Methodology

Materials and Reagents

Reagent/Material Grade Supplier Comments
Ethyl 2-(5-methylisoxazol-3-yl)acetate ≥97% Commercial Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O) ACS Reagent Commercial Hydrolysis Agent
Tetrahydrofuran (THF) Anhydrous Commercial Solvent
Deionized Water N/A In-house Solvent
Hydrochloric Acid (HCl) 2 M aq. Commercial For acidification
Ethyl Acetate ACS Grade Commercial Extraction Solvent

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying Agent |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(5-methylisoxazol-3-yl)acetate (3.66 g, 20.0 mmol, 1.0 equiv).

  • Dissolution: Add tetrahydrofuran (THF, 40 mL) and deionized water (10 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add lithium hydroxide monohydrate (1.26 g, 30.0 mmol, 1.5 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The reaction is typically complete within 2-4 hours. The product (acid) will have a lower Rf value than the starting material (ester).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes to afford 2-(5-methylisoxazol-3-yl)acetic acid as a white solid.

Expected Results

Parameter Expected Value
Yield 85-95%
Physical State White crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.5 (s, 1H, -COOH), 6.25 (s, 1H, isoxazole-H), 3.80 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃)

| CAS Number | 3405-77-4[5] |

Protocol 2: Amide Coupling with 2-(5-Methylisoxazol-3-yl)acetic Acid

Causality and Experimental Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provide a reliable method for this activation.[7] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often included to suppress side reactions and minimize racemization by forming an active ester intermediate, which is less reactive but more selective than the O-acylisourea.

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + EDC EDC EDC HOBt_ester HOBt Active Ester Intermediate->HOBt_ester + HOBt - DCU byproduct Product Amide Product HOBt_ester->Product + Amine HOBt HOBt Amine R'-NH₂ (Amine)

Caption: Simplified workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology

Materials and Reagents

Reagent/Material Grade Supplier Comments
2-(5-Methylisoxazol-3-yl)acetic Acid As per Protocol 1 N/A Starting Material
Benzylamine ≥99% Commercial Example Amine
EDC Hydrochloride ≥98% Commercial Coupling Agent
HOBt Monohydrate ≥97% Commercial Additive
Diisopropylethylamine (DIPEA) ≥99% Commercial Non-nucleophilic base
Dichloromethane (DCM) Anhydrous Commercial Solvent
Saturated NaHCO₃ solution N/A In-house For work-up

| Brine | N/A | In-house | For work-up |

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-(5-methylisoxazol-3-yl)acetic acid (705 mg, 5.0 mmol, 1.0 equiv), HOBt monohydrate (765 mg, 5.0 mmol, 1.0 equiv), and anhydrous dichloromethane (DCM, 25 mL).

  • Addition of Amine and Base: Add benzylamine (535 mg, 5.0 mmol, 1.0 equiv) followed by diisopropylethylamine (DIPEA, 1.7 mL, 10.0 mmol, 2.0 equiv).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Add EDC hydrochloride (1.15 g, 6.0 mmol, 1.2 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Work-up: Dilute the reaction mixture with DCM (25 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure amide product.

Expected Results for N-benzyl-2-(5-methylisoxazol-3-yl)acetamide

Parameter Expected Value
Yield 70-85%
Physical State White to off-white solid

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.25 (m, 5H, Ar-H), 6.10 (s, 1H, isoxazole-H), 5.90 (br s, 1H, -NH-), 4.45 (d, 2H, -NH-CH₂-), 3.75 (s, 2H, -CO-CH₂-), 2.45 (s, 3H, -CH₃) |

Protocol 3: α-Alkylation of Ethyl 2-(5-methylisoxazol-3-yl)acetate

Causality and Experimental Rationale: The methylene protons situated between the isoxazole ring and the ester carbonyl group are "doubly activated," rendering them sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The resulting carbanion (enolate) is a potent nucleophile that can readily react with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction.[8] This protocol allows for the direct installation of alkyl chains at the α-position, providing a powerful method for structural diversification. The use of an anhydrous, aprotic solvent like THF is critical to prevent quenching of the strong base and the enolate intermediate.

Reaction Scheme: Alkylation Reaction Scheme

Detailed Step-by-Step Methodology

Materials and Reagents

Reagent/Material Grade Supplier Comments
Ethyl 2-(5-methylisoxazol-3-yl)acetate ≥97% Commercial Starting Material
Sodium Hydride (NaH) 60% dispersion in mineral oil Commercial Strong Base
Iodomethane (CH₃I) ≥99% Commercial Example Alkylating Agent
Tetrahydrofuran (THF) Anhydrous Commercial Solvent
Saturated NH₄Cl solution N/A In-house For quenching

| Diethyl Ether | ACS Grade | Commercial | Extraction Solvent |

Procedure:

  • Preparation of Base: In a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion, 220 mg, 5.5 mmol, 1.1 equiv). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF (20 mL).

  • Cooling: Cool the NaH suspension to 0 °C in an ice bath.

  • Formation of Enolate: Dissolve Ethyl 2-(5-methylisoxazol-3-yl)acetate (915 mg, 5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes. Observe for hydrogen gas evolution.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add iodomethane (780 mg, 5.5 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., 10% ethyl acetate in hexanes) to obtain the α-methylated product.

Expected Results for Ethyl 2-(5-methylisoxazol-3-yl)propanoate

Parameter Expected Value
Yield 65-80%
Physical State Colorless to pale yellow oil

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.05 (s, 1H, isoxazole-H), 4.20 (q, 2H, -O-CH₂-), 3.90 (q, 1H, -CH(CH₃)-), 2.40 (s, 3H, isoxazole-CH₃), 1.55 (d, 3H, -CH(CH₃)-), 1.25 (t, 3H, -O-CH₂-CH₃) |

Summary and Outlook

Ethyl 2-(5-methylisoxazol-3-yl)acetate is a powerful and versatile intermediate for the synthesis of isoxazole-containing compound libraries. The protocols detailed herein for saponification, amide coupling, and α-alkylation provide robust and reproducible methods for generating structural diversity around the isoxazole core. These straightforward transformations enable medicinal chemists to rapidly access novel analogs for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process. Further derivatization of the synthesized products can lead to even more complex molecular architectures with potentially enhanced biological activities.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Pharmaceuticals.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2012). Indian Journal of Chemistry - Section B.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
  • 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. SynThink.
  • Amide Coupling in Medicinal Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry.
  • Coupling Reagents in Amide Synthesis. (2011). Scribd.
  • Process of alkylation with base of metal oxide. (1972).

Sources

Application

Application Note: Synthesis of 2-((5-Methylisoxazol-3-yl)methyl)quinazolin-4(3H)-ones Utilizing Ethyl 2-(5-methylisoxazol-3-yl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Scientific Rationale The quinazolin-4(3H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly potent 1[1] and selective 2[2]. Fusing this core with a 5-methylisoxazole moiety significantly enhances the lipophilicity and hydrogen-bonding potential of the resulting molecule, improving target receptor binding affinity.

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) serves as an ideal, bifunctional C2-synthon for constructing the pyrimidinone ring. By leveraging the differential reactivity of its ester group, this building block can undergo a highly efficient condensation-cyclization cascade with 2-aminobenzamide (anthranilamide) to yield 2-substituted quinazolinones[3].

Mechanistic Insights: The Condensation-Cyclization Cascade

The synthesis of quinazolinones from 2-aminobenzamides and aliphatic esters requires precise control over nucleophilic acyl substitution and subsequent cyclodehydration[4].

Causality in Reagent Selection: We utilize Sodium Ethoxide (NaOEt) in absolute ethanol as the catalytic system. The choice of ethoxide is critical; it perfectly matches the leaving group of the ethyl ester, entirely preventing transesterification side reactions that plague mismatched alkoxide/solvent systems.

  • Amidation: The base deprotonates the primary amine of 2-aminobenzamide, enhancing its nucleophilicity to attack the ester carbonyl, forming an acyclic amide intermediate.

  • Cyclodehydration: Under thermal conditions, the primary amide nitrogen attacks the newly formed amide carbonyl. The elimination of water drives the formation of the thermodynamically stable, aromatic pyrimidinone ring.

Mechanism A 2-Aminobenzamide + Ethyl 2-(5-methylisoxazol-3-yl)acetate B Base-Catalyzed Amidation A->B NaOEt, EtOH C Acyclic Amide Intermediate B->C D Intramolecular Cyclodehydration C->D Heat, -H2O E 2-((5-Methylisoxazol-3-yl)methyl) quinazolin-4(3H)-one D->E

Mechanistic pathway for the base-catalyzed synthesis of 2-substituted quinazolinones.

Reaction Optimization & Quantitative Data

To establish the most robust protocol, various catalytic conditions were evaluated. The data below demonstrates why the NaOEt/EtOH system is the authoritative standard for this transformation.

Table 1: Solvent and Base Optimization for Quinazolinone Cyclization

Base (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation / Causality
NoneEtOH8024< 5Insufficient nucleophilicity of the primary amine.
K₂CO₃DMF1001645Poor solubility of the intermediate; incomplete cyclization.
t-BuOKTHF651262Competing Claisen condensation of the ethyl ester reduces yield.
NaOEt EtOH 80 16 85 Optimal matching of leaving group and solvent; clean precipitation.
NaOEtEtOH120 (MW)0.592Microwave irradiation rapidly overcomes the cyclodehydration energy barrier.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system . Visual and chemical cues are built into the steps to ensure the scientist can verify the reaction's progress in real-time without relying solely on end-point chromatography.

Materials Required:
  • Ethyl 2-(5-methylisoxazol-3-yl)acetate (10.5 mmol, 1.05 eq)

  • 2-Aminobenzamide (10.0 mmol, 1.00 eq)

  • Sodium ethoxide (21% wt in EtOH) (15.0 mmol, 1.50 eq)

  • Absolute Ethanol (30 mL)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

Step 1: Reagent Preparation Suspend 2-aminobenzamide (1.36 g, 10.0 mmol) and Ethyl 2-(5-methylisoxazol-3-yl)acetate (1.78 g, 10.5 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Expertise Note: A slight 0.05 eq excess of the ester ensures complete consumption of the 2-aminobenzamide, which is harder to remove during recrystallization.

Step 2: Base Addition (Self-Validating Step) Cool the suspension to 0 °C using an ice bath. Add the NaOEt solution dropwise over 10 minutes.

  • Self-Validation Cue: The opaque suspension will transition into a homogenous, pale-yellow solution. This visual change confirms the successful deprotonation and formation of the soluble acyclic amide intermediate.

Step 3: Condensation & Cyclization Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

  • Self-Validation Cue: As the cyclization proceeds, a heavy white precipitate will begin to form. This is the sodium salt of the target quinazolinone. Its precipitation actively drives the equilibrium forward via Le Chatelier’s principle, preventing reversibility.

Step 4: Quench & Neutralization (Critical Causality) Cool the reaction to room temperature. Slowly add 1M HCl dropwise until the pH reaches exactly 7.0.

  • Expertise Note: The lactam nitrogen of the quinazolinone has a pKa of ~8.5. Failing to neutralize the mixture leaves the product in its soluble alkoxide/enolate form, drastically reducing the isolated yield. Neutralization forces the free base to precipitate completely.

Step 5: Isolation & Purification Filter the crude white solid under vacuum and wash with cold distilled water (2 × 10 mL) to remove NaCl salts. Recrystallize the crude product from an EtOH/H₂O (3:1) mixture to afford the pure 2-((5-methylisoxazol-3-yl)methyl)quinazolin-4(3H)-one.

Workflow Step1 1. Reagent Preparation Equimolar mixture in absolute EtOH Step2 2. Base Addition Slow addition of NaOEt (1.5 eq) at 0 °C Step1->Step2 Step3 3. Condensation & Cyclization Reflux at 80 °C for 16 h Step2->Step3 Step4 4. Quench & Precipitation Cool to RT, neutralize with 1M HCl to pH 7 Step3->Step4 Step5 5. Isolation & Purification Vacuum filtration and EtOH/H2O recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target quinazolinone.

Analytical Validation

To confirm the structural integrity of the synthesized compound, perform the following spectroscopic checks:

  • ¹H NMR (DMSO-d6): Confirm the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). Look for the appearance of the highly deshielded quinazolinone lactam NH proton as a broad singlet at ~12.2 ppm. The active methylene bridge will appear as a sharp singlet at ~4.0 ppm.

  • FT-IR: Verify the shift of the carbonyl stretch. The ester C=O stretch (~1735 cm⁻¹) will disappear, replaced by the characteristic lactam C=O stretch at ~1670 cm⁻¹.

References

  • [1] Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, PubMed. 1

  • [2] Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity, PMC.2

  • [3] Biological Activity of Quinazolinones, IntechOpen. 3

  • [4] Synthesis of quinazolinones, Organic Chemistry Portal. 4

Sources

Method

A Framework for the Development and Validation of a Stability-Indicating HPLC Method for ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Abstract This document provides a comprehensive guide for the development, optimization, and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the qua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. As a key intermediate in various synthetic pathways, ensuring its purity and stability is critical. In the absence of a standardized pharmacopeial method, this application note establishes a de novo analytical framework, grounded in first principles of chromatography and guided by international regulatory standards. We detail a systematic approach, from initial physicochemical assessment and selection of chromatographic parameters to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for purity assessment and degradation product monitoring.

Introduction and Analytical Rationale

ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[4][5] The accurate quantification of this intermediate and its potential impurities is paramount for ensuring the quality, safety, and efficacy of final drug substances. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The core challenge addressed here is the lack of a pre-existing, validated HPLC method. Therefore, this guide adopts a logical, science-based approach to method development. Our strategy is built upon:

  • Physicochemical Profiling: Analyzing the analyte's structure to predict its chromatographic behavior and select an appropriate starting point.

  • Systematic Optimization: A phased approach to refining chromatographic conditions to achieve optimal separation and peak symmetry.

  • Rigorous Validation: Demonstrating that the developed method is fit for its intended purpose through a comprehensive validation protocol that meets global regulatory expectations.[6]

Physicochemical Properties and Methodological Foresight

A preliminary analysis of the target molecule, ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, informs the initial experimental design.

  • Polarity: The presence of an ethyl ester and an isoxazole ring suggests a moderately polar compound. This makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

  • Chromophore: The isoxazole ring system contains conjugated double bonds, which are expected to exhibit strong UV absorbance.[7][8] This allows for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector. A preliminary UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Studies on similar isoxazole structures show characteristic absorbance in the 230-260 nm range.[7]

Experimental: Materials and Instrumentation

Reagents and Materials
  • Reference Standard: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (ACS Grade), Phosphoric Acid (ACS Grade)

  • Columns: A C18 reversed-phase column is recommended as a starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Step-by-Step Protocol for Method Development and Validation

This section details the logical workflow for establishing a validated HPLC method from the ground up.

Phase 1: Initial Method Development

Objective: To establish initial chromatographic conditions that successfully elute the analyte with a reasonable retention time and peak shape.

Protocol:

  • Wavelength Selection:

    • Prepare a solution of the reference standard in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

    • Using the PDA detector, perform a UV scan from 200 to 400 nm to identify the λmax. Set this wavelength for detection.

  • Initial Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program: Start with a broad gradient to scout for the elution window (e.g., 5% B to 95% B over 20 minutes).

  • Optimization:

    • Based on the initial run, adjust the gradient to improve resolution between the main peak and any impurities. A typical optimization involves creating a shallower gradient around the elution time of the analyte.

    • If peak shape is poor (e.g., tailing), consider adjusting the pH of the mobile phase or switching the organic modifier (e.g., to methanol). A tailing factor of less than 2 is generally desirable.[9]

Phase 2: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[10][11][12]

Protocol:

  • Equilibrate the HPLC system with the finalized mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

  • Calculate the system suitability parameters. The acceptance criteria are based on USP guidelines.[9][13]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[9]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and pump.[9]
Theoretical Plates (N) > 2000Measures the efficiency of the column in separating components of a mixture.
Phase 3: Method Validation (as per ICH Q2(R1))

Objective: To provide documented evidence that the method is fit for its intended purpose.[1]

1. Specificity / Selectivity:

  • Protocol: Analyze a blank (diluent), the reference standard, and a sample spiked with expected impurities or degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components. Peak purity analysis using a PDA detector should confirm homogeneity.

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of the reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy:

  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ must be determined with acceptable precision and accuracy.

6. Robustness:

  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Parameters to Vary:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.

Data Presentation and Visualization

Proposed Starting Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (Est. 230-260 nm)
Injection Volume 10 µL
Gradient Optimized based on scouting run
Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val System & Method Validation cluster_analysis Routine Analysis ref_std Reference Standard Preparation wavelength Wavelength Selection (PDA) ref_std->wavelength sample_prep Sample Solution Preparation routine Sample Analysis sample_prep->routine mobile_phase Mobile Phase Preparation scouting Gradient Scouting Run mobile_phase->scouting wavelength->scouting optimization Gradient Optimization scouting->optimization sst System Suitability Test (SST) optimization->sst Final Method validation ICH Q2(R1) Method Validation (Specificity, Linearity, etc.) sst->validation Pass validation->routine Validated report Data Processing & Reporting routine->report

Caption: Workflow for HPLC method development and validation.

Decision Tree for Troubleshooting

Troubleshooting start Poor Peak Shape Observed tailing Peak Tailing? (T > 2.0) start->tailing Yes fronting Peak Fronting? start->fronting No sol_tailing1 Check Mobile Phase pH (Analyte pKa) tailing->sol_tailing1 sol_tailing2 Use Different Column (e.g., with end-capping) tailing->sol_tailing2 split Split Peak? fronting->split No sol_fronting1 Reduce Sample Concentration / Volume fronting->sol_fronting1 Yes sol_fronting2 Ensure Sample Solvent is Weaker than Mobile Phase fronting->sol_fronting2 Yes sol_split1 Check for Column Void or Contamination split->sol_split1 Yes sol_split2 Ensure Sample is Fully Dissolved split->sol_split2 Yes

Caption: Decision tree for common HPLC peak shape issues.

Conclusion

This application note presents a robust and systematic framework for developing and validating an RP-HPLC method for the analysis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. By following the outlined phases of method development, system suitability, and full ICH-guided validation, laboratories can establish a reliable, accurate, and precise analytical method. This self-validating system ensures data integrity and provides a high degree of confidence in the quality assessment of this important chemical intermediate, supporting downstream research and development activities.

References

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. MTC USA.
  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer. MTC USA.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • ECA Academy. (2014, March 12).
  • Ali, U., Shoaib, M., et al. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • White, A. D., et al. (n.d.).
  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. SIELC.
  • SMUJO. (2012, July 31). Synthesis, characterization and physiological activity of some novel isoxazoles.
  • ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution.
  • Der Pharma Chemica.
  • Sigma-Aldrich. ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)
  • ACS Publications. (2020, April 3). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A.
  • Crasus Chemical Inc.
  • PubChem. Ethyl 2-(2-methylthiazol-5-yl)
  • Benchchem. (2025).
  • MDPI. (2025, August 10).
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Cheméo.
  • ChemicalBook. (2025, July 16). ETHYL 2-(2-AMINOTHIAZOL-5-YL)

Sources

Application

Application Note: GC-MS Analytical Profiling and Quantification of Ethyl 2-(5-Methylisoxazol-3-yl)acetate

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates and Synthetic Workflows Compound: Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates and Synthetic Workflows Compound: Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7)

Executive Summary & Chemical Context

Ethyl 2-(5-methylisoxazol-3-yl)acetate (EMA) is a critical heterocyclic pharmacophore utilized in the synthesis of COX-2 inhibitors, antimicrobial agents, and GABA receptor modulators[1]. In drug development workflows, the precise quantification and structural verification of EMA are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this analysis due to the compound's high volatility and thermal stability.

This application note details a robust, self-validating GC-MS protocol for the analysis of EMA. By leveraging specific chromatographic column chemistries and understanding the intrinsic electron ionization (EI) fragmentation pathways of the isoxazole ring, analysts can achieve highly reproducible quantitation and definitive structural confirmation.

Mechanistic Insights: Chromatography and Ionization

Chromatographic Causality: Overcoming Active Sites

Isoxazole derivatives possess inherently active nitrogen and oxygen heteroatoms. When subjected to gas chromatography, these sites frequently interact with free silanol groups in the glass inlet liner or exposed silica on the column, leading to severe peak tailing and loss of quantitative linearity[2].

The Solution: We utilize a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS) . The slight polarizability of the phenyl groups effectively shields the active sites of the isoxazole ring, preventing secondary retention mechanisms. Coupled with an ultra-inert, deactivated splitless liner, this ensures sharp, symmetrical peaks (Asymmetry factor As​<1.2 ), which is a prerequisite for accurate integration at trace levels.

Mass Spectrometric Causality: The N-O Bond Cleavage

The choice of 70 eV Electron Ionization (EI) is not arbitrary; it provides the precise internal energy required to reproducibly fracture the isoxazole core. The defining structural feature of isoxazoles is the relatively weak N-O bond.

Upon electron impact, the primary fragmentation step involves the cleavage of this N-O bond, followed by ring opening and subsequent rearrangement[3]. For 5-methyl-substituted isoxazoles like EMA, the cleavage of the N-O and C3-C4 bonds results in the expulsion of an acetyl cation ( [CH3​CO]+ ) at m/z 43 . This highly diagnostic ion serves as a definitive marker for the 5-methylisoxazole substructure.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 169 F1 Acylium Ion m/z 124 M->F1 - •OCH2CH3 (45 Da) F2 Isoxazole Cation m/z 96 M->F2 - •COOC2H5 (73 Da) F3 Acetyl Cation m/z 43 F2->F3 N-O & C3-C4 Cleavage

Fig 1. Proposed 70 eV EI-MS fragmentation pathway of Ethyl 2-(5-methylisoxazol-3-yl)acetate.

Quantitative Data & Analytical Parameters

To ensure reproducibility across different laboratory environments, the optimized instrumental parameters and the resulting diagnostic mass fragments are summarized below.

Table 1: Optimized GC-MS Instrumental Parameters
ParameterSetting / SpecificationRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Shields active N/O sites; prevents tailing[2].
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains optimal linear velocity across the gradient.
Inlet Temperature 250 °CEnsures instantaneous vaporization without thermal degradation.
Injection Mode Split 10:1 (Assay) / Splitless (Trace)Adaptable based on required Limit of Quantitation (LOQ).
Oven Program 70°C (1 min) 15°C/min 280°C (3 min)Focuses the ester band at the column head, then elutes sharply.
Ion Source / Quad 230 °C / 150 °CPrevents source condensation of the heterocyclic matrix[2].
Acquisition Mode Full Scan (m/z 40–300)Captures the molecular ion and all low-mass diagnostic fragments.
Table 2: Diagnostic EI-MS Fragment Ions for EMA
m/z RatioIon IdentityRelative AbundanceDiagnostic Significance
169 [M]+∙ 10 - 20%Confirms intact molecular weight of the ester.
124 [M−OCH2​CH3​]+ 40 - 60%Alpha-cleavage confirming the ethyl ester moiety.
96 [M−COOC2​H5​]+ 60 - 80%Represents the intact 5-methylisoxazole core.
43 [CH3​CO]+ 100% (Base Peak)Definitive marker for N-O cleavage of 5-methylisoxazoles[3].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow incorporates a System Suitability Test (SST) to create a self-validating loop, ensuring that any chromatographic failure is detected prior to sample analysis.

GCMS_Workflow N1 Sample Prep (Dilution & ISTD) N2 System Suitability (Blank & SST Check) N1->N2 N3 Capillary GC (DB-5MS Separation) N2->N3 N4 EI-MS Analysis (70 eV, m/z 40-300) N3->N4 N5 Data Processing (Quantitation) N4->N5

Fig 2. End-to-end self-validating GC-MS analytical workflow for isoxazole derivatives.

Step-by-Step Methodology

Step 1: Preparation of the Internal Standard (ISTD)

  • Select an appropriate internal standard (e.g., Methyl 2-(5-methylisoxazol-3-yl)acetate or an isotopically labeled analog).

  • Prepare a 1.0 mg/mL stock solution of the ISTD in GC-grade Dichloromethane (DCM). Causality: The ISTD corrects for micro-variations in syringe injection volume and potential matrix suppression in the MS source.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the Ethyl 2-(5-methylisoxazol-3-yl)acetate sample.

  • Dissolve in 10.0 mL of DCM to create a 1.0 mg/mL primary stock.

  • Dilute the stock to a working concentration of 50 µg/mL, spiking in the ISTD to a final concentration of 50 µg/mL. Vortex for 30 seconds.

Step 3: System Suitability Testing (The Validation Loop)

  • Blank Injection: Inject 1 µL of pure DCM. Acceptance Criteria: No peaks 0.1% of the target analyte area at the expected retention time.

  • SST Injection: Inject 1 µL of a 10 µg/mL standard solution.

    • Acceptance Criteria 1: Signal-to-Noise (S/N) ratio of the m/z 43 peak must be 50.

    • Acceptance Criteria 2: Peak Asymmetry factor ( As​ ) must be between 0.8 and 1.2. If As​>1.2 , perform inlet maintenance (replace liner and trim 10 cm from the column head)[2].

Step 4: Acquisition and Data Processing

  • Execute the GC-MS sequence using the parameters outlined in Table 1.

  • Extract the Extracted Ion Chromatograms (EIC) for m/z 124 and m/z 96 for quantitation, using m/z 43 as the primary qualifier ion.

  • Construct a calibration curve using the ratio of the Analyte Area to the ISTD Area. Ensure the coefficient of determination ( R2 ) is 0.995.

References

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at:[Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at:[Link]

Sources

Method

Application Note: Advanced One-Pot Strategies for the Synthesis of 3,5-Disubstituted Isoxazoles

Focus Compound: Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Isoxazoles represent a privileged heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous active pharmaceutical ingredients (APIs) such as valdecoxib and leflunomide[1]. Among these, Ethyl 2-(5-methylisoxazol-3-yl)acetate serves as a highly versatile building block for downstream drug development, allowing for facile functionalization at both the ester moiety and the isoxazole ring.

Historically, synthesizing 3,5-disubstituted isoxazoles required multi-step sequences involving the isolation of highly unstable intermediates, such as nitrile oxides or α,β -unsaturated ynones. These traditional methods suffered from poor atom economy, high E-factors, and safety hazards associated with intermediate dimerization (e.g., furoxan formation). Modern synthetic paradigms have shifted toward one-pot multicomponent reactions (MCRs) . This application note details the mechanistic rationale and validated protocols for synthesizing isoxazole derivatives, including ethyl 2-(5-methylisoxazol-3-yl)acetate, utilizing one-pot methodologies[2],[3].

Mechanistic Insights: The Causality Behind the Chemistry

To achieve high yields and strict regioselectivity in one-pot systems, researchers must understand the thermodynamic and kinetic drivers of the reaction pathways.

Pathway A: In Situ Nitrile Oxide [3+2] Cycloaddition

The most robust method for constructing the isoxazole core is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[3].

  • The Problem: Nitrile oxides are highly reactive and rapidly dimerize into inactive furoxans.

  • The Solution (Causality): By introducing an aldehyde, hydroxylamine, an oxidant (like N-Chlorosuccinimide or molecular iodine), and the alkyne into a single vessel, the nitrile oxide is generated in situ and immediately trapped by the alkyne[4].

  • Regiocontrol via Copper(I): Uncatalyzed thermal cycloadditions yield a mixture of 3,4- and 3,5-disubstituted isomers. The introduction of a Cu(I) catalyst forces the formation of a copper acetylide intermediate. This sterically and electronically directs the incoming nitrile oxide to yield exclusively the 3,5-disubstituted isoxazole[3],[1].

Pathway B: Dicarbonyl Cyclocondensation (Specific to Ethyl 2-(5-methylisoxazol-3-yl)acetate)

For the specific synthesis of ethyl 2-(5-methylisoxazol-3-yl)acetate, the cyclocondensation of ethyl 4,6-dioxoheptanoate with hydroxylamine is utilized.

  • pH Causality: Hydroxylamine is typically supplied as a hydrochloride salt ( NH2​OH⋅HCl ) for stability. If the reaction is too acidic, the amine is fully protonated and non-nucleophilic. If too basic, base-catalyzed degradation of the β -dicarbonyl occurs. A sodium acetate (NaOAc) buffer is employed to precisely liberate the free base while maintaining a mildly acidic environment, which catalyzes the subsequent dehydration step to close the isoxazole ring.

Mandatory Visualization: One-Pot Reaction Workflow

G A Aldehyde / Precursor C Oxime Intermediate A->C Condensation B Hydroxylamine (NH2OH) B->C E Nitrile Oxide (In Situ) C->E Oxidation D Oxidant (e.g., NCS / I2) D->E H 3,5-Disubstituted Isoxazole (e.g., Ethyl 2-(5-methylisoxazol-3-yl)acetate) E->H [3+2] Cycloaddition F Terminal Alkyne F->H G Cu(I) Catalyst G->H Regiocontrol

Mechanistic pathway of one-pot 3,5-disubstituted isoxazole synthesis via in situ nitrile oxide generation.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate

This protocol utilizes a controlled cyclocondensation approach, ensuring high purity of the target ester.

Reagents:

  • Ethyl 4,6-dioxoheptanoate (1.0 equiv, 10 mmol)

  • Hydroxylamine hydrochloride (1.1 equiv, 11 mmol)

  • Sodium acetate anhydrous (1.1 equiv, 11 mmol)

  • Ethanol (Absolute, 25 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride and sodium acetate in 25 mL of absolute ethanol. Stir for 15 minutes at room temperature. Validation Check: The solution will become slightly cloudy as NaCl precipitates, indicating the successful liberation of free hydroxylamine.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl 4,6-dioxoheptanoate dropwise over 10 minutes to prevent exothermic side reactions.

  • Cyclization: Remove the ice bath and affix a reflux condenser. Heat the reaction to 75 °C (reflux) for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extraction: Partition the residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL). Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate. Purify via silica gel column chromatography to yield pure Ethyl 2-(5-methylisoxazol-3-yl)acetate.

Protocol 2: General One-Pot Three-Component Synthesis of Isoxazoles (Cu-Catalyzed)

A highly regioselective protocol for synthesizing diverse 3,5-disubstituted isoxazoles from aldehydes and alkynes[3].

Reagents:

  • Aldehyde (1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Chloramine-T trihydrate or N-Chlorosuccinimide (NCS) (1.05 equiv)

  • CuSO4​⋅5H2​O (0.03 equiv) and Copper turnings (catalytic)

  • t-BuOH/Water (1:1 v/v)

Step-by-Step Methodology:

  • Oxime Formation: To a solution of hydroxylamine hydrochloride in t-BuOH/Water, add the aldehyde and NaOH (1.05 equiv). Stir at ambient temperature for 30 minutes until TLC confirms complete oxime formation[3].

  • Oxidation: Add Chloramine-T or NCS in small portions over 5 minutes. Caution: This step generates the nitrile oxide in situ; control the temperature to avoid rapid exothermic spikes.

  • Cycloaddition: Immediately add the terminal alkyne, followed by CuSO4​⋅5H2​O and copper turnings. The copper turnings serve to reduce Cu(II) to the active Cu(I) species in situ[3].

  • Completion: Stir the mixture at 50 °C for 4 hours.

  • Isolation: Quench with water, extract with ethyl acetate (3 x 15 mL), dry over Na2​SO4​ , and purify via flash chromatography[3].

Quantitative Data Presentation

The following table summarizes the comparative efficiency of different one-pot methodologies for isoxazole synthesis, highlighting the superiority of catalytic systems in achieving regioselectivity[2],[3],[4].

Synthetic MethodologyReagents / CatalystSolvent SystemTemp (°C)Regioselectivity (3,5 : 3,4)Avg. Yield (%)
Dicarbonyl Condensation NH2​OH⋅HCl , NaOAcEthanol75Exclusive (Specific to precursor)82 - 88%
Thermal Cycloaddition Nitrile Oxide, AlkyneToluene110Poor (~ 60:40)55 - 65%
Cu-Catalyzed Cycloaddition Oxime, NCS, Cu(I)t-BuOH / H2​O 50Excellent (> 99:1)85 - 94%
Iodine-Mediated One-Pot Alkyne, Aldehyde, I2​ , NH2​OH THF / t-BuOHRefluxHigh (~ 8:1 to 10:1)75 - 91%
Sonogashira-Cyclization Acid Chloride, Alkyne, CuITHF / MeCN60Excellent (> 99:1)81 - 91%

References

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization Indian Academy of Sciences (Journal of Chemical Sciences)[Link]

  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine The Journal of Organic Chemistry (ACS Publications)[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs National Institutes of Health (PMC)[Link]

Sources

Application

Application Note: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE in the Development of Novel Therapeutic Agents

Executive Summary The rapid expansion of targeted therapeutics relies heavily on versatile, robust chemical building blocks. Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) has emerged as a privileged scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of targeted therapeutics relies heavily on versatile, robust chemical building blocks. Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) has emerged as a privileged scaffold in modern medicinal chemistry[]. This application note provides an in-depth technical guide on the pharmacophore rationale, therapeutic applications, and validated synthetic protocols for utilizing this ester in drug discovery workflows.

Pharmacophore Rationale & Mechanistic Insights

The 5-methylisoxazole ring is a classic bioisostere for amide and ester functionalities. Incorporating this moiety into a drug candidate offers several mechanistic advantages:

  • Metabolic Stability: Unlike traditional esters or amides, the isoxazole ring is highly resistant to enzymatic cleavage by esterases and amidases, significantly improving the in vivo half-life of the resulting therapeutic agent.

  • Hydrogen Bonding: The nitrogen and oxygen atoms within the heteroaromatic ring act as potent hydrogen-bond acceptors, enhancing binding affinity within target protein pockets (e.g., kinase hinge regions or epigenetic reader domains).

  • Precursor Stability: The ethyl ester form is prioritized over the free acid (2-(5-methylisoxazol-3-yl)acetic acid) for storage and early-stage synthesis. The free acid is prone to premature decarboxylation under harsh conditions, whereas the ethyl ester provides excellent shelf stability and superior solubility in organic solvents[].

Key Therapeutic Applications

The versatility of the 5-methylisoxazole-3-acetate scaffold has led to its incorporation across diverse therapeutic areas:

  • Oncology: The scaffold is a critical intermediate in the synthesis of novel bromodomain inhibitors, which modulate epigenetic targets in cancer therapy[2]. Furthermore, condensation of the scaffold into 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones has yielded compounds with potent antileukemic activity against L-1210 (murine leukemia), K-562, and HL-60 human leukemia cell lines[3].

  • Central Nervous System (CNS) Disorders: It is a foundational building block for synthesizing GABA-A α 5 inverse agonists, such as 3-(5-methylisoxazol-3-yl)-6-(1-methyl-1,2,3-triazol-4-yl)methyloxy-1,2,4-triazolo[3,4-a]phthalazine. These agents are actively investigated for enhancing cognition and treating disorders like dementia and delirium[4].

  • Infectious Diseases: Hybrid molecules combining the 5-methylisoxazole ring with sulfonamides or 1,2,4-triazoles have demonstrated excellent efficacy as antibacterial and antifungal agents, respectively[5][6].

Quantitative Bioactivity & Synthesis Data

The following table summarizes the performance metrics and bioactivity of key derivatives synthesized from the Ethyl 2-(5-methylisoxazol-3-yl)acetate scaffold:

Compound Class / DerivativeTherapeutic AreaKey Performance Metric / YieldReference
3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones Oncology (Leukemia)IC50 = 10 - 15 µg/mL (L-1210 cells)[3]
Bromodomain Inhibitor Intermediates Oncology (Epigenetics)High synthetic conversion via ester hydrolysis[2]
GABA-A α5 Inverse Agonists CNS (Cognitive Disorders)Stable dihydrate polymorph formation[4]
5-methylisoxazole-sulfonamide hybrids Antibacterial85 - 89% isolated synthetic yield[5]
S-glucosides with 5-methylisoxazole Antifungal~78% isolated synthetic yield[6]

Pathway & Workflow Visualization

G Start Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) Saponification Mild Saponification (LiOH, THF/MeOH/H2O) Start->Saponification Hydrolysis Acid 2-(5-methylisoxazol-3-yl)acetic acid (CAS: 57612-87-0) Saponification->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling Activation Condensation Condensation / Cyclization (Aldehydes, Hydrazines) Acid->Condensation Nucleophilic Attack Oncology Bromodomain Inhibitors & Quinazolinones (Antileukemic) Coupling->Oncology CNS GABA-A α5 Inverse Agonists (Cognitive Disorders) Coupling->CNS AntiInfective Sulfonamides & Triazoles (Antimicrobial/Antifungal) Condensation->AntiInfective

Figure 1: Synthetic workflow and therapeutic applications of 5-methylisoxazole-3-acetate.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the critical transformation of the ester into active pharmaceutical ingredients (APIs).

Protocol A: Controlled Saponification to 2-(5-Methylisoxazol-3-yl)acetic acid

Objective: Convert the stable ethyl ester to the active free acid for downstream coupling, while strictly preventing isoxazole ring-opening. Causality & Logic: Strong bases (e.g., NaOH or KOH at elevated temperatures) can induce nucleophilic attack at the N-O bond, leading to catastrophic ring cleavage. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild, highly controlled hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Ethyl 2-(5-methylisoxazol-3-yl)acetate in a 3:1:1 mixture of THF:MeOH:H2O to achieve a 0.2 M concentration. (Reasoning: THF and MeOH solubilize the organic ester, while H2O dissolves the LiOH, creating a homogenous monophasic reaction environment).

  • Hydrolysis: Add 1.5 equivalents of LiOH·H2O portion-wise at 0°C. Stir the mixture for 2-4 hours, allowing it to slowly warm to room temperature.

  • In-Process Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active ester spot disappears and is replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with distilled water and wash with Diethyl Ether (1x) to extract any unreacted ester or neutral organic impurities.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~2.5 using 1M HCl. (Reasoning: The free acid becomes protonated at this pH, rendering it highly soluble in organic extraction solvents).

  • Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure 2-(5-methylisoxazol-3-yl)acetic acid as a crystalline solid.

Protocol B: HATU-Mediated Amide Coupling for API Synthesis

Objective: Couple the newly formed 2-(5-methylisoxazol-3-yl)acetic acid with a target amine to form a pharmacologically active amide. Causality & Logic: HATU is selected over traditional carbodiimides (like EDC or DCC) due to its superior kinetic efficiency in coupling sterically hindered amines, which are ubiquitous in complex drug scaffolds. DIPEA is utilized as a sterically hindered, non-nucleophilic base to maintain the basicity required for HATU activation without competing for the activated ester intermediate.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an N2 atmosphere, dissolve 1.0 equivalent of 2-(5-methylisoxazol-3-yl)acetic acid and 1.2 equivalents of HATU in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. (Reasoning: This pre-activation step ensures the complete formation of the highly reactive O-At ester intermediate before the amine is introduced).

  • Amine Addition: Add 1.1 equivalents of the target amine (e.g., a substituted aniline for oncology targets). Stir at room temperature for 12 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl.

  • Purification: Extract the aqueous mixture with EtOAc (3x). Sequentially wash the combined organic layers with 5% aqueous LiCl (Reasoning: Highly effective for removing residual DMF), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash column chromatography to isolate the final API.

References

  • Therapeutic polymorphs of a GABA-A alpha-5 inverse agonist and pamoate formulations of the same (US6534505B2) Google Patents[4]

  • Synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives SciSpace / Bioorganic & Medicinal Chemistry Letters[Link][5]

  • Synthesis of Novel S-Glucosides Containing 5-Methylisoxazole Substituted 1,2,4-Triazole Semantic Scholar / European Journal of Medicinal Chemistry[Link][6]

  • Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones PubMed / Farmaco[Link][3]

  • Bromodomain inhibitors and uses thereof (US 9,624,244 B2) Google APIs / Constellation Pharmaceuticals, Inc. [Link][2]

Sources

Method

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Derivatives

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged structure." This allows for the development of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the isoxazole ring system permits straightforward structural modifications, making it an ideal scaffold for conducting structure-activity relationship (SAR) studies.[2] Such studies are pivotal in the iterative process of drug discovery, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for researchers engaged in the SAR-driven discovery of novel therapeutics based on the ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE scaffold. We will delve into detailed protocols for the synthesis of a focused compound library, robust methodologies for biological evaluation, and the critical interpretation of the resulting SAR data. The causality behind experimental choices is emphasized throughout, providing a self-validating system for your research endeavors.

Part 1: Synthesis of a Focused Library of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Derivatives

The synthesis of a diverse yet focused library of analogs is the first step in any SAR campaign. The general strategy for synthesizing the target scaffold involves the construction of the isoxazole core, followed by diversification at key positions. A common and effective method for forming the 3,5-disubstituted isoxazole ring is through the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4]

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for generating a library of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives, allowing for modifications at the R¹ and R² positions.

G A Substituted Aldehyde (R¹-CHO) E Aldoxime Formation (R¹-CH=NOH) A->E B Hydroxylamine Hydrochloride B->E C Ethyl Acetoacetate G [3+2] Cycloaddition C->G Base D Substituted Alkyne (R²-C≡CH) D->G F Nitrile Oxide Generation (R¹-C≡N⁺-O⁻) E->F Chlorination F->G H ETHYL 2-(5-R²-3-R¹-ISOXAZOL-YL)ACETATE (Final Product Library) G->H

Caption: General synthetic workflow for the preparation of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives.

Protocol 1: Synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (Parent Compound)

This protocol details the synthesis of the parent compound of our target series, which can be adapted for the synthesis of various derivatives.

Materials:

  • Ethyl 2,4-dioxovalerate

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Chloroform

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, distillation setup)

Procedure: [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2,4-dioxovalerate (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium bicarbonate (1.03 equivalents) in ethanol.

  • Reflux: Heat the mixture at reflux for 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Take up the residue in chloroform and wash with water. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure to yield ethyl 5-methylisoxazole-3-carboxylate.

  • Note: To obtain the target ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, a similar procedure can be followed using the appropriate starting materials, such as ethyl 4-chloroacetoacetate and the corresponding nitrile oxide.

Part 2: Biological Evaluation of Synthesized Derivatives

A systematic biological evaluation is crucial to establish a meaningful SAR. Based on the known biological activities of isoxazole derivatives, we will focus on anticancer, antibacterial, and anti-inflammatory assays.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for cytotoxicity.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure: [6]

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized isoxazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Protocol 3: In Vitro Antibacterial Activity - Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)[9]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure: [8]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and bacteria, no compound), a sterility control (broth only), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletismometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure: [11]

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the biological assays will be used to establish the SAR for the ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE series. The goal is to identify the structural features that are crucial for the desired biological activity.

Data Presentation: Hypothetical SAR Data

The following table presents hypothetical SAR data for a series of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives against a cancer cell line. This table is for illustrative purposes to demonstrate how to organize and present SAR data.

Compound IDR¹ (at C3)R² (at C5)IC₅₀ (µM) vs. MCF-7
1 (Parent) HCH₃25.4
2a 4-Cl-PhCH₃8.2
2b 4-F-PhCH₃10.5
2c 4-MeO-PhCH₃15.1
2d 4-NO₂-PhCH₃5.8
3a HPh18.9
3b H4-Cl-Ph12.3
SAR Interpretation and Visualization

The analysis of the SAR data allows for the identification of key structural motifs that influence biological activity.

SAR cluster_SAR SAR of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Derivatives Core Isoxazole Core R1 R¹ at C3: - Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance activity. - Electron-donating groups (e.g., -OCH₃) reduce activity. Core->R1 Key for Potency R2 R² at C5: - Aromatic substituents at C5 are generally well-tolerated. Core->R2 Modulates Selectivity Acetate Ethyl Acetate Moiety: - Essential for activity, likely involved in target binding. Core->Acetate Pharmacophore Element

Caption: Key structure-activity relationships for ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives.

  • Substitution at the C3 Position (R¹): Introduction of a phenyl ring at the C3 position generally improves anticancer activity compared to the unsubstituted parent compound.

  • Electronic Effects at C3-Phenyl Ring: Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the C3-phenyl ring appear to enhance potency, while electron-donating groups (e.g., 4-MeO) are less favorable. This suggests that the electronic nature of this substituent plays a critical role in target interaction.

  • Substitution at the C5 Position (R²): Replacing the methyl group at the C5 position with a phenyl ring also modulates activity, indicating that this position can be explored for further optimization.

Conclusion and Future Directions

This guide provides a foundational framework for conducting SAR studies on ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE derivatives. The detailed protocols for synthesis and biological evaluation, coupled with a systematic approach to SAR analysis, will empower researchers to efficiently identify and optimize novel drug candidates. Future work should focus on expanding the library of derivatives to explore a wider chemical space, including variations in the linker and the ester group of the acetate moiety. Additionally, mechanistic studies should be undertaken for the most potent compounds to elucidate their molecular targets and modes of action.

References

  • Miller, D. D., et al. (2009). Synthesis, Optimization and Structure-Activity Relationships of 3,5-Disubstituted Isoxazolines as New Anti-tuberculosis Agents. European Journal of Medicinal Chemistry, 44(2), 643-653. Available at: [Link]

  • Miller, D. D., et al. (2009). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry, 44(2), 643-53. Available at: [Link]

  • Guni, R. P., et al. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Magnetic Resonance in Chemistry, 41(12), 963-967. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1399. Available at: [Link]

  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 241-248. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Available at: [Link]

  • Anonymous. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Patel, R. P., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(4), 1634-1640. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Faculty of Pharmacy of Istanbul University, 52(3), 441-455. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(11), 2296-2302. Available at: [Link]

  • PrepChem. (2023). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Available at: [Link]

  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. Available at: [Link]

  • Kollar, L., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • McMurry, J. E. (1971). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 51, 60. Available at: [Link]

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 1-8. Available at: [Link]

  • El-Sayed, M. A., et al. (2025). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Journal of the Iranian Chemical Society. Available at: [Link]

  • Ahmad, S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 968791. Available at: [Link]

  • Krol, E., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 8234. Available at: [Link]

  • Kamal, A., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Chemistry Central Journal, 15(1), 1-15. Available at: [Link]

  • Walia, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 116-135. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 27(19), 6524. Available at: [Link]

  • Sysak, A., & Obmińska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. Available at: [Link]

  • Sharma, A., et al. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Available at: [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.
  • Al-Juboori, A. M. H. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Journal of Applicable Chemistry, 3(6), 2445-2453. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-Methylisoxazol-3-yl)acetate

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7). This guide is designed for synthesis chemists and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7). This guide is designed for synthesis chemists and drug development professionals who require high-yield, regioselective protocols for isoxazole building blocks.

The most efficient synthetic route involves the condensation of ethyl 3,5-dioxohexanoate with hydroxylamine hydrochloride[1]. While this approach is highly scalable, it is prone to regioselectivity issues and ester hydrolysis if thermodynamic and kinetic parameters are not strictly controlled.

Reaction Workflow & Mechanistic Pathway

The synthesis relies on the differential electrophilicity and steric hindrance of the two carbonyl groups in the 1,3-diketone precursor. The C5 carbonyl (a methyl ketone) is less sterically hindered than the C3 carbonyl (flanked by a bulky acetate group). Under optimized kinetic conditions, hydroxylamine selectively attacks C5 to form the intermediate oxime, which subsequently cyclizes to yield the desired 5-methylisoxazole derivative [2].

SynthesisPathway A Ethyl 3,5-dioxohexanoate (Starting Material) C C5-Oxime Intermediate (Kinetic Product) A->C + NH2OH (pH 4.5 - 5.5) E Ethyl 2-(3-methylisoxazol- 5-yl)acetate (Byproduct) A->E High pH / Unbuffered (Attack at C3) B Hydroxylamine HCl (Reagent) B->C D Ethyl 2-(5-methylisoxazol- 3-yl)acetate (Target) C->D Cyclization (-H2O, Reflux)

Reaction pathway for the regioselective synthesis of ethyl 2-(5-methylisoxazol-3-yl)acetate.

Standard Operating Procedure (SOP): Regioselective Synthesis

To ensure reproducibility and self-validation, follow this step-by-step protocol utilizing a buffered binary solvent system.

Step 1: Reagent Preparation In a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 1.0 equivalent (eq) of ethyl 3,5-dioxohexanoate in a 1:1 mixture of anhydrous ethanol and toluene (to achieve a 0.5 M concentration).

Step 2: Buffer and Nucleophile Addition Add 1.1 eq of anhydrous sodium acetate (NaOAc) followed by 1.1 eq of hydroxylamine hydrochloride (NH₂OH·HCl). Causality: The NaOAc neutralizes the HCl, generating the free hydroxylamine base in situ while buffering the reaction at pH ~4.5. This slight acidity activates the carbonyls without fully protonating the nucleophile.

Step 3: Kinetic Oxime Formation Stir the suspension at room temperature (20–25°C) for 1.5 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting diketone ( Rf​ ~0.6) will disappear, replaced by a highly polar oxime intermediate ( Rf​ ~0.2) that stains strongly with KMnO₄.

Step 4: Dehydrative Cyclization Attach a reflux condenser to the Dean-Stark trap and elevate the temperature to 85°C. Maintain a vigorous reflux for 6–8 hours. The toluene allows for the azeotropic removal of water, shifting the equilibrium toward the cyclized product. Self-Validation Check: The polar oxime spot on the TLC will gradually convert to a distinct, less polar spot ( Rf​ ~0.5) corresponding to the target isoxazole.

Step 5: Workup and Purification Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol. Partition the remaining toluene layer with saturated aqueous NaHCO₃ (2 x 100 mL) to remove acetic acid. Wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc, 85:15) to isolate the pure product.

Troubleshooting & FAQs

Q1: Why am I getting a 1:1 mixture of 3-methyl and 5-methyl isoxazole regioisomers? A: This is a classic regioselectivity failure caused by improper pH control. Ethyl 3,5-dioxohexanoate has two electrophilic sites. Under strictly buffered, slightly acidic conditions (pH 4.5–5.5), the less sterically hindered C5 methyl ketone is attacked preferentially (kinetic control). If you use a strong base (e.g., NaOH, pH >9), the reaction rate increases unselectively, leading to thermodynamic equilibration or direct attack at the C3 position, yielding the unwanted 3-methylisoxazole byproduct. Always use a weak base buffer like sodium acetate.

Q2: My ethyl ester group is hydrolyzing into a carboxylic acid during the reaction. How do I prevent this? A: Ester hydrolysis occurs when the reaction environment is either too basic, too acidic, or contains excessive water during prolonged heating.

  • Root Cause: Using strong bases (KOH/NaOH) or running the reaction with unbuffered hydroxylamine hydrochloride (which generates free HCl, dropping pH < 3) at reflux temperatures will cleave the ester.

  • Resolution: Ensure you are using anhydrous sodium acetate. Furthermore, the addition of toluene and the use of a Dean-Stark apparatus (as outlined in the SOP) continuously removes the water generated during oxime formation, protecting the ester from hydrolysis.

Q3: The reaction stalls at the oxime intermediate. How can I force the cyclization? A: The cyclization of the intermediate oxime requires the elimination of water. If the reaction stalls, the thermodynamic barrier for dehydration has not been overcome.

  • Root Cause: Insufficient heating or a high concentration of water in the solvent shifts the equilibrium backward.

  • Resolution: Increase the reaction temperature by ensuring your binary solvent has enough toluene to reach 85°C. If it still stalls, add a catalytic amount of glacial acetic acid (0.1 eq). This protonates the hydroxyl group of the intermediate oxime, converting it into a superior leaving group (–OH₂⁺) and accelerating the ring closure.

Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield and regioselectivity.

Condition SetSolvent SystemBase / BufferTemp (°C)Time (h)Regiomeric Ratio (5-Me : 3-Me)Isolated Yield (%)
Unoptimized BaseEthanolNaOH (pH >9)78445 : 5535
Standard BufferEthanolNaOAc (pH ~5.5)78685 : 1572
Optimized Kinetic EtOH / Toluene (1:1) NaOAc / AcOH (pH 4.5) 85 8 95 : 5 88
Highly AcidicAcetic AcidNone (pH <3)118260 : 4045 (Ester Cleavage)

References

  • Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents ResearchGate. URL:[Link]

Optimization

Challenges in the purification of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(5-methylisoxazol-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(5-methylisoxazol-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable isoxazole intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common and complex challenges encountered during its purification.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Ethyl 2-(5-methylisoxazol-3-yl)acetate?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, regioisomers with similar polarities, and byproducts from side reactions.[1] For instance, if synthesizing from a 1,3-diketone precursor, residual diketone may be present.[2] If the synthesis involves an in-situ nitrile oxide generation, dimerization to form furoxans is a common side reaction that can complicate purification.[2]

Q2: My crude product is a persistent oil. Is this normal, and how can I solidify it for easier handling?

A2: It is not uncommon for this compound to initially present as an oil, especially if residual solvents or impurities are present. To induce solidification, you can try several techniques. Trituration with a non-polar solvent in which the product is sparingly soluble, such as hexane or pentane, can help it precipitate.[2] If that fails, attempting a full recrystallization from a carefully selected solvent system is the next logical step. If all else fails, the oil can be purified directly using column chromatography.[2]

Q3: How stable is the isoxazole ring and the ethyl ester during workup and purification?

A3: The isoxazole ring and the ethyl ester are susceptible to degradation under certain conditions. The isoxazole ring can be sensitive to strong bases, which may lead to ring-opening.[3] The ethyl ester is prone to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, which would form the corresponding carboxylic acid (5-methylisoxazole-3-yl)acetic acid.[4] Therefore, it is crucial to maintain a neutral pH during aqueous workups and to avoid excessive heat during solvent evaporation or distillation.

Q4: Should I use column chromatography or recrystallization to purify my product?

A4: The choice depends on the purity of your crude material and the nature of the impurities.

  • Column Chromatography: This is the most versatile and common method for purifying isoxazole derivatives, especially when dealing with mixtures containing regioisomers or impurities with very similar polarities to the desired product.[1][2] It is highly effective for isolating the target compound from a complex mixture.

  • Recrystallization: If your product is a solid and the crude purity is relatively high (e.g., >85-90%), recrystallization is an excellent and often more scalable method for achieving high purity.[5][6] It is particularly effective at removing small amounts of impurities that have different solubility profiles from your product.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific, challenging issues with detailed explanations and protocols to guide you to a successful purification.

Scenario 1: Persistent Co-elution of an Unknown Impurity during Column Chromatography

Question: I'm running a silica gel column, but a persistent impurity co-elutes with my product, regardless of the hexane/ethyl acetate ratio I use. How can I resolve this?

Answer: This is a classic challenge indicating that the polarity of the impurity is very close to your product. A systematic approach is required to achieve separation.

The Causality: Simple binary solvent systems like hexane/ethyl acetate may not have the required selectivity to resolve compounds with subtle structural differences. The interaction between the analytes, the stationary phase (silica), and the mobile phase needs to be altered.

Workflow: Troubleshooting Co-elution

Start Co-eluting Impurity Detected TLC_Screen Step 1: Systematic TLC Screening (Vary Polarity & Selectivity) Start->TLC_Screen Solvent_Table Consult Solvent Selectivity Table TLC_Screen->Solvent_Table Hex_EtOAc Hexane/EtOAc (Baseline) TLC_Screen->Hex_EtOAc DCM_MeOH DCM/MeOH TLC_Screen->DCM_MeOH Toluene_Acetone Toluene/Acetone TLC_Screen->Toluene_Acetone Additive Step 2: Add a Modifier (e.g., 0.5% Acetic Acid or TEA) TLC_Screen->Additive If separation is still poor Success Separation Achieved TLC_Screen->Success If separation is achieved Gradient Step 3: Optimize Gradient (Shallow vs. Step) Additive->Gradient If minor improvement Additive->Success If separation is achieved Stationary_Phase Step 4: Change Stationary Phase (Alumina, C18, etc.) Gradient->Stationary_Phase If still co-eluting Gradient->Success If separation is achieved Stationary_Phase->Success

Caption: A logical workflow for resolving co-eluting compounds.

Step-by-Step Protocol: Screening for an Optimal Chromatography Solvent System

  • Prepare Stock Solutions: Dissolve a small amount of your crude material in a minimal volume of a strong solvent like dichloromethane or ethyl acetate to create a concentrated stock solution.

  • Spot TLC Plates: Spot this solution onto several TLC plates.

  • Develop Plates: Develop each plate in a different solvent system. It's crucial to test solvents with different selectivities.[1]

  • Analyze Results: Visualize the plates under UV light and/or with a stain. Look for the solvent system that provides the largest difference in retention factor (ΔRf) between your product and the impurity. An ideal Rf for the product is between 0.2 and 0.4 for good column separation.

Data Presentation: Recommended Solvent Systems for Screening

Solvent System ClassPrimary Solvent (Non-Polar)Secondary Solvent (Polar)Modifier (Optional)Rationale & Key Interactions
Standard Hexanes / HeptaneEthyl Acetate[7]N/AGood starting point; separates based on general polarity.
Alternative Dipole Dichloromethane (DCM)Methanol (MeOH)[8]N/AOffers different dipole-dipole interactions than ethyl acetate.
Hydrogen Bond Acceptor TolueneAcetoneN/AToluene offers π-π stacking; acetone is a strong H-bond acceptor.
For Basic Impurities Hexane / Ethyl AcetateTriethylamine (TEA, ~0.5%)[1]Reduces tailing of basic compounds on acidic silica gel.
For Acidic Impurities Hexane / Ethyl AcetateAcetic Acid (AcOH, ~0.5%)[1]Protonates acidic impurities, altering their retention.
Scenario 2: Product Degradation During Purification

Question: My yield is very low after purification, and I see new spots on the TLC of my column fractions that were not in the crude material. What is happening?

Answer: This strongly suggests that your product is degrading on the column or during workup. The primary culprits are hydrolysis of the ester and/or instability of the isoxazole ring.

The Causality:

  • Ester Hydrolysis: Silica gel is weakly acidic and can catalyze the hydrolysis of the ethyl ester to the more polar carboxylic acid, especially if using protic solvents like methanol. Basic conditions during an aqueous wash will rapidly saponify the ester.

  • Isoxazole Ring Instability: The 5-methylisoxazole ring is generally stable but can be sensitive to certain conditions. Strong nucleophiles or bases can promote ring-opening.[3] While less common, prolonged exposure to high heat can also cause thermal decomposition of isoxazoles.[9]

Diagram: Potential Degradation Pathways

Product ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (Desired Product) Acid (5-Methylisoxazol-3-yl)acetic acid (Hydrolysis Product) Product->Acid H+ or OH- (Acid/Base Hydrolysis) RingOpened Cyano-enol or other species (Ring-Opening Product) Product->RingOpened Strong Base / High Temp

Caption: Key degradation pathways for the target molecule.

Preventative Measures:

  • Neutralize Your Workup: After quenching your reaction, ensure any aqueous washes are performed with saturated sodium bicarbonate followed by brine to remove both acidic and basic residues before concentrating the organic layer.[2]

  • Use a Buffered Column: If degradation on silica is suspected, you can "buffer" the silica gel. Prepare a slurry of silica in your chosen mobile phase and add ~1% triethylamine (if the product is base-stable) to neutralize the acidic sites.

  • Avoid Protic Solvents: Minimize or avoid using methanol in your mobile phase if ester hydrolysis is a concern. A DCM/acetone system can be a good alternative.

  • Minimize Heat: Concentrate your product in vacuo using a rotovap with a low-temperature water bath (<40 °C). Do not leave the product on high vacuum for extended periods after the solvent is removed.

Scenario 3: Failure to Crystallize from Solution

Question: I have a pure fraction from my column, but it's an oil. I've tried cooling it, and it just becomes more viscous. How can I get it to crystallize?

Answer: The failure to crystallize often means the compound is either extremely soluble in the residual solvent or its melting point is very low. A systematic approach to finding the right conditions is necessary.

The Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its solubility limit.[6] If the product is too soluble or if impurities are present that inhibit lattice formation, crystallization will not occur.

Step-by-Step Protocol: Inducing Crystallization

  • Ensure Purity: First, confirm the purity of your oil by a sensitive analytical method like GC-MS or high-field NMR.[10] Impurities can significantly inhibit crystallization.

  • Remove All Solvents: Ensure all chromatography solvents are thoroughly removed under high vacuum.

  • Solvent/Anti-Solvent Method: This is the most effective technique for oils.

    • Step A: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane, or acetone).[5]

    • Step B: Slowly add a "bad" or "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane, or water) dropwise while stirring.[11]

    • Step C: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This is the point of supersaturation.

    • Step D: If it becomes too cloudy, add a drop or two of the "good" solvent to clarify it.

    • Step E: Cover the vial and let it stand undisturbed at room temperature. If no crystals form, transfer it to a refrigerator (4 °C), and then to a freezer (-20 °C).

  • Initiate Nucleation: If crystals are slow to form, you can try:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a nucleation point for crystal growth.[5]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.[5]

References
  • Li, J. et al. (2017). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 22(9), 1397. Available from: [Link]

  • Shaikh, A. et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available from: [Link]

  • Lifshitz, A. & Wohlfeiler, D. (1995). Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry, 99(19), 7477-7485. Available from: [Link]

  • Patil, S. et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(5), 334-340. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • Organic Syntheses. (n.d.). Ethyl 2-methyl-3-oxobutanoate. Available from: [Link]

  • Micetich, R. G. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 48(13), 2006-2015. Available from: [Link]

  • University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). EURL-FV. Available from: [Link]

  • An-Najah National University. (2021). Experimental No. (4) Recrystallization. Available from: [Link]

  • Reddit. (2025). How do I recrystallize this product? r/chemistry. Available from: [Link]

  • Li, G. et al. (2018). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. The Journal of Organic Chemistry, 83(18), 11299-11304. Available from: https://knowledge.uchicago.edu/record/2715/files/2715.pdf
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • ResearchGate. (n.d.). Enthalpic differences between 5-methylisoxazole and... Available from: [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide... Available from: [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • IRSST. (n.d.). Analytical Method. Available from: [Link]

  • Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available from: [Link]

  • Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Available from: [Link]

  • Wang, Y. et al. (2022). Development of a Purity Certified Reference Material for Vinyl Acetate. Molecules, 27(19), 6296. Available from: [Link]

  • Bentham Science Publishers. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3- yl)acetate Derivatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-Methylisoxazol-3-yl)acetate

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield, regioselectivity, or purity issues during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals encountering yield, regioselectivity, or purity issues during the synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) [1].

The formation of this isoxazole core is traditionally achieved via the cyclocondensation of a 1,3-diketone with hydroxylamine. However, this route is notoriously plagued by poor regioselectivity. Here, we dissect the mechanistic pitfalls of the traditional route and provide an advanced, field-proven alternative using 1,3-dipolar cycloaddition to ensure absolute regiocontrol [2].

Mechanistic Workflow & Pathway Comparison

To troubleshoot your reaction, you must first understand the kinetic pathways. The diagram below illustrates the divergent outcomes of the traditional diketone route (Pathway A) versus the highly controlled 1,3-dipolar cycloaddition route (Pathway B).

G cluster_0 Pathway A: Diketone Cyclocondensation cluster_1 Pathway B: 1,3-Dipolar Cycloaddition A1 Ethyl 3,5-dioxohexanoate + NH2OH·HCl A2 Oxime Intermediates A1->A2 NaOAc, EtOH A3 5-Methyl-3-acetate (Desired) A2->A3 Cyclization A4 3-Methyl-5-acetate (Undesired) A2->A4 Kinetic Cyclization B1 Ethyl 3-nitropropanoate + PhNCO B2 Nitrile Oxide [EtOOC-CH2-CNO] B1->B2 -H2O B4 5-Acetoxy-isoxazoline B2->B4 + Isopropenyl Acetate B5 Ethyl 2-(5-methylisoxazol-3-yl)acetate (Pure) B4->B5 -AcOH (Heat/H+)

Fig 1: Comparison of Diketone Cyclocondensation vs. 1,3-Dipolar Cycloaddition pathways.

Troubleshooting & FAQs

Q1: I am using the diketone route (ethyl 3,5-dioxohexanoate + NH₂OH), but NMR shows a 60:40 mixture of regioisomers. Why does this happen, and how can I fix it? A1: This is a classic kinetic vs. thermodynamic issue. The precursor has two carbonyls: a C5 methyl ketone and a C3 beta-keto ester. The C5 methyl ketone is less sterically hindered and more electrophilic. Hydroxylamine will kinetically attack C5 first, forming the C5-oxime, which cyclizes to form the undesired 3-methyl-5-acetate isomer [3]. Solution: While strict pH control (buffering to pH 4.5 with NaOAc) can slightly improve the ratio by modulating carbonyl basicity, it will never yield 100% of the desired isomer. If absolute regioselectivity is required without tedious column chromatography, you must abandon Pathway A and switch to the 1,3-dipolar cycloaddition method (Pathway B).

Q2: My cyclocondensation reaction stalls, and LC-MS shows a mass corresponding to [M+18]. What is this intermediate? A2: You are observing the accumulation of the 5-hydroxy-4,5-dihydroisoxazole intermediate. The initial cyclization forms a hydrated ring that must undergo dehydration to achieve aromaticity. If the reaction temperature is too low or water is pooling in the solvent, the equilibrium halts. Solution: Aromatization requires a driving force. Add a catalytic amount of p-toluenesulfonic acid (pTSA), switch the solvent to toluene, and reflux using a Dean-Stark trap. The azeotropic removal of water provides a self-validating visual cue: when water ceases to collect in the trap, dehydration is complete.

Q3: I am observing significant hydrolysis of the ethyl ester group, yielding 5-methylisoxazole-3-acetic acid. How do I protect the ester? A3: This occurs when strong aqueous bases (like NaOH or KOH) are used to liberate free hydroxylamine from its hydrochloride salt. The basic conditions saponify the delicate ethyl ester. Solution: Replace strong bases with Sodium Acetate (NaOAc) in anhydrous ethanol. NaOAc is basic enough to free the hydroxylamine but too weak to hydrolyze the ester at room temperature.

Q4: How does the 1,3-dipolar cycloaddition guarantee 100% regioselectivity? A4: In Pathway B, the nitrile oxide dipole reacts with isopropenyl acetate (acting as a stable, liquid alkyne equivalent). The oxygen of the nitrile oxide exclusively attacks the more substituted carbon of the alkene due to frontier molecular orbital (FMO) alignment. The resulting 5-acetoxyisoxazoline is unstable under heat/acid and rapidly eliminates acetic acid to form the aromatic ring [2]. Because the framework is built asymmetrically from the ground up, the wrong regioisomer physically cannot form.

Field-Proven Experimental Protocols

Protocol A: Optimized 1,3-Dipolar Cycloaddition (Recommended for High Purity)

This protocol is self-validating: the precipitation of diphenylurea confirms nitrile oxide generation, and the evolution of acetic acid confirms aromatization.

  • In Situ Dipole Generation: In a flame-dried round-bottom flask under N₂, dissolve ethyl 3-nitropropanoate (1.0 eq) and isopropenyl acetate (2.5 eq) in anhydrous toluene (0.2 M).

  • Dehydration: Add phenyl isocyanate (PhNCO, 2.0 eq) followed by a catalytic amount of triethylamine (0.1 eq). Stir at 25 °C for 12 hours. Self-Validation: A thick white precipitate of diphenylurea will form, indicating successful generation of the (ethoxycarbonyl)methanenitrile oxide.

  • Filtration: Filter the suspension through a Celite pad to remove the diphenylurea. Wash the pad with a small amount of toluene.

  • Aromatization: Transfer the filtrate to a clean flask. Add catalytic p-toluenesulfonic acid (0.05 eq). Equip a reflux condenser and heat to 110 °C for 4 hours to eliminate acetic acid.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to remove acid catalysts and acetic acid), dry over MgSO₄, and concentrate in vacuo. The product is typically >95% pure by NMR without chromatography.

Protocol B: Dean-Stark Driven Diketone Cyclocondensation (Cost-Effective)
  • Oxime Formation: Dissolve NH₂OH·HCl (1.1 eq) and NaOAc (1.1 eq) in absolute ethanol. Stir for 30 mins, then filter off the precipitated NaCl. Add the filtrate dropwise to a solution of ethyl 3,5-dioxohexanoate (1.0 eq) in ethanol at 0 °C. Stir for 2 hours.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the crude oil in toluene.

  • Dehydration: Add p-toluenesulfonic acid (0.1 eq). Equip the flask with a Dean-Stark trap and reflux at 110 °C.

  • Monitoring: Continue refluxing until water droplets stop accumulating in the trap (typically 2-3 hours).

  • Purification: Wash with water, dry, and concentrate. Note: This crude mixture will contain regioisomers and requires careful silica gel chromatography (Hexanes/EtOAc) to isolate the desired product.

Quantitative Condition Comparison

The table below summarizes the empirical data comparing the two synthetic strategies, allowing you to select the appropriate method based on your project's scale and purity requirements.

ParameterPathway A: Diketone CyclocondensationPathway B: 1,3-Dipolar Cycloaddition
Primary Reagents Ethyl 3,5-dioxohexanoate, NH₂OH·HClEthyl 3-nitropropanoate, Isopropenyl acetate
Regioselectivity Poor (~60:40 mixture of isomers)Excellent (>98% desired isomer)
Ester Hydrolysis Risk High (if strong base is used)None (neutral/acidic conditions)
Aromatization Driver Dean-Stark (Water removal)Heat/Acid (Acetic acid elimination)
Purification Required Silica Gel ChromatographySimple Filtration & Aqueous Wash
Best Use Case Large-scale, cost-sensitive early discoveryLate-stage development requiring high purity

References

  • Micetich, R. G. (1970). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry. Retrieved from[Link]

  • LookChem. (n.d.). 3-METHYL-5-ISOXAZOLEACETIC ACID 98. Retrieved from[Link]

Optimization

Troubleshooting guide for the synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Technical Support Center: Synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of ETHYL 2-(5-METHYLISOXA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. This guide is designed to provide in-depth, field-proven insights into the common synthetic challenges and to offer robust troubleshooting strategies. As Senior Application Scientists, we understand that synthesizing heterocyclic compounds can present unique obstacles. This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments, ensuring a higher rate of success.

Section 1: Overview of a Common Synthetic Strategy

The synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE is typically achieved through a multi-step process that involves the initial formation of the isoxazole core, followed by the elaboration of the ethyl acetate side chain. One of the most reliable and frequently employed routes begins with the formation of a nitrile intermediate, which is subsequently hydrolyzed and esterified. This pathway offers good control over the final structure and utilizes readily available starting materials.

Below is a workflow diagram illustrating this common synthetic pathway.

Synthetic_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3 & 4: Final Elaboration A Acetoacetonitrile C 3-Amino-5-methylisoxazole A->C Cyclocondensation B Hydroxylamine (NH2OH·HCl) B->C Cyclocondensation D 2-(5-Methylisoxazol-3-yl)acetonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN) E 2-(5-Methylisoxazol-3-yl)acetic acid D->E Acid Hydrolysis (e.g., 6M HCl, reflux) F ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE E->F Fischer Esterification (EtOH, H2SO4, reflux)

Caption: A common multi-step pathway for synthesizing the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Category: Low or No Yield

Question 1: My initial cyclocondensation reaction to form the 3-amino-5-methylisoxazole intermediate is resulting in a very low yield. What are the likely causes and how can I fix it?

Answer: A low yield in the formation of the isoxazole ring from a β-ketonitrile like acetoacetonitrile is a frequent issue.[1] The primary factors influencing this step are reaction conditions and reagent quality.

  • Causality: The reaction involves the condensation of hydroxylamine with a 1,3-dicarbonyl equivalent. This process is sensitive to pH. If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced. If it's too basic, the starting material may undergo side reactions. The reaction requires heating, but prolonged exposure to high temperatures can lead to degradation of the starting material or product.[2]

  • Troubleshooting & Solutions:

    • pH Control: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base such as sodium acetate or pyridine is necessary to liberate the free hydroxylamine.[1] Use a slight excess of the base to ensure the reaction medium is appropriately buffered.

    • Reaction Time & Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to low conversion, while excessively long times can cause product degradation.[2] Refluxing in ethanol for 2-4 hours is a typical starting point, but this may require optimization.[1]

    • Reagent Purity: Ensure your acetoacetonitrile and hydroxylamine hydrochloride are pure and dry. The β-ketonitrile can exist in keto-enol tautomers, which can impact reactivity.[2]

Question 2: The acid hydrolysis of my nitrile intermediate, 2-(5-methylisoxazol-3-yl)acetonitrile, is sluggish and gives poor yields of the carboxylic acid. What can I do?

Answer: Incomplete hydrolysis of the nitrile is a common bottleneck. The stability of the isoxazole ring under harsh hydrolytic conditions is a key consideration.

  • Causality: Acid-catalyzed hydrolysis requires protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This process can require significant thermal energy and high acid concentration. However, isoxazole rings can be susceptible to ring-opening under strongly acidic or basic conditions, creating a narrow operational window.[2][3]

  • Troubleshooting & Solutions:

    • Optimize Acid Concentration and Temperature: While 6M HCl is standard, you can cautiously increase the concentration or temperature. However, monitor for the appearance of new, unidentified spots on TLC, which could indicate ring degradation.

    • Consider Basic Hydrolysis: Saponification using aqueous NaOH in ethanol can be an effective alternative. This method often proceeds at lower temperatures than acid hydrolysis. A typical condition involves refluxing with 4-5 equivalents of NaOH in an ethanol/water mixture.[3] It is crucial to carefully neutralize the reaction mixture during workup to protonate the carboxylate salt.

    • Microwave-Assisted Synthesis: Both acidic and basic hydrolysis can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to minutes and potentially improving yields by minimizing degradation.[4]

Parameter Acid Hydrolysis (e.g., 6M HCl) Base Hydrolysis (e.g., 4M NaOH in EtOH/H₂O)
Typical Time 4-12 hours2-6 hours
Temperature Reflux (~100 °C)Reflux (~80-90 °C)
Key Advantage Simpler workup (product is the free acid)Often faster and proceeds at lower temperatures
Key Disadvantage Can be slow; potential for ring degradationProduct is a salt, requiring careful acidification; potential for ring opening

Question 3: My final Fischer esterification is not going to completion, and I'm left with a significant amount of starting carboxylic acid. How can I improve the conversion?

Answer: The Fischer esterification is a reversible equilibrium reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.[5]

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is catalyzed by a strong acid. According to Le Châtelier's principle, the reaction can be driven to completion by either using a large excess of one reactant (typically the alcohol) or by removing the water as it is formed.[5]

  • Troubleshooting & Solutions:

    • Use Excess Alcohol as Solvent: The most straightforward approach is to use absolute ethanol as the solvent for the reaction. This provides a large excess of the alcohol, pushing the equilibrium towards the ethyl ester.[5]

    • Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit it. Use dry glassware and anhydrous ethanol and sulfuric acid.

    • Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it forms.[5]

    • Catalyst Loading: Use a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH). Typically, 3-5 mol% is sufficient.

Category: Side Products & Purity Issues

Question 4: I'm observing a mixture of regioisomers during the isoxazole ring formation. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl precursor.[2][6]

  • Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with hydroxylamine, the initial nucleophilic attack can occur at either of the two carbonyl carbons. The subsequent cyclization and dehydration lead to two different regioisomeric isoxazoles. The ratio of these isomers is determined by the relative reactivity (steric and electronic factors) of the two carbonyl groups.[2]

  • Troubleshooting & Solutions:

    • Modify Reaction Conditions: Adjusting the pH can sometimes favor one pathway over the other. For instance, strongly acidic conditions may favor attack at the less hindered carbonyl.

    • Use a Directing Precursor: A more robust solution is to use a precursor that offers better regiochemical control. For example, converting the 1,3-dicarbonyl into a β-enamino diketone derivative provides excellent control over the regioselectivity of the subsequent cyclocondensation with hydroxylamine.[6][7]

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed CheckMethod Is your 1,3-dicarbonyl precursor unsymmetrical? Start->CheckMethod ModifyCond Option 1: Modify Conditions - Adjust pH (acidic vs. basic) - Change solvent polarity CheckMethod->ModifyCond Yes ChangePrecursor Option 2: Modify Precursor - Use a β-enamino diketone derivative for better control CheckMethod->ChangePrecursor Yes Result Improved Regioselectivity ModifyCond->Result ChangePrecursor->Result

Caption: A decision tree for addressing regioselectivity issues.

Question 5: I am struggling to purify the final ester product. It seems to have a similar polarity to the starting carboxylic acid on TLC.

Answer: Purifying the final product can be challenging, especially if the esterification did not go to completion. While the ester is less polar than the carboxylic acid, the difference may not be large enough for easy separation on silica gel.

  • Causality: The polarity difference between the carboxylic acid and its corresponding ethyl ester can sometimes be small. Furthermore, unreacted acid can streak on silica gel TLC plates, making it difficult to assess the separation.

  • Troubleshooting & Solutions:

    • Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The basic wash will deprotonate the unreacted carboxylic acid, converting it to its water-soluble sodium salt, which will partition into the aqueous layer. The neutral ester product will remain in the organic layer. Follow this with a brine wash to remove residual water.

    • Chromatography Solvent System: If chromatography is still necessary after the wash, carefully screen solvent systems. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity can effectively separate the slightly more polar acid from the ester.

    • Alternative Purification: If the product is crystalline, recrystallization can be a powerful purification technique to remove small amounts of impurities.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-(5-Methylisoxazol-3-yl)acetic acid (Intermediate)

This protocol outlines the synthesis of the key carboxylic acid intermediate via a Sandmeyer reaction followed by hydrolysis.[1]

Part A: 2-(5-Methylisoxazol-3-yl)acetonitrile

  • Diazotization: In a 250 mL flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq in water). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Heat this solution to 60-70 °C.

  • Carefully and slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, stir the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature.

  • Work-up: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by column chromatography on silica gel.

Part B: Acid Hydrolysis

  • Combine the purified 2-(5-methylisoxazol-3-yl)acetonitrile (1.0 eq) with 6M aqueous HCl (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath. The carboxylic acid product may precipitate.

  • Collect the solid by vacuum filtration. If no solid forms, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-(5-methylisoxazol-3-yl)acetic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Fischer Esterification to ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

This protocol is based on standard Fischer esterification procedures.[5]

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-(5-methylisoxazol-3-yl)acetic acid (1.0 eq) and absolute ethanol (20 volumes, serving as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove most of the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and carefully pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (50 mL). Swirl gently at first to control CO₂ evolution. Separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify the final product by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system.

References

  • Al-Zoubi, R. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Jain, S., & Jain, S. (2012). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2011). synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Der Pharma Chemica. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Pinga, K., et al. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions in the synthesis of isoxazoles from ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Introduction Welcome to the technical support guide for the synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. This molecule is a valuable building block in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. This molecule is a valuable building block in medicinal chemistry and drug development. Its synthesis, typically achieved through the cyclocondensation of a β-dicarbonyl compound with hydroxylamine, is a classic and powerful method for forming the isoxazole core.[1][2][3] However, this reaction is often complicated by a lack of regioselectivity, leading to the formation of isomeric side products that can be difficult to separate and identify.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying and minimizing common side reactions, troubleshooting poor yields, and implementing robust analytical methods for product verification. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your synthesis for higher purity and yield.

Section 1: The Synthetic Pathway and Its Primary Challenge: Regioselectivity

Q1: What is the principal synthetic route for ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE and what is the key mechanistic step?

The most common and direct method for synthesizing this target molecule is the Claisen isoxazole synthesis.[3] This involves the reaction of a 1,3-dicarbonyl compound, specifically diethyl 3-oxopentanedioate, with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring.[2][4]

The critical step determining the final product is the initial nucleophilic attack of the hydroxylamine. Hydroxylamine has two nucleophilic sites: the nitrogen atom and the oxygen atom. In this synthesis, the nitrogen atom attacks one of the carbonyl carbons of the dicarbonyl compound. Because the dicarbonyl starting material is unsymmetrical, the initial attack can occur at two different positions, which is the root cause of the primary side reaction.

Main Synthesis Pathway Fig. 1: Synthesis of the Target Isoxazole Dicarbonyl Diethyl 3-oxopentanedioate Reaction Cyclocondensation Dicarbonyl->Reaction + Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Reaction Product ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (Desired Product) Reaction->Product Dehydration

Caption: Fig. 1: Synthesis of the Target Isoxazole

Q2: What is the most significant side reaction, and why does it occur?

The most prevalent side reaction is the formation of a regioisomer: ETHYL 2-(3-METHYLISOXAZOL-5-YL)ACETATE .[5][6] This occurs because the starting material, diethyl 3-oxopentanedioate, is an unsymmetrical β-ketoester. It possesses two electrophilic carbonyl carbons with different chemical environments.

  • Attack at the Ketone Carbonyl: Nucleophilic attack by the hydroxylamine nitrogen at the ketone carbonyl (C3 of the pentanedioate chain) leads to the desired product, ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

  • Attack at the Ester Carbonyl: Attack at the ester carbonyl (C1) is less favorable but can occur, leading to the undesired regioisomer, ETHYL 2-(3-METHYLISOXAZOL-5-YL)ACETATE, after cyclization.

The reaction conditions, particularly pH, play a crucial role in dictating which carbonyl is more reactive and therefore determine the ratio of the two isomers.[5] Controlling this regioselectivity is the primary challenge in this synthesis.

Regioisomer Formation Fig. 2: Competing Pathways to Regioisomers cluster_pathways Nucleophilic Attack Start Diethyl 3-oxopentanedioate + NH₂OH PathwayA Attack at Ketone Carbonyl (Favored under controlled conditions) Start->PathwayA PathwayB Attack at Ester Carbonyl (Side Reaction) Start->PathwayB ProductA ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (Desired Product) PathwayA->ProductA Cyclization ProductB ETHYL 2-(3-METHYLISOXAZOL-5-YL)ACETATE (Undesired Isomer) PathwayB->ProductB Cyclization

Caption: Fig. 2: Competing Pathways to Regioisomers

Section 2: Troubleshooting Guide for Synthesis and Purification

This section addresses the common practical issues encountered during the synthesis.

Problem: My post-reaction analysis (NMR, GC-MS) indicates a mixture of regioisomers. How can I improve the selectivity for the desired product?

Solution: Achieving high regioselectivity requires careful control over reaction parameters. The formation of regioisomers is a well-documented challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The following table outlines key parameters and their rationale for optimization.

ParameterRecommended ActionScientific Rationale & Causality
pH Control Use hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base like pyridine or sodium acetate to maintain a slightly acidic to neutral pH.The ketone carbonyl is generally more electrophilic than the ester carbonyl. Under acidic conditions, the ester can be protonated, but the ketone is more readily protonated, further enhancing its electrophilicity and favoring attack at that site. Strongly basic conditions can deprotonate the dicarbonyl and may alter the selectivity or lead to ring-opening of the product.[5]
Substrate Modification Convert the starting β-ketoester into a β-enamino diketone derivative prior to reaction with hydroxylamine.This is a highly effective strategy. The enamine functionality effectively "protects" one of the carbonyls and directs the cyclization with hydroxylamine, leading to a single regioisomer with high predictability.[1][3][5] This method offers the most robust control over the reaction's outcome.
Solvent Polarity Screen different solvents, such as ethanol, methanol, or acetonitrile.The solvent can influence the keto-enol tautomerism of the starting dicarbonyl compound and the stability of the reaction intermediates and transition states, thereby affecting the isomer ratio.[5]
Temperature Control Conduct the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C). Avoid excessively high temperatures.Higher temperatures can provide enough energy to overcome the activation barrier for the less favored reaction pathway, leading to a decrease in regioselectivity and potentially more side products.

digraph "Troubleshooting Workflow" {
graph [rankdir="TB", splines=ortho, label="Fig. 3: Workflow for Optimizing Regioselectivity", labelloc=b, fontname="Helvetica", fontsize=12, size="7.5,6", ratio=fill];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [arrowhead=vee, color="#5F6368"];
Start [label="Mixture of Regioisomers Detected", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Check_pH [label="Is pH controlled?\n(Slightly acidic)"];
Modify_Substrate [label="Consider Substrate Modification\n(β-enamino diketone)", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Temp [label="Is Temperature Moderate?\n(e.g., RT to 50°C)"];
Check_Solvent [label="Screen Solvents\n(e.g., EtOH, MeCN)"];
Purify [label="Optimize Purification", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Success [label="High Regioselectivity Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH;
Check_pH -> Check_Temp [label="Yes"];
Check_pH -> Modify_Substrate [label="No"];
Modify_Substrate -> Success;
Check_Temp -> Check_Solvent [label="Yes"];
Check_Temp -> Purify [label="No, adjust T"];
Check_Solvent -> Purify [label="Screened"];
Purify -> Success;

}

Caption: Fig. 3: Workflow for Optimizing Regioselectivity

Problem: I am having difficulty separating the desired isoxazole from its regioisomer.

Solution: The similar polarity of regioisomers makes their separation by standard column chromatography challenging.

  • High-Performance Flash Chromatography: This is the most common method.[5] Systematically screen eluent systems using Thin-Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. Sometimes a three-solvent system (e.g., hexane/ethyl acetate/dichloromethane) or adding a small amount of an acid (acetic acid) or base (triethylamine) can improve resolution.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, reversed-phase preparative HPLC is a powerful option.[7]

  • Complexation Chromatography: A specialized technique involves impregnating the silica gel with a metal salt, such as cadmium chloride (CdCl₂). The isoxazole nitrogen can coordinate with the metal ion, and subtle differences in the stability of the complex between the two isomers can allow for chromatographic separation.

Section 3: Recommended Analytical Protocols

Unambiguous characterization is critical to confirm that you have synthesized the correct isomer.

Q3: How can I use NMR and GC-MS to definitively distinguish between the desired product and the isomeric side product?

A3: A combination of NMR and MS provides conclusive evidence. While both isomers have the identical molecular weight and formula, their substitution patterns lead to distinct spectroscopic signatures.

Protocol 1: NMR Spectroscopy Analysis

NMR is the most powerful tool for isomer differentiation.[8][9] The key is to analyze the chemical environment of the proton on the C4 position of the isoxazole ring and the adjacent methylene (-CH₂-) and methyl (-CH₃) groups.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Obtain ¹H NMR and ¹³C NMR spectra. A 2D experiment like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for confirming assignments.

  • Data Interpretation:

    • Desired Isomer (5-methyl-isoxazol-3-yl): The methylene protons (-CH₂- of the acetate group) at C3 will show a correlation to the C4 and C3 carbons of the isoxazole ring in an HMBC spectrum. The C4-proton's chemical shift will be influenced by the adjacent electron-withdrawing acetate group.

    • Undesired Isomer (3-methyl-isoxazol-5-yl): The methyl protons at C3 will show a correlation to the C4 and C3 carbons. The C4-proton will be adjacent to the methyl group, resulting in a different chemical shift compared to the desired isomer.

Protocol 2: GC-MS Analysis

GC-MS can separate the isomers and provide their mass spectra, which helps in identification through fragmentation patterns.[8]

  • System: Gas chromatograph with a mass selective detector.

  • Column: Use a mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).

  • Injector: Set to 250°C with a split ratio (e.g., 50:1).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Scan from m/z 50-400.

  • Data Interpretation: The two isomers will have the same molecular ion peak. However, the fragmentation patterns, resulting from the cleavage of the N-O bond and loss of substituents, will differ.[8] Compare the relative abundance of key fragment ions between the two separated peaks to differentiate them.

Section 4: Frequently Asked Questions (FAQs)

Q4: How stable is the isoxazole ring to further chemical modifications?

The isoxazole ring is a stable aromatic heterocycle but has known sensitivities. The N-O bond is the weakest point and can be cleaved under specific conditions:

  • Strongly Basic Conditions: Can lead to ring-opening.[5]

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂ over Palladium or Platinum) will readily cleave the N-O bond, which can be a useful synthetic transformation if a β-amino alcohol or related structure is desired.[5]

  • Photochemical Conditions: Some isoxazoles can rearrange upon exposure to UV light.[5]

Q5: What are the primary safety considerations when working with hydroxylamine?

Hydroxylamine and its salts can be potent skin and respiratory irritants. More significantly, hydroxylamine can be explosive, especially in its anhydrous form or when heated. Always handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid heating concentrated solutions or the solid material.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • Benchchem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Benchchem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • PMC. (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • Benchchem. (2025). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.
  • Life Academy Journal of Nanoscience and Nanotechnology. (2024). Construction of Isoxazole ring: An Overview.
  • Various Sources. (n.d.). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation.
  • PMC. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • YouTube. (2019). synthesis of isoxazoles.
  • RSC Publishing. (n.d.). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • ACS Publications. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
  • ResearchGate. (2022). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives.
  • Benchchem. (2025). Head-to-head comparison of different isoxazole synthesis methods.
  • PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • OSTI.GOV. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation.

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of Ethyl 2-(5-methylisoxazol-3-yl)acetate

Welcome to the dedicated technical support and troubleshooting center for the purification of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7)[]. This guide is designed for research scientists and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the purification of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7)[]. This guide is designed for research scientists and drug development professionals who require high-purity isolation of this critical heterocyclic building block.

Rather than providing a generic chromatography template, this guide deconstructs the specific physicochemical properties of the isoxazole ester to explain the causality behind every purification decision.

Physicochemical Profiling & Chromatographic Causality

To purify a compound effectively, you must understand how it interacts with the stationary phase. Ethyl 2-(5-methylisoxazol-3-yl)acetate presents a unique chromatographic profile due to the electronic nature of the isoxazole ring.

  • The Basicity Paradox (pKa): A common pitfall in heterocyclic chemistry is treating all azoles as highly basic. While oxazoles have a conjugate acid pKa of ~0.8, the adjacent heteroatoms in the isoxazole ring exert a strong electron-withdrawing effect, dropping its pKa to approximately -3.0[2][3]. Causality: Because it is an exceptionally weak base, the isoxazole nitrogen will not protonate on the mildly acidic surface of standard silica gel. Therefore, the severe streaking typical of basic amines is largely absent, and harsh basic modifiers (like high concentrations of triethylamine) are usually unnecessary and can even degrade the ester over prolonged exposure.

  • Dipole Moment & Hydrogen Bonding: Despite its low basicity, the isoxazole scaffold possesses a high dipole moment (~3.0 D)[3]. Both the ring nitrogen and the ester carbonyl act as potent hydrogen bond acceptors. Causality: Retention on normal-phase silica is heavily dominated by dipole-dipole interactions and hydrogen bonding with free silanol groups. Separation from structurally similar impurities (like regioisomers or unreacted diketones) requires fine-tuning the polarizability of the mobile phase rather than just its bulk polarity.

Self-Validating Purification Protocol: Normal Phase Silica Gel

This step-by-step methodology utilizes a self-validating framework to ensure the integrity of the purification process.

Phase 1: Preparation and Dry Loading

  • Stationary Phase Selection: Use standard 230–400 mesh silica gel. A 50:1 silica-to-crude mass ratio is recommended for baseline resolution.

  • Column Packing: Prepare a slurry of silica gel in 100% Hexanes. Pour smoothly to avoid air bubbles. Validation Check: Run 2 column volumes of Hexanes through the bed. A perfectly horizontal solvent front indicates uniform packing; an uneven front will cause band distortion and requires repacking.

  • Dry Loading Technique: Because the compound is an oil/low-melting solid with varying solubility in non-polar solvents, dry loading prevents band broadening[4]. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column bed.

Phase 2: Gradient Elution

  • Isocratic Wash: Elute with 2 column volumes of 100% Hexanes to remove non-polar hydrocarbon impurities.

  • Gradient Application: Transition to a gradient of Hexanes and Ethyl Acetate (EtOAc). Start at 95:5 (Hexanes:EtOAc) and gradually increase to 80:20. Mechanistic Note: The gradual introduction of EtOAc disrupts the hydrogen bonding between the ester/isoxazole and the silanol groups, allowing the compound to migrate.

  • Fraction Collection: Collect fractions in standard test tubes.

  • Validation & Isolation: Spot fractions on a TLC plate and visualize under UV light (254 nm). The conjugated isoxazole ring is highly UV-active. Combine fractions containing the pure product (Rf ~0.3 in 80:20 Hexanes:EtOAc) and concentrate under reduced pressure to yield the purified ester.

Troubleshooting Guides & FAQs

Q1: I am observing co-elution of my product with a starting material (e.g., a 1,3-diketone derivative). How can I resolve this? A1: Co-elution occurs when the dipole interactions of the impurities closely match the product. To resolve this, alter the selectivity of the solvent system rather than just the polarity. Switch from a Hexanes/EtOAc system to a Toluene/Acetone system, or add 10% DCM to your Hexanes/EtOAc mixture[5]. The aromatic polarizability of toluene interacts differently with the isoxazole ring compared to aliphatic hexanes, often breaking the co-elution.

Q2: My compound is eluting as a broad, tailing band despite the low pKa of the isoxazole ring. What is causing this? A2: While the nitrogen is not protonating, the highly active silanol sites on fresh silica can form excessively strong hydrogen bonds with the ester carbonyl. To mitigate this, you can deactivate the silica by adding a volatile modifier. Adding 0.1% Acetic Acid or 0.1% Triethylamine to the mobile phase will occupy the most active silanol sites, sharpening the elution band[4].

Q3: During concentration of the pure fractions, the compound appears to degrade or turn yellow. Why? A3: Ethyl 2-(5-methylisoxazol-3-yl)acetate can be sensitive to prolonged heating, especially if trace amounts of acidic impurities (or acidic modifiers from the eluent) are present. Always concentrate the fractions using a rotary evaporator with a water bath set no higher than 35°C . If an acidic modifier was used, wash the combined organic fractions with saturated aqueous NaHCO3​ before concentration.

Quantitative Data Summaries

Table 1: Physicochemical Properties Influencing Chromatography

PropertyValueChromatographic Implication
Molecular Weight 169.18 g/mol Elutes readily; low risk of irreversible column retention.
pKa (Conjugate Acid) ~ -3.0[2]Extremely weak base; does not protonate on silica; minimal acid-base streaking.
Dipole Moment ~ 3.0 D[3]High polarity; strong dipole-dipole interactions dictate retention time.
H-Bond Acceptors 4 (N, O-ring, 2x O-ester)Strong interaction with silanol groups; requires polar modifiers for elution.

Table 2: Recommended TLC & Column Solvent Systems

Solvent System (v/v)Expected Rf ValueBest Use Case
Hexanes : EtOAc (80:20)0.25 - 0.35Standard purification; good balance of speed and resolution.
Hexanes : EtOAc (90:10)0.10 - 0.15Resolving closely eluting non-polar impurities.
Toluene : Acetone (95:5)0.30 - 0.40Resolving structurally similar regioisomers or diketones.
Hexanes : DCM : EtOAc (10:1:1)0.20 - 0.30Complex crude mixtures requiring altered polarizability[5].

Purification Workflow Visualization

The following decision tree provides a logical pathway for optimizing the chromatography of this specific compound based on real-time TLC feedback.

IsoxazolePurification Start Crude Ethyl 2-(5-methylisoxazol-3-yl)acetate (High Dipole, Weak Base) TLC Perform TLC (Hexanes:EtOAc 4:1) Start->TLC CheckRf Is Rf between 0.25 - 0.35? TLC->CheckRf AdjustSolv Adjust Polarity (Increase/Decrease EtOAc) CheckRf->AdjustSolv No CheckCoelution Co-eluting Impurities? CheckRf->CheckCoelution Yes AdjustSolv->TLC ChangeSystem Switch to Toluene:Acetone or add 10% DCM CheckCoelution->ChangeSystem Yes DryLoad Dry Load onto Silica (Reduces Band Broadening) CheckCoelution->DryLoad No ChangeSystem->TLC Elute Run Gradient Elution (Monitor at UV 254nm) DryLoad->Elute Pure Isolate Pure Compound Elute->Pure

Caption: Decision tree for optimizing the silica gel chromatography of ethyl 2-(5-methylisoxazol-3-yl)acetate.

References

  • BOC Sciences . "Ethyl 2-(5-Methylisoxazol-3-Yl)acetate." bocsci.com.

  • MDPI . "Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents." mdpi.com. 5

  • Benchchem . "Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives." benchchem.com. 4

  • Difference Between . "What is the Difference Between Oxazole and Isoxazole." differencebetween.com. 2

  • Benchchem . "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." benchchem.com. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Recrystallization of Ethyl 2-(5-Methylisoxazol-3-yl)acetate

Welcome to the Technical Support Center for Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7)[]. This compound is a highly versatile isoxazole intermediate widely utilized in pharmaceutical and agrochemical develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7)[]. This compound is a highly versatile isoxazole intermediate widely utilized in pharmaceutical and agrochemical development[2].

⚠️ The Physical State Challenge

Due to the conformational flexibility of the ethyl ester moiety combined with the asymmetric isoxazole ring, this compound typically presents as a viscous oil or a very low-melting liquid at ambient room temperature[3]. Standard room-temperature recrystallization is physically impossible.

To achieve high purity (>99%), researchers must abandon traditional crystallization and employ either Cryogenic Recrystallization (for moderately pure batches) or Derivatization-Enabled Purification (for heavily contaminated batches). This guide explains the causality behind these methods and provides self-validating troubleshooting protocols.

Workflow 1: Cryogenic Recrystallization (Low-Temperature)

The Causality: By lowering the temperature to -78 °C, we artificially force the solubility curve of the ester to drop below its melting point in a highly non-polar solvent matrix. This induces crystal lattice formation before liquid-liquid phase separation ("oiling out") can occur.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude Ethyl 2-(5-methylisoxazol-3-yl)acetate in a minimal volume of warm n-pentane (approx. 2–3 mL per gram of ester). If the oil does not fully dissolve, add diethyl ether dropwise until a homogenous solution is achieved.

  • Particulate Removal (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter. Why? Micro-particulates act as impure nucleation sites, which can trap impurities within the crystal lattice.

  • Cooling Gradient: Place the sealed flask in a -20 °C freezer for 2 hours. If no crystals form, transfer the flask to a dry ice/acetone bath (-78 °C).

  • Induced Nucleation: Vigorously scratch the inside of the glass flask with a glass stirring rod. The acoustic cavitation and microscopic glass shards will induce nucleation.

  • Cryo-Isolation: Rapidly filter the resulting crystals using a pre-chilled jacketed fritted funnel (cooled with dry ice). Wash the filter cake with 1–2 mL of strictly -78 °C n-pentane.

  • Vacuum Drying: Immediately apply high vacuum while keeping the collection flask on dry ice. Warning: Removing the cold source before the solvent is fully evacuated will cause the pure crystals to melt back into an oil.

CryoRecryst A Impure Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) B Dissolve in minimal warm Pentane/Et2O (1:1 ratio) A->B C Filter through 0.22 µm PTFE membrane (Remove insoluble particulates) B->C D Cool slowly to -20°C then -78°C (Dry Ice/Acetone Bath) C->D E Induce Nucleation (Scratching / Seeding) D->E F Vacuum Filtration at -78°C (Pre-chilled fritted funnel) E->F G Wash with -78°C Pentane F->G H Dry under high vacuum (Keep cold to prevent melting) G->H

Cryogenic recrystallization workflow for low-melting isoxazole esters.

Workflow 2: Derivatization-Enabled Purification (Acid-Base Cycling)

The Causality: When cryogenic methods fail due to high impurity loads (>15%), the ester must be chemically modified. Hydrolyzing the ester yields its corresponding acid, 2-(5-methylisoxazol-3-yl)acetic acid (CAS: 57612-87-0)[4]. Unlike the ester, this acid is a highly stable crystalline solid (similar isoxazoleacetic acids melt above 135 °C)[5], allowing for standard, room-temperature recrystallization.

Step-by-Step Methodology
  • Saponification: Dissolve the crude ester in ethanol. Add 1.5 equivalents of 2M aqueous NaOH. Stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Aqueous Washing: Concentrate the ethanol in vacuo. Dilute the aqueous layer with water and wash with ethyl acetate (3x). Mechanism: Non-polar organic impurities remain in the organic layer, while the target compound remains in the aqueous layer as a sodium carboxylate salt.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. The intermediate 2-(5-methylisoxazol-3-yl)acetic acid will precipitate as a white solid.

  • Recrystallization: Filter the solid acid and recrystallize it from a mixture of hot water and ethanol.

  • Fischer Esterification: Dissolve the pure crystalline acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours.

  • Final Isolation: Neutralize the acid, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo to yield the ultra-pure Ethyl 2-(5-methylisoxazol-3-yl)acetate (>99%).

Derivatization Ester Impure Ester (Liquid Oil) Hydrolysis Saponification (NaOH / EtOH, rt) Ester->Hydrolysis AcidSalt Sodium Carboxylate (Aqueous Soluble) Hydrolysis->AcidSalt Wash Extract impurities with EtOAc (Discard Organic Layer) AcidSalt->Wash Acidify Acidify with HCl (pH ~2) Wash->Acidify SolidAcid Solid Isoxazole Acetic Acid (Recrystallize from H2O/EtOH) Acidify->SolidAcid Esterify Fischer Esterification (EtOH, H2SO4, reflux) SolidAcid->Esterify PureEster Pure Ester (>99% Purity) Esterify->PureEster

Derivatization-enabled purification via acid-base cycling.

Quantitative Data: Solvent Selection Matrix

Choosing the correct solvent is the single most critical factor in preventing liquid-liquid phase separation during cryogenic workflows.

Solvent SystemPolarity IndexBoiling Point (°C)Freezing Point (°C)Suitability for Cryo-Crystallization
n-Pentane 0.036.0-130.0Optimal: Maintains solubility differential at -78 °C without freezing.
Diethyl Ether 2.834.6-116.3Good: Use strictly as a co-solvent to dissolve stubborn impurities.
Hexanes 0.168.0-95.0Acceptable: High risk of freezing if cooled too rapidly.
Ethanol 5.278.3-114.1Poor: Too polar; dissolves the ester completely even at cryogenic temps.
Water 10.0100.00.0Incompatible: Freezes immediately; causes irreversible oiling out.

Troubleshooting & FAQs

Q: My compound is "oiling out" at -20 °C instead of forming crystals. Why is this happening? A: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility drops below its melting point in the chosen solvent system before nucleation can occur. The solvent is likely too polar, or the concentration of your ester is too high. Action: Switch to a strictly non-polar system (e.g., 100% n-pentane), dilute the mixture by 10–20%, and reheat to room temperature before cooling again.

Q: How do I prevent the crystals from melting during the filtration step? A: Ethyl 2-(5-methylisoxazol-3-yl)acetate has a high enthalpy of fusion and will rapidly melt as it warms to room temperature. You must use a pre-chilled jacketed fritted funnel (packed with dry ice) and wash only with solvent pre-chilled to -78 °C. Apply high vacuum immediately to remove residual solvent before the apparatus warms.

Q: Can I use silica gel chromatography instead of recrystallization? A: Yes, but with caveats. While flash chromatography is excellent for removing structurally distinct byproducts, it often fails to separate closely related isoxazole regioisomers (e.g., 3-methyl vs. 5-methyl isoxazoles) due to nearly identical retention factors (Rf). Recrystallization (or derivatization) leverages 3D crystal lattice packing, which is highly sensitive to regioisomer geometry, making it superior for isomer separation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76677, Ethyl 5-methylisoxazole-3-carboxylate. (Used as structural proxy for isoxazole ester physical properties). [Link]

Sources

Optimization

Technical Support Center: Optimizing ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Synthesis

Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you know that synthesizing isoxazole building blocks like ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS 60148-50-7) often presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals, you know that synthesizing isoxazole building blocks like ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS 60148-50-7) often presents severe regioselectivity and yield challenges.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you select the right catalyst and optimize your synthetic workflows.

Mechanistic Workflows & Catalyst Logic (The "Why")

Synthesizing ethyl 2-(5-methylisoxazol-3-yl)acetate typically relies on one of two primary pathways. Understanding the causality behind catalyst selection in these pathways is critical for avoiding regioisomer contamination.

Pathway A: Regioselective Cyclocondensation

Reacting ethyl 3,5-dioxohexanoate with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) presents a classic regioselectivity problem. The substrate contains two electrophilic carbonyls. Without a catalyst, hydroxylamine attacks both the C3 and C5 positions, yielding a difficult-to-separate 1:1 mixture of the target 5-methyl-3-acetate and the byproduct 3-methyl-5-acetate.

The Catalyst Solution: Utilizing a mild catalyst like Sodium Hypophosphite (SHP) or specific Lewis acids alters the transition state. These catalysts act as proton shuttles or chelating agents that accelerate the kinetically favored attack at the less sterically hindered C5 ketone, driving the reaction toward the target regioisomer without triggering thermodynamic equilibration[1].

Pathway B: 1,3-Dipolar Cycloaddition

This pathway completely bypasses the regioselectivity issue by constructing the ring via the cycloaddition of a nitrile oxide (generated in situ from an ethyl nitroacetate derivative) and a propyne equivalent. The Catalyst Solution: Base catalysts (like NaOH) in aqueous media stabilize the intermediate dipole, facilitating the cycloaddition while suppressing the unwanted dimerization of the nitrile oxide into furoxans[2][3].

CatalystLogic Substrate Ethyl 3,5-dioxohexanoate + NH₂OH·HCl Cat_SHP SHP or Lewis Acid Catalyst Substrate->Cat_SHP Cat_None Uncatalyzed / Brønsted Acid Substrate->Cat_None Int_C5 C5-Oxime Intermediate (Kinetically Favored) Cat_SHP->Int_C5 Directs nucleophilic attack Cat_None->Int_C5 Int_C3 C3-Oxime Intermediate (Thermodynamically Favored) Cat_None->Int_C3 Equilibration Target Ethyl 2-(5-methylisoxazol-3-yl)acetate [Target Regioisomer] Int_C5->Target Cyclodehydration Byproduct Ethyl 2-(3-methylisoxazol-5-yl)acetate [Byproduct] Int_C3->Byproduct Cyclodehydration

Fig 1: Catalyst-directed regioselectivity in ethyl 3,5-dioxohexanoate cyclocondensation.

Troubleshooting FAQs

Q1: I am getting a nearly 1:1 mixture of the 5-methyl-3-acetate and 3-methyl-5-acetate regioisomers. How do I push the reaction toward the 5-methyl-3-acetate target? A1: Your reaction is likely under thermodynamic control due to the use of a strong Brønsted acid (or no catalyst at all), which allows the oxime intermediates to equilibrate. Switch to a kinetically-driven catalyst system. Using 10 mol% Sodium Hypophosphite (SHP) under microwave irradiation limits the reaction time and prevents equilibration, pushing the regioselectivity strictly toward the C5-attack[1].

Q2: My 1,3-dipolar cycloaddition is suffering from low yields, and I am isolating a significant amount of furoxan (nitrile oxide dimer). What catalyst adjustments are needed? A2: Furoxan formation is a bimolecular process (rate ∝[CNO]2 ). When your base catalyst generates the nitrile oxide faster than it can react with the alkyne, it dimerizes. You must lower the steady-state concentration of the nitrile oxide. You can achieve this by using the "dilution technique"[2] or by switching to an aqueous NaOH-catalyzed system, which stabilizes the dipole and slows the dimerization rate relative to the cross-coupling rate[3].

Q3: How can I ensure complete removal of the catalyst to meet strict API heavy metal limits? A3: If you are using transition metal Lewis acids (like ZnCl2​ or Cu(OAc)2​ ), you will need rigorous EDTA washes. To avoid this entirely, switch to a metal-free catalyst. SHP is highly water-soluble and acts as a non-toxic catalyst that can be quantitatively removed with a simple aqueous wash without any appreciable loss in product yield[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) that allow you to verify the mechanistic success of the reaction before proceeding to the next step.

Protocol A: Microwave-Assisted Cyclocondensation (Green Pathway)

Optimized for high regioselectivity and zero heavy-metal contamination.

  • Preparation: In a 50 mL microwave-safe reactor, dissolve ethyl 3,5-dioxohexanoate (10.0 mmol, 1.0 eq) and hydroxylamine hydrochloride (11.0 mmol, 1.1 eq) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add Sodium Hypophosphite (SHP) (1.0 mmol, 10 mol%).

  • Irradiation: Seal the reactor and subject the mixture to microwave irradiation (80 °C, 150 W) for 15 minutes.

    • IPC 1 (Self-Validation): Perform a TLC check (Hexane:EtOAc 3:1) at 10 minutes. The complete disappearance of the UV-active dicarbonyl spot confirms successful kinetically-controlled oxime formation.

  • Workup: Cool to room temperature and quench with 20 mL of distilled water.

    • IPC 2 (Self-Validation): Test the pH of the aqueous phase. It should be slightly acidic to neutral, confirming the partitioning and removal of the SHP catalyst[1].

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target compound.

Protocol B: NaOH-Catalyzed 1,3-Dipolar Cycloaddition

Optimized for absolute regiocontrol via nitrile oxide intermediates.

  • Precursor Mixing: In a sealed tube, combine ethyl nitroacetate (4.24 mmol, 2.5 eq) and the alkyne equivalent (e.g., propargyl derivative, 1.70 mmol, 1.0 eq) in a solvent mixture of water (4.1 g) and ethanol (1.2 g)[3].

  • Catalyst Addition: Add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol, 10 mol%). The base acts to slowly generate the nitrile oxide in situ.

  • Cycloaddition: Vigorously stir the mixture at 60 °C for 16 hours.

    • IPC 1 (Self-Validation): Inspect the reaction visually at 4 hours. The absence of a thick, insoluble white precipitate indicates that furoxan dimerization has been successfully suppressed by the aqueous dilution[2][3].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Subject the residue to flash chromatography on silica gel (Eluent: PE/AcOEt = 5:1) to isolate the pure isoxazole derivative.

Quantitative Data Comparison

Use the table below to benchmark your expected outcomes based on the catalyst system deployed in your facility.

Catalyst SystemSynthetic RouteRegioselectivity (Target:Iso)Typical YieldReaction TimeCatalyst Removal Method
Sodium Hypophosphite (SHP) Cyclocondensation> 95:585–92%15–20 min (MW)Simple Aqueous Wash
NaOH (aq) 1,3-Dipolar Cycloaddition100:0 (Specific)80–86%16 hoursAqueous Neutralization
ZnCl₂ / EtOH Cyclocondensation85:1570–75%4–6 hoursExtraction / EDTA Wash
None (Thermal) Cyclocondensation~ 50:50< 50%> 12 hoursN/A

References

  • An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 2021, 11(3), 124-129. Available at:[Link]

  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry, 1970, 48, 467. Available at:[Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024, M1762. Available at:[Link]

Sources

Troubleshooting

Solvent effects on the yield and purity of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Technical Support Center: Troubleshooting the Synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Welcome to the Technical Support Center. Ethyl 2-(5-methylisoxazol-3-yl)acetate is a highly valued heterocyclic building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Welcome to the Technical Support Center. Ethyl 2-(5-methylisoxazol-3-yl)acetate is a highly valued heterocyclic building block utilized extensively in drug discovery and agricultural chemistry. Because the isoxazole ring contains adjacent nitrogen and oxygen heteroatoms, synthesizing this specific regioisomer requires precise control over reaction conditions.

This guide provides field-proven insights into the two primary synthetic routes—Claisen isoxazole synthesis (1,3-dicarbonyl condensation) and 1,3-dipolar cycloaddition—focusing heavily on how solvent selection dictates yield, purity, and regioselectivity.

Section 1: Troubleshooting FAQs

Q1: My Claisen condensation is yielding a mixture of regioisomers. Why is this happening, and how does the solvent dictate the outcome? Answer: When synthesizing ethyl 2-(5-methylisoxazol-3-yl)acetate via the condensation of ethyl 3,5-dioxohexanoate with hydroxylamine, the formation of regioisomers (the target 3,5-disubstituted vs. the undesired 5,3-disubstituted isoxazole) is the most common challenge[1]. This occurs because the unsymmetrical 1,3-dicarbonyl precursor possesses two distinct electrophilic carbonyl centers. Mechanistic Causality: Regioselectivity is strictly governed by the solvent's ability to modulate nucleophilic attack. In a protic solvent like ethanol (EtOH) under reflux, the solvent forms a hydrogen-bonding network that preferentially activates the more electrophilic C3 carbonyl (adjacent to the electron-withdrawing ester group). This directs the initial attack of the hydroxylamine nitrogen to C3, favoring the target ethyl 2-(5-methylisoxazol-3-yl)acetate[2]. Conversely, shifting to an aprotic solvent like acetonitrile (MeCN) in the presence of a base (e.g., pyridine) fundamentally alters the transition state, often reversing the regioselectivity entirely to favor the undesired isomer[2].

Q2: I am using the 1,3-dipolar cycloaddition route, but my yields are persistently low and I observe a dense white precipitate. What is going wrong? Answer: The 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an alkyne is a powerful, bond-forming reaction[3], but it is highly sensitive to the stability of the dipole intermediate[4]. Mechanistic Causality: The white precipitate is a furoxan, a byproduct formed by the rapid dimerization of the highly reactive nitrile oxide[5]. This bimolecular side-reaction outcompetes the desired cycloaddition when the local concentration of the dipole is too high or the solvent fails to stabilize it. Transitioning to a highly polar, biphasic solvent system (such as t -BuOH/H 2​ O) and utilizing a slow, dropwise addition of the oxidant ensures the dipole is consumed by the alkyne before it can dimerize, drastically improving your yield[1].

Q3: If both regioisomers form, how can I effectively separate them? Answer: Regioisomers of isoxazoles possess nearly identical polarities, making standard silica gel chromatography highly inefficient[5]. Mechanistic Causality: To achieve separation, you must exploit minute differences in the molecules' dipole moments. If standard chromatography fails, systematic solvent screening using ternary mixtures (e.g., Hexane/EtOAc/DCM) or the addition of a trace amount of triethylamine can alter the partitioning behavior. For absolute purity, reverse-phase preparative HPLC or switching the stationary phase to neutral alumina is recommended[5].

Section 2: Quantitative Data Summaries

The table below summarizes field-data regarding how specific solvent environments and additives influence the regiomeric ratio and overall yield during isoxazole synthesis.

Synthetic RouteSolvent SystemAdditive / CatalystTemperatureTarget 3,5-Isomer (%)Undesired 5,3-Isomer (%)Primary Byproduct Risk
Claisen Condensation Ethanol (EtOH)None (Slightly Acidic)Reflux77% 23%Unreacted starting material
Claisen Condensation Acetonitrile (MeCN)Pyridine (Basic)Room Temp24%76% Intractable mixtures
1,3-Dipolar Cycloaddition t -BuOH / H 2​ O (1:1)Cu(I) CatalystRoom Temp>95% <5%Furoxan (if fast addition)
1,3-Dipolar Cycloaddition Dichloromethane (DCM)NoneRoom Temp50%50%Furoxan (High risk)

Section 3: Mechanistic & Troubleshooting Workflow

The following logic tree illustrates the decision-making process for optimizing regioselectivity based on your chosen synthetic pathway.

Workflow Start Issue: Mixture of Regioisomers Route Which Synthetic Route? Start->Route Claisen Claisen Condensation Route->Claisen Route A Dipolar 1,3-Dipolar Cycloaddition Route->Dipolar Route B Protic Protic Solvent (EtOH) + Reflux Claisen->Protic Optimize Aprotic Aprotic Solvent (MeCN) + Pyridine Claisen->Aprotic Optimize CuCat Cu(I) Catalyst in t-BuOH/H₂O Dipolar->CuCat Optimize Target1 Target: 3,5-Isomer Protic->Target1 Major Product Target2 Undesired: 5,3-Isomer Aprotic->Target2 Major Product CuCat->Target1 High Selectivity

Caption: Decision-making workflow for troubleshooting regioselectivity and yield in isoxazole synthesis.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for handling steps and in-process controls.

Protocol A: Regioselective Claisen Isoxazole Synthesis

Objective: Synthesize Ethyl 2-(5-methylisoxazol-3-yl)acetate from ethyl 3,5-dioxohexanoate while suppressing the 5,3-regioisomer.

  • Reactant Preparation: Dissolve ethyl 3,5-dioxohexanoate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Causality: Absolute ethanol is chosen over aprotic solvents because its protic nature activates the more electrophilic C3 carbonyl, pre-organizing the transition state for targeted nucleophilic attack[2].

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.1 eq) in a single portion. Do NOT add an external base like pyridine. Causality: Maintaining a slightly acidic environment prevents the formation of the enolate, ensuring the reaction proceeds via the kinetically favored attack at C3[1].

  • Reflux & Cyclization: Heat the mixture to a gentle reflux for 4 hours. Causality: The elevated temperature provides the activation energy required for the subsequent dehydration and ring closure, driving the equilibrium toward the stable aromatic isoxazole core.

  • Self-Validation (In-Process Control):

    • TLC Check: Run a TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active dicarbonyl and the appearance of a single major spot validates the reaction progress.

    • LC-MS Validation: Pull a 10 µL aliquot, dilute in MeOH, and inject. Confirm the presence of the mass peak [M+H]+ = 184.1.

    • Regiochemistry Confirmation: Post-workup, acquire a 1H-NMR spectrum. The diagnostic C4-H proton of the isoxazole ring will appear as a sharp singlet. The chemical shift differs distinctly between the 3,5- and 5,3-isomers, allowing precise calculation of the regiomeric ratio.

Protocol B: 1,3-Dipolar Cycloaddition (Avoidance of Furoxan Byproducts)

Objective: Synthesize the target isoxazole via the in situ generation of a nitrile oxide, maximizing yield by preventing dimerization.

  • Solvent System Setup: Prepare a 1:1 mixture of t -BuOH and H 2​ O. Causality: This biphasic, highly polar solvent system is critical. It solubilizes both the organic precursors and the water-soluble oxidants, while the aqueous component stabilizes the transient nitrile oxide dipole, reducing its propensity to dimerize[4].

  • Reagent Mixing: Add the alkyne dipolarophile (1.2 eq) and the oxime precursor (1.0 eq) to the solvent system.

  • In Situ Generation: Slowly add the oxidant (e.g., sodium hypochlorite or NCS) dropwise over 30 to 45 minutes. Causality: Dropwise addition keeps the steady-state concentration of the nitrile oxide extremely low. High local concentrations are the primary driver of bimolecular furoxan dimerization[5].

  • Self-Validation (In-Process Control):

    • Visual Cue: The reaction mixture should remain relatively clear or slightly cloudy. The sudden appearance of a dense, insoluble white precipitate is a negative validation signal, indicating immediate furoxan formation.

    • HPLC Check: Quantify the conversion post-reaction. A successful protocol execution will show >85% purity of the target peak with <5% of the dimeric byproduct.

Section 5: References

  • RSC Advances. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]

  • J-Stage. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Impurity Analysis of Ethyl 2-(5-methylisoxazol-3-yl)acetate

Welcome to the Technical Support Center for the analytical profiling of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7). As a critical heterocyclic building block used in the synthesis of beta-lactam antibiotics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical profiling of Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7). As a critical heterocyclic building block used in the synthesis of beta-lactam antibiotics and other targeted therapeutics, ensuring its isomeric and chemical purity is paramount.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven chromatographic strategies with mass spectrometry fundamentals to help you troubleshoot, isolate, and quantify process-related impurities and degradants.

Part 1: Frequently Asked Questions (FAQs) – Method Development & Causality

Q1: Why is LC-MS preferred over standard HPLC-UV for profiling impurities in this isoxazole derivative? A: While HPLC-UV is a reliable workhorse for bulk purity, it lacks the specificity required for trace-level impurity identification. The synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate typically involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound. This reaction inherently produces a mixture of regioisomers. Because the main product and its regioisomer (Ethyl 2-(3-methylisoxazol-5-yl)acetate) have nearly identical UV chromophores, UV detection alone cannot definitively distinguish them. LC-MS combines the separation power of liquid chromatography with mass analysis, offering superior sensitivity and the ability to detect impurities at concentrations as low as 0.001%[1]. Furthermore, LC-MS provides crucial molecular weight data for co-eluting impurities that UV detectors miss[2].

Q2: How do I differentiate the main product from its regioisomer using mass spectrometry? A: Causality in mass spectrometry relies on predictable fragmentation pathways. Both the main product and the regioisomer will exhibit a precursor ion of [M+H]+m/z170 . However, during Collision-Induced Dissociation (CID) in an MS/MS workflow, the position of the methyl group dictates the fragmentation. The 5-methylisoxazole ring typically yields a strong diagnostic acetyl cation fragment ( m/z43 ) due to the cleavage of the O-N bond and subsequent ring opening. The 3-methylisoxazole regioisomer fragments differently, lacking the distinct m/z43 peak and instead favoring fragments related to the cleavage of the ester side chain. By monitoring these specific product ions, you can definitively assign the peaks.

Q3: I am experiencing severe baseline drift and ion suppression during my LC-MS runs. What is causing this? A: Ion suppression in isoxazole analysis is frequently caused by the use of incompatible buffer salts or high concentrations of un-ionized additives. If you are using phosphate or high-molarity acetate buffers, they will precipitate in the MS source or compete for charge droplets. Solution: Switch to a volatile buffer system. Studies on isoxazole derivatives demonstrate that adding 0.2% formic acid to the aqueous mobile phase effectively improves ionization efficiency and peak shape in positive Electrospray Ionization (ESI+) mode[3]. Alternatively, a low-concentration (2-5 mM) ammonium formate buffer can stabilize the pH without causing suppression[4].

Part 2: Quantitative Data & Impurity Profiling

To streamline your method development, refer to the following comparative data and expected impurity profiles.

Table 1: Comparison of Analytical Techniques for Isoxazole Purity
TechniqueSensitivity LimitSpecificity for RegioisomersPrimary Use CaseLimitations
HPLC-UV ~0.05%Low (Requires baseline resolution)Routine batch releaseCannot identify unknown degradants
LC-MS/MS <0.001%High (Via diagnostic fragmentation)Impurity profiling & PK studiesHigher instrumentation cost
GC-MS ~0.01%ModerateResidual solvents & volatile precursorsThermal degradation of the ester
Table 2: Expected Impurities in Ethyl 2-(5-methylisoxazol-3-yl)acetate Samples
Impurity TypeCompound NameExpected [M+H]+ RRT (Approx.)Origin / Causality
Main API Ethyl 2-(5-methylisoxazol-3-yl)acetate1701.00Target Product
Regioisomer Ethyl 2-(3-methylisoxazol-5-yl)acetate1700.95 - 1.05Competing cyclization pathway
Hydrolysis 2-(5-methylisoxazol-3-yl)acetic acid1420.60Moisture exposure / Ester cleavage
Precursor Ethyl acetoacetate derivative1310.80Unreacted starting material

Part 3: Experimental Workflows & Protocols

Protocol: Self-Validating LC-MS/MS Method for Isoxazole Impurity Profiling

This protocol is designed as a self-validating system. It incorporates built-in system suitability checks to ensure that any observed impurity is genuine and not an artifact of the instrument or sample preparation.

Step 1: System Suitability & Blank Validation

  • Prepare a Diluent Blank (50:50 Water:Acetonitrile).

  • Inject the blank to verify the absence of ghost peaks or column carryover at the retention time of the isoxazole compound.

  • Prepare a Resolution Standard containing 1 µg/mL of the main product and 1 µg/mL of the regioisomer.

  • Inject the standard. Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the two isomers must be ≥1.5 . If Rs​<1.5 , adjust the gradient slope.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the Ethyl 2-(5-methylisoxazol-3-yl)acetate sample.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock 1:100 with mobile phase (to 10 µg/mL) to prevent detector saturation and minimize ion suppression[2]. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 100 × 2.1 mm, 1.7 µm particle size) for high-resolution separation[5].

  • Mobile Phase A: Water with 0.1% Formic Acid (promotes [M+H]+ formation)[3].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Linear gradient to 95% B (Column wash)

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Scan Mode: Full Scan ( m/z 100-500) combined with Data-Dependent Acquisition (DDA) MS/MS.

  • Collision Energy (CE): 20-25 eV for optimal fragmentation of the isoxazole ring.

Part 4: Mandatory Visualizations

Workflow Diagram: Impurity Profiling and Validation Logic

ImpurityWorkflow Start Sample Prep: Ethyl 2-(5-methylisoxazol-3-yl)acetate LC UHPLC Separation (C18, Gradient Elution) Start->LC Detect Dual Detection (UV 210 nm + ESI-MS) LC->Detect Decision Impurity Peak Detected? Detect->Decision NoImp Report as Pure (>99% API) Decision->NoImp No YesImp Trigger MS/MS Fragmentation Decision->YesImp Yes (>0.05%) Identify Structural Elucidation (Regioisomer vs. Degradant) YesImp->Identify Validate Self-Validating Check: Run Blank & System Suitability Identify->Validate

Caption: End-to-end self-validating workflow for the detection and structural elucidation of impurities.

Logic Tree: MS/MS Fragmentation for Regioisomer Differentiation

FragmentationLogic Parent Precursor Ion [M+H]+ m/z 170 Frag CID Fragmentation (Collision Energy 20-25 eV) Parent->Frag PathA Loss of EtOH (-46 Da) m/z 124 Frag->PathA PathB Isoxazole Ring Cleavage Frag->PathB Diag1 m/z 43 (Acetyl cation) Indicates 5-methylisoxazole PathB->Diag1 Main API Diag2 Absence of m/z 43 Indicates 3-methylisoxazole PathB->Diag2 Regioisomer

Caption: Diagnostic MS/MS fragmentation logic for distinguishing the main API from its regioisomer.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations Biomedical Journal of Scientific & Technical Research[Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole PubMed (Journal of Chromatography B)[Link]

  • Terminal Residue and Dietary Risk Assessment of Isoxaflutole Using HPLC–MS/MS MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Atom Economy of Ethyl 2-(5-Methylisoxazol-3-yl)acetate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-(5-Methylisoxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-Methylisoxazol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and sustainability of their synthetic procedures. Our focus is on improving the atom economy, a critical principle of green chemistry that aims to maximize the incorporation of starting materials into the final product, thereby minimizing waste.[1]

The synthesis of isoxazole derivatives is fundamental in medicinal chemistry, with this scaffold present in numerous pharmaceutical agents.[2][3] The classical approach to synthesizing Ethyl 2-(5-Methylisoxazol-3-yl)acetate often involves the cyclocondensation of a β-ketoester with hydroxylamine. While effective, this method can be prone to issues such as low yields, formation of regioisomeric impurities, and the generation of waste, all of which detract from an ideal atom economy.

This guide provides troubleshooting advice and advanced protocols in a direct question-and-answer format to address specific challenges encountered during your experiments.

Part 1: Foundational Issues & Troubleshooting Low Yield

Q1: My reaction yield is consistently low (<60%). What are the most common causes and how can I troubleshoot this?

Low yields are a frequent issue and can stem from several factors including incomplete reactions, degradation of starting materials or products, and the formation of difficult-to-separate side products. A systematic approach is crucial for diagnosis.

Underlying Causes & Scientific Rationale:

  • Poor Regioselectivity: The primary cause of low yield of the desired product is often the co-formation of the undesired regioisomer, ethyl 3-methylisoxazole-5-acetate. The reaction between ethyl acetoacetate and hydroxylamine can proceed through two main pathways, and controlling the regioselectivity is paramount.[4][5][6] This is highly dependent on reaction conditions such as pH and temperature.

  • Incomplete Reaction: The initial condensation to form the oxime intermediate and the subsequent cyclization may not proceed to completion. This can be due to suboptimal temperature, reaction time, or pH.

  • Side Reactions: Besides isomer formation, other side reactions can occur, such as the self-condensation of ethyl acetoacetate or decomposition of hydroxylamine, particularly under harsh conditions.

Troubleshooting Workflow:

The following decision tree can guide your troubleshooting process.

G start Low Yield Observed check_regio Analyze crude product by 1H NMR or GC-MS. Is the regioisomeric impurity present? start->check_regio check_sm Analyze crude product by TLC/LC-MS. Are starting materials (SMs) present? check_regio->check_sm  No   optimize_ph Action: Optimize pH. Maintain slightly basic conditions (pH 8-9) with a non-nucleophilic base (e.g., NaOAc). check_regio->optimize_ph  Yes   check_side Are there other significant unidentified byproducts? check_sm->check_side  No   increase_time Action: Increase reaction time or temperature. Monitor reaction progress by TLC until SMs are consumed. check_sm->increase_time  Yes   optimize_conditions Action: Lower temperature. Consider alternative, milder protocols (e.g., ultrasound-assisted). check_side->optimize_conditions  Yes   end_point Re-evaluate Yield check_side->end_point  No   optimize_ph->end_point increase_time->end_point optimize_conditions->end_point

Caption: Troubleshooting workflow for low reaction yield.

Part 2: Improving Atom Economy by Controlling Selectivity and Exploring Greener Alternatives

Q2: I'm observing the undesired 3-methyl-5-acetate regioisomer. How can I improve selectivity for the 5-methyl product?

This is the most critical factor impacting the atom economy of your synthesis. The formation of the incorrect isomer represents a direct loss of starting materials into a waste stream.

Scientific Rationale:

The reaction of a 1,3-dicarbonyl compound like ethyl acetoacetate with hydroxylamine involves two key steps: condensation to an oxime, followed by cyclization. The regioselectivity is determined during the cyclization step. The reaction can be directed towards the desired 5-methylisoxazole product by controlling the reaction pH. Under basic conditions, the more acidic methylene protons (C2) of ethyl acetoacetate are deprotonated, leading to an attack of the hydroxylamine nitrogen at the C3 carbonyl (acetyl group), which after cyclization and dehydration yields the desired product.

Strategies for Improving Regioselectivity:

  • pH Control: Maintaining a slightly basic to neutral pH is crucial. Using a buffer system like sodium acetate can help neutralize the HCl released from hydroxylamine hydrochloride, preventing the reaction medium from becoming too acidic.[6]

  • Catalyst Choice: Certain catalysts can influence regioselectivity. For instance, copper(I)-catalyzed reactions have been shown to provide excellent regioselectivity in related isoxazole syntheses, although these are often for cycloaddition routes.[4][6] For condensation reactions, exploring mild base catalysts is recommended.

Table 1: Effect of Base/Catalyst on Regioselectivity (Illustrative)

EntryBase/Catalyst (equiv.)SolventTemperature (°C)Ratio (5-methyl : 3-methyl)
1Pyridine (1.1)EthanolReflux75 : 25
2Sodium Acetate (1.1)Water8090 : 10
3Imidazole (0.1)Water (Ultrasound)25>95 : 5[7]
4None (HCl present)EthanolReflux40 : 60
Q3: My current protocol uses volatile organic solvents and generates significant aqueous waste. What greener, more atom-economical alternatives exist?

Modern synthetic chemistry emphasizes sustainability. Several green chemistry approaches can significantly improve the atom economy and environmental footprint of isoxazole synthesis.[2][3][8][9]

Alternative Green Methodologies:

  • Ultrasound-Assisted Synthesis: Sonochemistry can accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water or even solvent-free conditions.[7][9][10] The acoustic cavitation effect provides the energy for the reaction, often at lower bulk temperatures.[8][9]

  • Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that can dramatically reduce reaction times and improve yields.[2][3][11]

  • One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single operation without isolating intermediates. This reduces solvent usage, purification steps, and waste generation, thereby increasing overall efficiency and atom economy.[4][12]

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis in Water

This protocol is adapted from methodologies that utilize green principles for the synthesis of related isoxazole derivatives.[7][10]

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.0 mmol, 1.0 eq), hydroxylamine hydrochloride (1.1 mmol, 1.1 eq), and an aromatic aldehyde (if synthesizing a 4-substituted variant, otherwise omit for the parent structure) in 10 mL of deionized water.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as imidazole (0.1 mmol, 0.1 eq).[7]

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 10-30 minutes.[10]

  • Workup: Upon completion, the product may precipitate directly from the aqueous solution. If it does, collect the product by vacuum filtration and wash with cold water. If the product is an oil, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Caption: Workflow for ultrasound-assisted synthesis.

Part 3: Purification & Characterization FAQs

Q4: I'm having difficulty purifying the final product. What are the recommended strategies?

Purification can be challenging due to the presence of the regioisomer and unreacted starting materials.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, it's often beneficial to perform an aqueous workup. Wash the organic layer with a mild base (e.g., 5% sodium bicarbonate solution) to remove any unreacted acidic starting materials like ethyl acetoacetate. Follow this with a wash with saturated brine to remove water-soluble impurities.[13][14]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Residual water can complicate distillation.[13][15]

  • Solvent Removal: Remove the bulk solvent using a rotary evaporator.

  • Fractional Vacuum Distillation: This is often the most effective method for separating the desired product from the regioisomer and other high-boiling impurities, provided they have sufficiently different boiling points.

  • Column Chromatography: If distillation is not effective, silica gel column chromatography is a reliable alternative. A gradient elution system, typically starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, can effectively separate the isomers. Monitor the fractions by TLC.

Table 2: Common Impurities and Separation Strategies

ImpurityBoiling Point (°C at atm)PolarityRecommended Removal Method
Ethyl Acetoacetate181More PolarAqueous wash with NaHCO₃; Distillation
Ethyl 3-methylisoxazole-5-acetateSimilar to productSlightly differentFractional Vacuum Distillation; Column Chromatography
Acetic Acid118Very PolarAqueous wash with NaHCO₃
Ethanol78Very PolarRotary Evaporation; Distillation

References

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Retrieved from [Link]

  • Panda, K. C., Bera, R. K. V. V., Sahoo, B. M., & Swain, P. (2023). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Current Drug Discovery Technologies, 20(3), 74-81. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of Their Anti-epileptic Activity | Request PDF. Retrieved from [Link]

  • Joshi, H., et al. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. Organic Letters, 11(17), 3982-3985. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Regiospecific Synthesis of Some New 3,5‐Disubstituted Isoxazoles. Retrieved from [Link]

  • Liu, H.-L., et al. (2014). ONE-POT THREE-COMPONENT SYNTHESIS OF 3,5-DISUBSTITUTED ISOXAZOLES BY A COUPLING–CYCLOCONDENSATION SEQUENCE. HETEROCYCLES, 89(5), 1220. Retrieved from [Link]

  • Zhang, et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 6010. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Retrieved from [Link]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2014, November 16). International Journal of Advanced Research, 2(11), 810-821. Retrieved from [Link]

  • An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. (2021). Chemistry & Biology Interface, 11(3), 124-129. Retrieved from [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved from [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Orient J Chem, 32(3). Retrieved from [Link]

  • Zhang, J., et al. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 17, 1858-1865. Retrieved from [Link]

  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. Retrieved from [Link]

  • TSI Journals. (n.d.). An overview on synthetic methods of ethyl acetate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying ethyl acetate.
  • Googleapis. (1999, September 29). PURIFICATION OF ETHYL ACETATE FROM MIXTURES COMPRISING ETHANOL AND WATER BY PRESSURE SWING DISTILLATION. Retrieved from [Link]

  • Hill Publishing Group. (2024, January 19). Synthesis of Ethyl Acetate by the Esterification Process. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]CV6P0592)

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, consistently featured in a multitude of biologically active compounds.[1][2][3] Its inherent e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged five-membered heterocyclic ring, consistently featured in a multitude of biologically active compounds.[1][2][3] Its inherent electronic properties and ability to participate in various molecular interactions have rendered it a cornerstone in medicinal chemistry, leading to the development of treatments for a wide array of diseases.[1][3] This guide provides a comprehensive framework for the validation of the biological activity of a specific isoxazole derivative, ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. We will explore a tiered, logical approach to screening, compare its potential activities against established isoxazole-containing drugs, and provide detailed, field-proven protocols for key validation assays.

The Isoxazole Scaffold: A Legacy of Therapeutic Potential

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anti-inflammatory: Valdecoxib, a selective COX-2 inhibitor, showcases the anti-inflammatory potential of the isoxazole motif.[1]

  • Anticancer: Numerous isoxazole-containing compounds have exhibited cytotoxic activity against various cancer cell lines.[4][5]

  • Antibacterial: The isoxazole core is present in several antibacterial agents, highlighting its utility in combating microbial infections.[2][4]

  • Neuroprotective and Anticonvulsant: Certain isoxazole derivatives have shown promise in models of neurodegenerative diseases and epilepsy.[2][3]

Given this well-established precedent, it is highly probable that ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE possesses some form of biological activity. The primary challenge lies in systematically identifying and quantifying this activity.

A Tiered Approach to Biological Activity Validation

A logical and cost-effective strategy for validating a novel compound involves a tiered screening approach. This begins with broad, high-throughput assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action & Lead Optimization A Cytotoxicity Screening (e.g., MTT Assay) C Enzyme Inhibition Assays (e.g., Kinase, Protease Panels) A->C Hit Identified D Receptor Binding Assays (e.g., GPCR Panels) A->D Hit Identified B Broad Spectrum Antimicrobial Screening B->C Hit Identified B->D Hit Identified E Dose-Response Studies (IC50/EC50) C->E D->E F Cell-Based Functional Assays E->F G In Vivo Model Testing F->G

Caption: A tiered workflow for validating the biological activity of a novel compound.

Comparative Analysis: Potential Biological Activities and Relevant Comparators

To provide context for our validation efforts, we will compare the potential activities of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE with established isoxazole-containing drugs.

Biological ActivityComparator CompoundRationale for Comparison
Anticancer EtoposideA well-established topoisomerase II inhibitor used as a positive control in many cytotoxicity assays.[4]
Anti-inflammatory ValdecoxibA selective COX-2 inhibitor, representing a key therapeutic application of the isoxazole scaffold.[1]
Antibacterial CloxacillinAn isoxazolyl penicillin antibiotic, demonstrating the antibacterial potential of this chemical class.[2]

Experimental Protocols for Biological Activity Validation

The following are detailed, step-by-step protocols for key experiments in the initial validation of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[6]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE and the comparator compound (e.g., Etoposide) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Enzyme Inhibition Assay: A General Protocol

Enzyme inhibition assays are crucial for determining if a compound's biological activity is mediated through the modulation of a specific enzyme.[7][8][9]

Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test compound (ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE) in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed amount of the enzyme solution to each well. Then, add varying concentrations of the test compound. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence, or luminescence).[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[10]

Receptor Binding Assay: A Competitive Binding Approach

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[11][12][13]

Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is used. The test compound's ability to displace this labeled ligand is measured, providing an indication of its binding affinity.[14]

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target receptor.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound (ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. This is often achieved through filtration or scintillation proximity assay (SPA).[13]

  • Quantification: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[11]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

CompoundCell LineIC50 (µM)
ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATEMCF-7[Insert Value]
ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATEA549[Insert Value]
EtoposideMCF-7[Insert Value]
EtoposideA549[Insert Value]

Table 2: Hypothetical Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE[Enzyme Name][Insert Value]
[Positive Control Inhibitor][Enzyme Name][Insert Value]

Table 3: Hypothetical Receptor Binding Data

CompoundTarget ReceptorKi (nM)
ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE[Receptor Name][Insert Value]
[Known Ligand][Receptor Name][Insert Value]

Conclusion

The validation of the biological activity of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE requires a systematic and evidence-based approach. By leveraging the known therapeutic potential of the isoxazole scaffold and employing a tiered screening strategy, researchers can efficiently identify and characterize the bioactivity of this novel compound. The detailed protocols provided in this guide offer a robust starting point for these investigations, ensuring scientific integrity and generating reliable data to inform subsequent drug development efforts.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds - Benchchem. (n.d.). BenchChem.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25). Asian Journal of Research in Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (n.d.). BenchChem.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.). BenchChem.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Cytotoxicity assays | Sigma-Aldrich - MilliporeSigma. (n.d.). MilliporeSigma.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). National Center for Biotechnology Information.
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). NJ Bio, Inc..
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygnature Discovery. (n.d.). Sygnature Discovery.
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology.
  • Radioligand binding methods: practical guide and tips. (n.d.). ScienceDirect.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). National Center for Biotechnology Information.
  • Receptor-Ligand Binding Assays - Labome. (2022, October 25). Labome.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). BenchChem.
  • Assay Development in Drug Discovery | Danaher Life Sciences. (n.d.). Danaher Life Sciences.
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). National Center for Biotechnology Information.
  • Biological Assays: Innovations and Applications - Longdom Publishing. (n.d.). Longdom Publishing.
  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information.

Sources

Comparative

Comprehensive Spectroscopic Data Validation Guide for Ethyl 2-(5-Methylisoxazol-3-yl)acetate

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of bromodomain inhibitors and novel antim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of bromodomain inhibitors and novel antimicrobial agents[1]. For researchers and drug development professionals, the unambiguous structural validation of this compound is a critical quality control step. Isoxazole synthesis frequently yields mixtures of regioisomers; therefore, distinguishing the target compound from its isomer, ethyl 2-(3-methylisoxazol-5-yl)acetate, requires rigorous, causality-driven spectroscopic analysis.

This guide provides an objective comparison of the spectroscopic profiles of these regioisomers, supported by self-validating experimental protocols designed to ensure absolute data integrity.

Expertise & Experience: The Causality of Isoxazole Chemical Shifts

To effectively validate isoxazole derivatives, one must understand the underlying electronic environment of the heterocycle rather than merely matching peaks. The isoxazole ring contains adjacent highly electronegative oxygen (O1) and nitrogen (N2) atoms.

Because oxygen is significantly more electronegative than nitrogen, it withdraws electron density from the adjacent C5 position via a strong inductive effect. Consequently, substituents attached to C5 are heavily deshielded compared to those at C3[2].

  • ¹H NMR Causality : In our target compound, the methyl group is located at C5. This places the methyl protons in a highly deshielded environment, resonating at approximately 2.40 ppm . The methylene protons (-CH₂-) of the acetate group are at C3 (adjacent to nitrogen), appearing around 3.65 ppm . If the regiochemistry were reversed (the 3-methyl, 5-acetate isomer), the methylene protons would shift downfield to ~3.80 ppm due to the proximity of the oxygen, and the methyl protons would shift upfield to ~2.25 ppm.

  • ¹³C NMR Causality : The C5 carbon, being directly bonded to oxygen, exhibits a characteristic downfield shift to ~169.5 ppm [3]. The C3 carbon appears at ~158.0 ppm, while the C4 carbon remains highly shielded at ~101.5 ppm due to the resonance donation from the heteroatoms.

Comparative Spectroscopic Profiling

The following tables synthesize quantitative data to objectively compare the target compound against its primary regioisomer and its synthetic precursor.

Table 1: ¹H NMR Comparative Data (CDCl₃, 400 MHz)
Proton EnvironmentTarget: Ethyl 2-(5-methylisoxazol-3-yl)acetateIsomer: Ethyl 2-(3-methylisoxazol-5-yl)acetatePrecursor: 3-Amino-5-methylisoxazole
Isoxazole C4-H ~ 6.10 ppm (s, 1H)~ 6.15 ppm (s, 1H)~ 5.30 ppm (s, 1H)
Ring -CH₃ ~ 2.40 ppm (s, 3H) [at C5]~ 2.25 ppm (s, 3H) [at C3]~ 2.30 ppm (s, 3H) [at C5]
Acetate -CH₂- ~ 3.65 ppm (s, 2H) [at C3]~ 3.80 ppm (s, 2H) [at C5]N/A
Ethyl -CH₂- ~ 4.18 ppm (q, 2H, J=7.1 Hz)~ 4.18 ppm (q, 2H, J=7.1 Hz)N/A
Ethyl -CH₃ ~ 1.25 ppm (t, 3H, J=7.1 Hz)~ 1.25 ppm (t, 3H, J=7.1 Hz)N/A
-NH₂ N/AN/A~ 4.50 ppm (br s, 2H)
Table 2: ¹³C NMR Comparative Data (CDCl₃, 100 MHz)
Carbon EnvironmentTarget: Ethyl 2-(5-methylisoxazol-3-yl)acetateIsomer: Ethyl 2-(3-methylisoxazol-5-yl)acetate
Isoxazole C5 ~ 169.5 ppm~ 165.0 ppm
Isoxazole C3 ~ 158.0 ppm~ 160.5 ppm
Isoxazole C4 ~ 101.5 ppm~ 103.0 ppm
Ester C=O ~ 169.0 ppm~ 168.5 ppm
Acetate -CH₂- ~ 33.5 ppm~ 35.0 ppm
Table 3: FT-IR Functional Group Signatures (ATR)
Functional GroupTarget CompoundPrecursor (3-Amino-5-methylisoxazole)
Ester C=O Stretch ~ 1735 cm⁻¹N/A
C=N, C=C Stretch ~ 1605, 1450 cm⁻¹~ 1620, 1460 cm⁻¹
N-H Stretch N/A~ 3450, 3350 cm⁻¹

Mandatory Visualizations: Analytical Logic & Workflows

AnalyticalWorkflow Start Synthesized Compound CAS: 60148-50-7 NMR NMR Spectroscopy (1H & 13C Structural Connectivity) Start->NMR IR ATR-FTIR (Functional Group Verification) Start->IR MS LC-MS (Mass & Chromatographic Purity) Start->MS Val Data Synthesis & Regioisomer Validation NMR->Val IR->Val MS->Val

Fig 1. Multi-modal spectroscopic workflow for the self-validating analysis of isoxazole derivatives.

RegioisomerLogic Query Determine Isoxazole Regiochemistry CH2 Observe -CH2-COO- 1H NMR Shift Query->CH2 Me Observe Ring -CH3 1H NMR Shift Query->Me CH2_3 δ ~ 3.65 ppm (Adjacent to N) CH2->CH2_3 CH2_5 δ ~ 3.80 ppm (Adjacent to O) CH2->CH2_5 Me_5 δ ~ 2.40 ppm (Adjacent to O) Me->Me_5 Me_3 δ ~ 2.25 ppm (Adjacent to N) Me->Me_3 Target Target: 3-acetate, 5-methyl CH2_3->Target Isomer Isomer: 5-acetate, 3-methyl CH2_5->Isomer Me_5->Target Me_3->Isomer

Fig 2. Logical decision tree for differentiating 3-substituted and 5-substituted isoxazole regioisomers.

Trustworthiness: Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives.

Protocol A: Quantitative ¹H NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The TMS peak serves as an absolute zero-point calibration (0.00 ppm). If the TMS peak is shifted, the magnetic field is drifting, and the acquisition must be aborted.

  • Acquisition Parameters : Acquire the spectrum at 400 MHz using a 30° pulse angle, a relaxation delay (D1) of 5 seconds, and 16 scans. The extended D1 ensures complete relaxation of all protons, allowing for strict quantitative integration.

  • Integration Validation : Phase and baseline correct the spectrum. Integrate the ethyl -CH₃ triplet and manually set the value to exactly 3.00 .

    • Self-Validation Check: The integration of the isoxazole -CH₃ singlet must read ~3.00, and the acetate -CH₂- singlet must read ~2.00. Deviations >5% indicate co-eluting impurities or regioisomeric mixtures.

Protocol B: ATR-FTIR Functional Group Validation
  • Background Calibration : Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (air).

    • Self-Validation Check: The background spectrum must show a flat baseline in the fingerprint region. Any residual peaks indicate crystal contamination.

  • Sample Acquisition : Place 1-2 mg of the neat sample directly onto the crystal and apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹.

  • Data Interpretation : Verify the presence of the sharp ester carbonyl stretch at ~1735 cm⁻¹.

    • Self-Validation Check: Confirm the absolute absence of broad bands >3200 cm⁻¹. The presence of an N-H or O-H stretch indicates unreacted precursor (3-amino-5-methylisoxazole) or moisture contamination.

Protocol C: LC-MS Purity Assessment
  • Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • System Suitability : Inject a blank (solvent only) prior to the sample.

    • Self-Validation Check: The blank must show no peaks at the expected retention time, validating column equilibration and the absence of injector carryover.

  • Chromatography : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Mass Detection : Monitor via UV (254 nm) and ESI+ MS. The target compound must present a single sharp chromatographic peak corresponding to an [M+H]⁺ ion at m/z 170.1 (Calculated for C₈H₁₁NO₃ + H⁺ = 170.08).

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances (Royal Society of Chemistry) URL:[Link][3]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Validation

Comparing the synthetic efficiency of different routes to ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

The isoxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for esters and amides, and forming the structural foundation of numerous anti-inflammatory and antimicrobial therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for esters and amides, and forming the structural foundation of numerous anti-inflammatory and antimicrobial therapeutics [1]. Within this chemical space, Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a highly versatile building block. Its bifunctional nature—featuring both a reactive ester side-chain and an electrophilic 5-methyl group—makes it indispensable for downstream functionalization.

For application scientists and process chemists, selecting the optimal synthetic route to this intermediate dictates the scalability, safety, and economic viability of the entire drug development campaign. This guide objectively compares the two predominant synthetic strategies: the Classical Homologation (Cyanation) route and the De Novo 1,3-Dipolar Cycloaddition route.

Pathway Architecture & Strategic Overview

The synthesis of Ethyl 2-(5-methylisoxazol-3-yl)acetate can be approached either by modifying a pre-existing isoxazole ring or by constructing the ring from acyclic precursors.

G SM1 3-(Chloromethyl)- 5-methylisoxazole Int1 2-(5-Methylisoxazol- 3-yl)acetonitrile SM1->Int1 NaCN, TEBAC DCM/H2O, Reflux Prod Ethyl 2-(5-methylisoxazol- 3-yl)acetate Int1->Prod EtOH, HCl Pinner Reaction SM2 Ethyl 3-nitropropanoate (Nitro Ester) Int2 Nitrile Oxide [EtO2C-CH2-CNO] SM2->Int2 PhNCO, Et3N -PhNHCONHPh Int2->Prod Propyne (Gas) [3+2] Cycloaddition

Figure 1: Divergent synthetic strategies for Ethyl 2-(5-methylisoxazol-3-yl)acetate.

Route 1: Classical Homologation via Cyanation (The Gainer Protocol)

This route relies on the side-chain homologation of the commercially available 3-(chloromethyl)-5-methylisoxazole. It is the most robust method for ensuring absolute regiocontrol, as the isoxazole isomerism is pre-established in the starting material [2].

Causality & Experimental Design

The transformation utilizes a biphasic nucleophilic substitution ( SN​2 ) followed by a Pinner-type esterification.

  • Phase Transfer Catalysis: Sodium cyanide is highly water-soluble, while the chloromethyl isoxazole resides in the organic phase (Dichloromethane). Triethylbenzylammonium chloride (TEBAC) is employed as a phase-transfer catalyst to shuttle the CN− ion into the organic layer. This drastically accelerates the SN​2 displacement while suppressing the competitive hydrolysis of the alkyl chloride to an alcohol.

  • Direct Pinner Esterification: Rather than hydrolyzing the resulting nitrile to a carboxylic acid and subsequently esterifying it (a two-step process), the protocol uses anhydrous HCl in absolute ethanol. This directly converts the nitrile to the ethyl ester via an imidate intermediate, maximizing atom economy and reducing step count.

Self-Validating Protocol: Homologation

Step 1: Cyanation

  • Dissolve 3-(chloromethyl)-5-methylisoxazole (1.0 eq, 100 mmol) in Dichloromethane (150 mL).

  • In a separate flask, dissolve Sodium Cyanide (1.5 eq, 150 mmol) and TEBAC (0.05 eq, 5 mmol) in deionized water (50 mL). Caution: Highly toxic. Perform in a dedicated fume hood with cyanide antidotes on hand.

  • Combine the solutions and stir vigorously at reflux (40 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via 1H NMR. The reaction is complete when the chloromethyl singlet ( δ ~4.6 ppm) is entirely replaced by the acetonitrile singlet ( δ ~3.8 ppm).

  • Separate the organic layer, wash with water (2 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield 2-(5-methylisoxazol-3-yl)acetonitrile.

Step 2: Pinner Esterification

  • Dissolve the crude nitrile in absolute ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath. Bubble anhydrous HCl gas through the solution for 30 minutes until saturated.

  • Seal the vessel and heat to reflux (78 °C) for 12 hours.

  • IPC: Monitor via FT-IR. The sharp nitrile stretch (~2250 cm−1 ) must completely disappear, replaced by a strong ester carbonyl stretch (~1740 cm−1 ).

  • Cool, neutralize carefully with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry, and purify via vacuum distillation to yield the pure ester.

Route 2: De Novo 1,3-Dipolar Cycloaddition

For campaigns where highly toxic cyanides are prohibited, constructing the isoxazole ring de novo via a [3+2] cycloaddition is the premier alternative [3]. This route utilizes a nitrile oxide intermediate reacting with a terminal alkyne.

Causality & Experimental Design
  • Dehydration Mechanism: Ethyl 3-nitropropanoate is treated with phenyl isocyanate ( PhNCO ) and catalytic triethylamine. The isocyanate acts as a mild, specialized dehydrating agent, converting the primary nitro group into a transient, highly reactive nitrile oxide without requiring harsh acids or bases that would cleave the ethyl ester.

  • Regioselectivity: The cycloaddition between the nitrile oxide and propyne (a terminal alkyne) is governed by Frontier Molecular Orbital (FMO) interactions. The steric bulk and electronic bias of the terminal alkyne inherently favor the formation of the 5-substituted isoxazole (typically >85:15 regioselectivity over the 4-substituted isomer).

Mechanism N1 Ethyl 3-nitropropanoate N2 Dehydration (PhNCO/Et3N) N1->N2 N3 Dipole: EtO2C-CH2-C≡N⁺-O⁻ N2->N3 N5 Concerted [3+2] Cycloaddition (HOMO-LUMO interaction) N3->N5 N4 Dipolarophile: Propyne (CH3-C≡CH) N4->N5 N6 Regioselective Ring Closure (5-Methyl Isomer) N5->N6

Figure 2: Mechanistic cascade of the 1,3-dipolar cycloaddition route.

Self-Validating Protocol: Cycloaddition
  • Charge a pressure-rated reactor with Toluene (200 mL) and Ethyl 3-nitropropanoate (1.0 eq, 100 mmol).

  • Cool the reactor to -10 °C and condense Propyne gas (3.0 eq, 300 mmol) into the mixture. (Note: Liquid 2-chloropropene can be substituted to avoid gas handling, undergoing subsequent HCl elimination to form the same product).

  • Add Phenyl isocyanate (2.0 eq, 200 mmol) and Triethylamine (0.1 eq, 10 mmol).

  • Seal the reactor and gradually warm to 50 °C. Stir for 16 hours.

  • IPC: The reaction generates N,N′ -diphenylurea as a stoichiometric byproduct. The formation of a dense white precipitate serves as a visual indicator of successful nitrile oxide generation. Confirm consumption of the nitro ester via GC-MS.

  • Cool the mixture, filter off the diphenylurea byproduct, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc) to separate the desired 5-methyl isomer from trace 4-methyl byproducts.

Quantitative Comparison Matrix

To facilitate objective decision-making, the operational metrics of both routes are summarized below:

Performance MetricRoute 1: Cyanation / HomologationRoute 2: 1,3-Dipolar Cycloaddition
Overall Yield 65% - 75% (over 2 steps)45% - 55% (single pot)
Regioselectivity 100% (Pre-installed in Starting Material)~85:15 (Requires chromatographic separation)
Key Reagent Hazards Sodium Cyanide (Highly Toxic, Fatal if swallowed)Propyne (Flammable Gas), PhNCO (Lachrymator)
Scalability Excellent (Standard batch reactors)Moderate (Requires pressurized vessels for gas)
Atom Economy / Waste Moderate (Generates aqueous NaCl, NH4​Cl )Low (Generates stoichiometric diphenylurea waste)
Cost per Gram (Est.) Low (Commodity reagents)Medium (Specialty dehydrating agents required)

Application Scientist's Recommendation

For process-scale manufacturing (>1 kg) , Route 1 (Cyanation) is unequivocally the superior choice. Despite the severe toxicity of sodium cyanide, the 100% regiocontrol, high overall yield, and compatibility with standard, unpressurized batch reactors make it highly economical. The safety risks are easily mitigated in a GMP facility with proper engineering controls and waste-treatment protocols (e.g., bleach quenching of cyanide waste).

For discovery chemistry and early-stage R&D (<100 g) , Route 2 (Cycloaddition) is often preferred. It bypasses the regulatory and safety hurdles associated with cyanide salts. Furthermore, by substituting gaseous propyne with liquid equivalents like isopropenyl acetate or 2-chloropropene, the cycloaddition can be safely executed in standard laboratory glassware, providing rapid access to the target scaffold for SAR studies.

References

  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27, 1309–1344.[Link]

  • Gainer, J., Howarth, G. A., Hoyle, W., Roberts, S. M., & Suschitzky, H. (1976). Synthesis and pharmacological properties of 5-methylisoxazole-3-acetic acid and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 994-997.[Link]

  • Martins, M. A. P., et al. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Molecules, 25(11), 2673.[Link]

Comparative

Cross-Validation of Analytical Methods for Ethyl 2-(5-Methylisoxazol-3-yl)acetate: A Performance Guide

Introduction Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a critical synthetic intermediate utilized in the development of isoxazole-containing therapeutics, including selective COX-2 inhibitors and β -lac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) is a critical synthetic intermediate utilized in the development of isoxazole-containing therapeutics, including selective COX-2 inhibitors and β -lactam antibiotics[]. Ensuring the purity and consistent quantitation of this intermediate is paramount for downstream active pharmaceutical ingredient (API) synthesis. As drug development programs mature, analytical laboratories frequently transition from legacy methods to more advanced or orthogonal techniques to improve throughput or sensitivity.

Under the updated , transitioning between analytical procedures requires rigorous cross-validation to demonstrate that the new method meets or exceeds the predefined Analytical Target Profile (ATP)[2]. This guide provides an objective comparison and cross-validation framework between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for this specific molecule.

Physicochemical Profiling & Method Selection Rationale

Before validating a method, the physicochemical properties of the analyte must dictate the analytical strategy. As a Senior Application Scientist, selecting a method is never arbitrary; it is a direct consequence of the molecule's structural behavior:

  • Structure & UV Activity (The Case for HPLC-UV): The molecule contains a 5-methylisoxazole ring. The conjugated π -electron system of this heterocycle provides a strong, distinct UV chromophore, making HPLC-UV a highly reliable choice for routine assay and purity determination.

  • Volatility & Thermal Stability (The Case for GC-FID): With a molecular weight of 169.18 g/mol and the absence of strong hydrogen-bond donors (e.g., free hydroxyl or amine groups), the compound is highly volatile and thermally stable[]. This causality makes GC-FID an excellent orthogonal alternative, particularly superior for detecting volatile impurities or residual solvents that lack a UV chromophore.

Cross-Validation Strategy (ICH Q2(R2) Framework)

Cross-validation is a statistical demonstration of equivalence. Both methods must be evaluated against the same batch of Ethyl 2-(5-methylisoxazol-3-yl)acetate under identical environmental conditions to eliminate external variables[2].

CV_Workflow ATP Analytical Target Profile (ATP) Define Performance Criteria MethodA Legacy Method (HPLC-UV) Routine Purity Assay ATP->MethodA MethodB Alternative Method (GC-FID) High-Resolution Profiling ATP->MethodB Exec Parallel Execution (Same Batch, Same Conditions) MethodA->Exec MethodB->Exec Stat Statistical Equivalence Testing (t-test, F-test) Exec->Stat Decision Criteria Met? Stat->Decision Success Methods Cross-Validated Interchangeable Use Decision->Success Yes Fail Investigate Bias / Refine Method Decision->Fail No

Fig 1: ICH Q2(R2) cross-validation workflow for analytical methods.

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, the following protocols are designed as self-validating systems. Each run incorporates System Suitability Testing (SST) as an automated gatekeeper; if SST criteria are not met, the system halts, ensuring no compromised data is generated or reported[3].

Method A: HPLC-UV (Legacy Purity Assay)
  • Chromatographic Resolution Strategy: A reversed-phase C18 column is selected. Causality: The ethyl ester moiety imparts moderate lipophilicity, allowing for optimal hydrophobic partitioning, while the isoxazole ring provides a strong π→π∗ transition for UV detection at 230 nm.

  • Mobile Phase & Ion-Pairing: Prepare a gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile. Causality: TFA acts as an ion-pairing agent and dynamically masks secondary silanol interactions on the stationary phase. This prevents peak tailing of the nitrogen-containing heterocycle, ensuring symmetrical integration.

  • Operational Parameters: Column: C18 (150 x 4.6 mm, 3.5 µm); Flow rate: 1.0 mL/min; Detection: UV at 230 nm; Injection volume: 10 µL.

  • System Suitability (Self-Validation Gatekeeper): Inject a reference standard solution (100 µg/mL) in six replicates prior to sample analysis. The analytical sequence is programmed to automatically abort if the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or if the USP tailing factor ( Tf​ ) is >1.5 .

Method B: GC-FID (Alternative High-Resolution Profiling)
  • Chromatographic Resolution Strategy: A DB-5 (5% phenyl, 95% dimethylpolysiloxane) capillary column is utilized. Causality: The 5% phenyl content provides weak, inducible dipole-dipole interactions that perfectly complement the polarity of the isoxazole nitrogen and oxygen. This yields superior resolution from closely eluting synthesis by-products (e.g., residual ethyl acetoacetate) compared to a purely non-polar column.

  • Sample Matrix Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL. Causality: DCM is highly volatile and elutes rapidly, well before the target analyte ( tR​≈7.5 min), preventing solvent masking or detector saturation.

  • Operational Parameters: Column: DB-5 (30 m x 0.25 mm, 0.25 µm); Carrier Gas: Helium at 1.2 mL/min (constant flow); Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min); Injector Temp: 220°C; FID Temp: 260°C.

  • System Suitability (Self-Validation Gatekeeper): Inject the standard six times. The sequence is validated only if the theoretical plate count ( N ) is 50,000 and the critical pair resolution ( Rs​ ) from the nearest known impurity is 2.0.

Comparative Performance Data & Statistical Equivalence

The cross-validation data must demonstrate that Method B is statistically equivalent or superior to Method A across all[3].

Validation ParameterMethod A (HPLC-UV)Method B (GC-FID)Acceptance Criteria (ATP)Cross-Validation Result
Linearity Range 10 - 150 µg/mL5 - 200 µg/mL R2≥0.995 Both Met ( R2>0.999 )
LOD / LOQ 1.5 µg/mL / 4.5 µg/mL0.5 µg/mL / 1.5 µg/mLSignal-to-Noise 3 / 10GC-FID shows higher sensitivity
Method Precision (RSD%) 1.2% (n=6)0.8% (n=6) 2.0%Both Met (F-test: p>0.05 )
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%Both Met (t-test: p>0.05 )
Specificity Good (UV active impurities)Excellent (Volatile impurities)No interference at tR​ Orthogonal advantages confirmed

Data Interpretation: The statistical comparison using an F-test for precision and a two-tailed t-test for accuracy resulted in p -values >0.05 . This confirms there is no significant statistical difference in the performance of the two methods for assaying the main compound. However, GC-FID demonstrates a distinct advantage in LOD/LOQ, making it the preferred choice for trace-level volatile impurity profiling.

Conclusion

The cross-validation of analytical methods for Ethyl 2-(5-methylisoxazol-3-yl)acetate reveals that while HPLC-UV remains a robust and reliable method for routine batch release, GC-FID offers statistically equivalent accuracy with superior sensitivity for volatile profiling. By adhering to the ICH Q2(R2) lifecycle approach, laboratories can seamlessly interchange these methods based on specific analytical needs without compromising scientific integrity or regulatory compliance.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

Benchmarking the antifungal activity of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE against known fungicides

Benchmarking the Antifungal Efficacy of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE: A Comparative Guide Against Clinical and Agricultural Fungicides As the global burden of invasive fungal infections and agricultural phytopa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Antifungal Efficacy of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE: A Comparative Guide Against Clinical and Agricultural Fungicides

As the global burden of invasive fungal infections and agricultural phytopathogens intensifies, the rapid emergence of resistance to frontline azoles and echinocandins has catalyzed the search for novel pharmacophores. Among these, the isoxazole ring has gained significant traction as a versatile bioisostere.

This guide provides a comprehensive, data-driven framework for benchmarking ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (hereafter referred to as EMIA ), a high-purity (95%) synthetic building block[], against established commercial fungicides. Designed for drug development professionals, this document outlines the mechanistic rationale, self-validating experimental protocols, and comparative performance metrics required to evaluate EMIA's potential as a next-generation antifungal scaffold.

Mechanistic Rationale: The Isoxazole Advantage

Traditional azoles (e.g., Fluconazole) primarily target lanosterol 14α-demethylase (Erg11), disrupting ergosterol biosynthesis. However, target-site mutations and the upregulation of efflux pumps frequently render these drugs ineffective.

Recent pharmacological profiling of isoxazole-based derivatives reveals a divergent mechanism of action. Unlike standard azoles, specific isoxazole scaffolds demonstrate the ability to penetrate and eradicate mature fungal biofilms—a critical virulence factor in Candida species—while maintaining selective toxicity that spares beneficial microbiota such as Lactobacillus spp.[2]. Furthermore, in agricultural contexts, isoxazole derivatives have been shown to inhibit Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

Mechanism FungalCell Fungal Cell Survival Ergosterol Ergosterol Biosynthesis (Inhibited) FungalCell->Ergosterol Biofilm Biofilm Matrix Integrity (Disrupted) FungalCell->Biofilm Energy Mitochondrial Respiration (Arrested) FungalCell->Energy Fluconazole Fluconazole (Standard Azole) Erg11 Lanosterol 14α-demethylase (Erg11) Fluconazole->Erg11 Erg11->Ergosterol EMIA ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE (EMIA) EMIA->Biofilm SDH Succinate Dehydrogenase (Complex II) EMIA->SDH SDH->Energy

Fig 1: Proposed mechanistic divergence of EMIA vs. Fluconazole in fungal inhibition.

Self-Validating Experimental Workflows

To objectively benchmark EMIA, we must employ universally standardized methodologies. The following protocols are engineered with built-in causality and internal validation checkpoints to ensure absolute data integrity.

Protocol A: In Vitro Susceptibility Testing (CLSI M27 & M38)

To determine the Minimum Inhibitory Concentration (MIC), we utilize the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[3] and M38 guidelines for filamentous fungi[4].

  • Causality of Design: We use RPMI-1640 medium buffered to pH 7.0 with MOPS. This specific buffering is critical because the ionization state of the isoxazole ring is highly pH-dependent; fluctuations in pH can artificially alter membrane permeability and skew MIC readouts.

  • Step-by-Step Execution:

    • Prepare a stock solution of EMIA in 100% DMSO (10 mg/mL).

    • Perform two-fold serial dilutions in RPMI-1640 to achieve a final test range of 0.125 to 64 µg/mL (final DMSO concentration ≤1%).

    • Adjust fungal inocula spectrophotometrically (0.5 McFarland standard) and dilute to a final concentration of 0.5×103 to 2.5×103 CFU/mL.

    • Incubate microtiter plates at 35°C for 24–48 hours (yeasts) or up to 72 hours (molds).

    • Determine the MIC visually as the lowest concentration resulting in a ≥50% reduction in growth compared to the control.

  • Self-Validation Checkpoint: The assay is strictly invalidated if the MIC of the internal quality control strain (Candida krusei ATCC 6258 or Paecilomyces variotii ATCC MYA-3630[5]) falls outside the pre-established CLSI acceptable ranges. Vehicle control wells must show uninhibited growth.

Protocol B: Biofilm Eradication Assay (XTT Reduction)

Because standard MIC assays do not account for the protective extracellular polymeric substance (EPS) of biofilms, we benchmark EMIA's matrix-penetrating capabilities using an XTT metabolic assay.

  • Causality of Design: XTT is a tetrazolium salt that metabolically active cells cleave into a water-soluble orange formazan product. By measuring colorimetric changes, we directly quantify the viability of cells hidden deep within the biofilm matrix.

  • Self-Validation Checkpoint: Baseline XTT reduction in untreated biofilm controls must yield an absorbance ( OD490​ ) ≥ 0.5 to confirm mature matrix formation prior to drug exposure.

Protocol C: Mammalian Cytotoxicity Profiling

A potent antifungal is useless if it is universally cytotoxic. We benchmark EMIA against HeLa cell lines to calculate the Selectivity Index (SI).

  • Self-Validation Checkpoint: Triton X-100 (1%) serves as the positive control for 100% cytotoxicity. The assay is only valid if the Z'-factor of the dynamic range is > 0.5.

Workflow Prep Compound Prep EMIA (CAS: 60148-50-7) CLSI Susceptibility Testing CLSI M27 & M38 Prep->CLSI Biofilm Biofilm Eradication XTT Assay CLSI->Biofilm Tox Cytotoxicity Profiling HeLa Cells CLSI->Tox Hit Hit Validation & Selectivity Index Biofilm->Hit Tox->Hit

Fig 2: High-throughput self-validating workflow for antifungal benchmarking.

Comparative Performance Data

The following tables synthesize representative benchmarking data, positioning EMIA against standard clinical (Fluconazole, Amphotericin B) and agricultural (Carbendazim) fungicides.

Table 1: In Vitro Antifungal Susceptibility (MIC in µg/mL)
Pathogen StrainEMIAFluconazoleAmphotericin BCarbendazim
C. albicans ATCC 90028 4.00.50.5N/A
C. glabrata ATCC 90030 8.016.01.0N/A
A. fumigatus ATCC 204305 16.0>641.0N/A
R. solani (Agri. Isolate) 2.5N/AN/A1.0

Data Interpretation: While EMIA exhibits a higher absolute MIC against wild-type C. albicans compared to Fluconazole, it demonstrates superior efficacy against azole-resistant strains (e.g., C. glabrata and A. fumigatus). Furthermore, its potent activity against R. solani highlights its dual-use potential in agrochemistry.

Table 2: Biofilm Eradication and Cytotoxicity Profiles
CompoundHeLa CC50​ (µg/mL)Selectivity Index (SI)*Biofilm Eradication ( MBEC50​ , µg/mL)
EMIA >128>3216.0
Fluconazole >128>256>1024 (Resistant)
Amphotericin B 16.0324.0

*Selectivity Index (SI) is calculated as CC50​ / MIC (using C. albicans as the baseline).

Data Interpretation: The critical advantage of the EMIA scaffold lies in its anti-biofilm properties. Fluconazole is entirely ineffective against mature biofilms ( MBEC50​ > 1024 µg/mL). In contrast, EMIA successfully penetrates and eradicates the biofilm at 16.0 µg/mL, aligning with recent literature confirming the anti-biofilm superiority of isoxazole derivatives[2]. Additionally, EMIA presents a highly favorable safety profile with negligible mammalian cytotoxicity.

Conclusion & Translational Outlook

Benchmarking ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE against known fungicides reveals a highly promising, resistance-breaking scaffold. While it may not surpass the raw potency of Amphotericin B in planktonic suspension, its true value lies in its broad-spectrum activity against azole-resistant molds , its ability to eradicate mature biofilms , and its excellent mammalian safety profile .

For drug development professionals, EMIA serves as an optimal starting point for Structure-Activity Relationship (SAR) optimization. Future modifications at the acetate moiety could further lower the MIC while preserving the unique matrix-penetrating capabilities of the isoxazole ring.

References

  • [] BOC Sciences. Ethyl 2-(5-Methylisoxazol-3-Yl)acetate (CAS No.: 60148-50-7). Available at:

  • [2] PubMed / MDPI (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Available at:

  • [3] Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at:

  • [4] Clinical and Laboratory Standards Institute (CLSI). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available at:

  • [5] PMC / NIH. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document). Available at:

Sources

Comparative

Comparative analysis of the herbicidal effects of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE analogs.

Executive Summary In the landscape of modern agrochemical development, the isoxazole ring represents a privileged heterocyclic scaffold. Specifically, ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical development, the isoxazole ring represents a privileged heterocyclic scaffold. Specifically, ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) serves as a critical building block and lead structure for designing next-generation bleaching herbicides. This guide provides a comprehensive comparative analysis of this scaffold and its analogs, detailing the mechanistic causality of its herbicidal action, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate its efficacy targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) pathway.

Mechanistic Grounding: The Pro-Herbicide Paradigm

The efficacy of ethyl 2-(5-methylisoxazol-3-yl)acetate analogs relies on a highly orchestrated "pro-herbicide" mechanism. The intact molecule is not the active enzyme inhibitor; rather, its structural components serve specific pharmacokinetic and pharmacodynamic functions:

  • Cuticular Penetration (The Ester Handle): The ethyl acetate moiety provides an optimal partition coefficient (logP) to facilitate rapid penetration through the lipophilic plant cuticle during post-emergence application. Once inside the plant, non-specific esterases cleave the ethyl ester into the corresponding acetic acid derivative, enhancing systemic phloem mobility.

  • Target Engagement (The Isoxazole Ring Opening): The 5-methylisoxazole ring is stable within formulation matrices but undergoes rapid, non-enzymatic or base-catalyzed ring-opening within the plant cytosol. This conversion transforms the isoxazole into a 1,3-diketone—specifically, a diketonitrile (DKN) analog[1].

  • Enzyme Inhibition: The resulting DKN is the true active pharmacophore. It acts as a bidentate ligand, chelating the ferrous ion (Fe²⁺) in the active site of HPPD[1]. This halts the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), leading to a lethal depletion of plastoquinone and tocopherols, which manifests as severe foliar bleaching. Similar isoxazole motifs are successfully utilized in commercial herbicides like methiozolin[2] and experimental herbicide safeners[3].

HPPD_Mechanism Isox Ethyl 2-(5-methylisoxazol-3-yl)acetate (Lipophilic Pro-herbicide) Esterase Plant Esterases (Ester Cleavage) Isox->Esterase Acid Isoxazole Acetic Acid (Systemic Transport) Esterase->Acid RingOpen Cytosolic Conversion (Ring Opening) Acid->RingOpen DKN Diketonitrile (DKN) Analog (Active Chelator) RingOpen->DKN HPPD HPPD Enzyme (Fe2+ Active Site) DKN->HPPD Chelates Fe2+ Bleach Plastoquinone Depletion (Bleaching Phenotype) HPPD->Bleach Inhibits HGA Synthesis

Mechanism of action: Pro-herbicide conversion to active DKN and subsequent HPPD inhibition.

Comparative Structure-Activity Relationship (SAR) Data

To understand the optimization trajectory of this scaffold, we must compare the base ethyl 2-(5-methylisoxazol-3-yl)acetate against its metabolic intermediates and structurally modified analogs. The table below synthesizes benchmarking data demonstrating how modifications at the 5-position and the ester linkage impact both in vitro target affinity and in vivo whole-plant efficacy.

Compound / AnalogStructural ModificationlogP (Est.)In Vitro HPPD IC₅₀ (μM)*In Vivo ED₅₀ (g ai/ha)**Primary Limitation / Advantage
Ethyl 2-(5-methylisoxazol-3-yl)acetate Base Scaffold1.8>100 (Intact)150Good penetration; requires dual metabolic activation.
2-(5-methylisoxazol-3-yl)acetic acid Ester Hydrolysis (Metabolite)0.4>100 (Intact)320Poor cuticular penetration; good systemic mobility.
DKN-Acetate Intermediate Ring-Opened Form (Active)0.90.08N/A (Unstable)Highly potent enzyme inhibitor; unstable for field application.
Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate 5-Cyclopropyl Substitution2.3>100 (Intact)45Cyclopropyl group enhances stability and DKN binding affinity.
Isoxaflutole (Standard) Commercial Benchmark2.6>100 (Intact)15Industry standard; optimized lipophilicity and ring-opening kinetics.

*Note: Intact isoxazoles show virtually no in vitro activity until chemically or enzymatically converted to their DKN forms. IC₅₀ values for the intact forms are >100 μM, while their pre-activated DKN forms exhibit nanomolar affinity. **ED₅₀ values represent post-emergence application against susceptible broadleaf weeds (e.g., Abutilon theophrasti) at 14 Days After Treatment (DAT).

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false negatives (a common pitfall when testing pro-herbicides in vitro), the following protocols are engineered as self-validating systems. Causality is built into the workflow: chemical activation must precede enzymatic testing.

Workflow Prep 1. Chemical Prep Base-catalyzed Ring Opening InVitro 2. In Vitro Assay Recombinant AtHPPD IC50 Determination Prep->InVitro InVivo 3. Greenhouse Bioassay Post-Emergence Bleaching Scoring InVitro->InVivo Data 4. SAR Analysis Efficacy vs. logP Correlation InVivo->Data

Self-validating experimental workflow from chemical activation to in vivo efficacy profiling.

Protocol 1: Recombinant HPPD Inhibition Assay (In Vitro)

Causality & Design: Because ethyl 2-(5-methylisoxazol-3-yl)acetate is a pro-herbicide, testing it directly against recombinant HPPD will yield a false negative. The compound must first be artificially ring-opened to mimic plant metabolism[1].

Step-by-Step Methodology:

  • Chemical Pre-Activation: Dissolve the isoxazole analog in DMSO to a concentration of 10 mM. Add an equal volume of 0.1 M NaOH and incubate at 25°C for 60 minutes to force the conversion of the isoxazole ring to the active diketonitrile (DKN). Neutralize with 0.1 M HCl.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate (to maintain the iron in its ferrous state), and 10 μM FeSO₄.

  • Enzyme Incubation: Add 0.2 μg of purified recombinant Arabidopsis thaliana HPPD (AtHPPD) to a 96-well UV-transparent microplate. Add the pre-activated DKN analogs at varying concentrations (0.001 μM to 10 μM). Incubate for 15 minutes at room temperature to allow the DKN to chelate the Fe²⁺ in the active site.

  • Reaction Initiation: Add 100 μM of the substrate, L-4-hydroxyphenylpyruvate (HPPA), to initiate the reaction.

  • Kinetic Measurement: Continuously monitor the formation of the HGA-enol complex by measuring absorbance at 318 nm using a microplate reader for 10 minutes.

  • Validation Controls:

    • Positive Control: Isoxaflutole (pre-activated to its DKN form) to confirm assay sensitivity.

    • Negative Control: Intact ethyl 2-(5-methylisoxazol-3-yl)acetate (without NaOH pre-treatment) to confirm that the intact ring is inactive, validating the pro-herbicide hypothesis.

Protocol 2: Post-Emergence Greenhouse Bioassay (In Vivo)

Causality & Design: This assay evaluates the entire pharmacokinetic journey of the molecule: cuticular penetration (driven by the ethyl ester), systemic translocation, and in planta metabolic activation.

Step-by-Step Methodology:

  • Plant Cultivation: Cultivate indicator weed species (Abutilon theophrasti and Amaranthus retroflexus) in standard potting soil under controlled greenhouse conditions (25°C/20°C day/night, 16-h photoperiod). Grow plants until the 2–3 true leaf stage.

  • Formulation: Dissolve the analogs in an acetone/water mixture (1:1 v/v) containing 0.2% Tween-20 to reduce surface tension and mimic commercial adjuvant systems.

  • Application: Apply the formulations using a track sprayer equipped with a TeeJet nozzle, calibrated to deliver a spray volume of 200 L/ha. Apply at staggered doses (e.g., 10, 50, 100, 200, and 400 g ai/ha).

  • Validation Controls: Include a solvent blank (acetone/water/Tween-20) to ensure the carrier does not cause phytotoxicity, and a commercial standard (Isoxaflutole) at 50 g ai/ha to benchmark efficacy.

  • Evaluation: Assess visual injury (specifically looking for apical bleaching, the hallmark of HPPD inhibition) at 7, 14, and 21 Days After Treatment (DAT). Score on a scale of 0 (no effect) to 100 (complete plant death). Generate dose-response curves to calculate the ED₅₀.

References

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • In vivo absorption, distribution, excretion, and metabolism of a new herbicide, methiozolin, in rats following oral administration Source: PubMed (National Institutes of Health) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparison of the reaction mechanisms for the synthesis of substituted isoxazoles

The synthesis of substituted isoxazoles is a cornerstone of modern medicinal chemistry, given the scaffold's prevalence in biologically active molecules such as valdecoxib, leflunomide, and various antimicrobial agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted isoxazoles is a cornerstone of modern medicinal chemistry, given the scaffold's prevalence in biologically active molecules such as valdecoxib, leflunomide, and various antimicrobial agents. Achieving high regioselectivity, functional group tolerance, and optimal atom economy requires a deep understanding of the underlying reaction mechanisms.

This guide provides an objective, data-driven comparison of the three primary mechanistic pathways for synthesizing substituted isoxazoles: classical 1,3-dipolar cycloaddition, 1,3-dicarbonyl condensation, and advanced hypervalent iodine-mediated oxidative cyclization.

1,3-Dipolar Cycloaddition of Nitrile Oxides (The Huisgen Approach)

The most widely researched and applied route to 3,5-disubstituted isoxazoles is the reaction between a terminal alkyne (dipolarophile) and a nitrile oxide (1,3-dipole). Because nitrile oxides are highly unstable and prone to dimerization into inactive furoxans, they must be generated in situ.

Mechanistic Causality: The traditional method involves a two-step sequence starting from an aldoxime. First, electrophilic halogenation using N-chlorosuccinimide (NCS) yields a hydroximoyl chloride. Second, the slow, controlled addition of a mild base (typically triethylamine, Et₃N) triggers dehydrohalogenation to form the transient nitrile oxide. The subsequent reaction with the alkyne proceeds via a 1[1]. The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions, heavily favoring the 3,5-disubstituted isomer due to the steric bulk of the alkyne substituent aligning away from the dipole's oxygen atom.

G Aldoxime Aldoxime Precursor Chlorination Chlorination (NCS) Aldoxime->Chlorination Hydroximoyl Hydroximoyl Chloride Chlorination->Hydroximoyl Base Dehydrohalogenation (Et3N) Hydroximoyl->Base NitrileOxide Nitrile Oxide (1,3-Dipole) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition + Alkyne NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Figure 1: Mechanistic workflow of 1,3-dipolar cycloaddition via in situ nitrile oxide generation.

Self-Validating Protocol: NCS/Et₃N Mediated Cycloaddition
  • Oxime Activation: Dissolve the aldoxime (1.0 eq) in anhydrous DMF. Add NCS (1.1 eq) portion-wise at 0 °C.

    • Causality: Stepwise addition prevents exothermic degradation.

    • Validation Checkpoint: Monitor by TLC; the aldoxime spot should completely convert to a slightly less polar hydroximoyl chloride spot.

  • Dipole Generation & Trapping: Add the terminal alkyne (1.2 eq). Dilute Et₃N (1.5 eq) in DMF and add dropwise over 2 hours via a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the nitrile oxide, preventing undesired furoxan dimerization.

  • Workup & Validation: Quench with water, extract with EtOAc.

    • Validation Checkpoint: ¹H NMR of the crude mixture must show the diagnostic isolated isoxazole C4-H proton singlet at ~6.5–6.8 ppm.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

For library synthesis requiring robust, scalable conditions without the need for alkynes, the condensation of 1,3-diketones with hydroxylamine is the classical alternative.

Mechanistic Causality: The reaction relies on the potent nucleophilicity of the hydroxylamine nitrogen. The free base (generated in situ from hydroxylamine hydrochloride and sodium acetate) attacks the most electrophilic carbonyl carbon, forming an imine/enamine intermediate. An intramolecular nucleophilic attack by the hydroxyl oxygen onto the second carbonyl forms a 5-hydroxylisoxazoline intermediate, which undergoes rapid, thermodynamically driven dehydration to yield the aromatic isoxazole ring[2].

While highly efficient for symmetrical diketones,2[2], as the initial attack can occur at either carbonyl group depending on subtle steric and electronic biases.

Condensation Start 1,3-Diketone + Hydroxylamine NucAttack Nucleophilic Attack (NH2 on Carbonyl) Start->NucAttack Imine Imine/Enamine Intermediate NucAttack->Imine Cyclization Intramolecular Cyclization (OH attack) Imine->Cyclization HydroxylIsox 5-Hydroxylisoxazoline Cyclization->HydroxylIsox Dehydration Dehydration (-H2O) HydroxylIsox->Dehydration Product Isoxazole Mixture (If unsymmetrical) Dehydration->Product

Figure 2: Stepwise mechanism of 1,3-dicarbonyl condensation with hydroxylamine.

Self-Validating Protocol: Condensation Workflow
  • Buffer Preparation: Suspend NH₂OH·HCl (1.2 eq) and NaOAc (1.2 eq) in ethanol.

    • Causality: NaOAc neutralizes the HCl salt to liberate the nucleophilic free base of hydroxylamine while maintaining a slightly acidic pH to activate the carbonyls.

  • Condensation: Add the 1,3-diketone (1.0 eq) and reflux for 2–4 hours.

  • Dehydration & Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition between water and dichloromethane.

    • Validation Checkpoint: GC-MS analysis of the organic layer should show a primary peak corresponding to the exact mass of the diketone minus 18 Da (loss of water).

Advanced Oxidative Cyclizations (Hypervalent Iodine Mediated)

Traditional [3+2] cycloadditions often fail when substrates contain base-sensitive functional groups or electron-rich alkynes that undergo undesired side reactions during the NCS/Et₃N sequence. To circumvent this, hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA) or Koser's reagent (PhI(OH)OTs), are utilized.

Mechanistic Causality: These reagents act as two-electron oxidants,3[3]. For example,4[4], preventing base-induced degradation and significantly expanding the functional group tolerance of the reaction.

Oxidative Oxime Arylaldoxime Reagent Hypervalent Iodine (e.g., PIFA / Koser's) Oxime->Reagent DirectOx Direct Oxidation (Base-Free) Reagent->DirectOx Dipole Nitrile Oxide Intermediate DirectOx->Dipole Alkyne Alkyne Addition Dipole->Alkyne Product Functionalized Isoxazole Alkyne->Product

Figure 3: Base-free oxidative cyclization pathway using hypervalent iodine reagents.

Self-Validating Protocol: Koser's Reagent Promoted Cycloaddition
  • Reaction Setup: To a solution of arylaldoxime (1.0 eq) and terminal alkyne (1.5 eq) in a non-nucleophilic solvent (e.g., trifluoroethanol or DCM), add Koser's reagent (1.2 eq) at room temperature.

    • Causality: The hypervalent iodine rapidly coordinates and oxidizes the oxime. The absence of base prevents the formation of chlorinated alkyne byproducts.

  • Monitoring: Stir at ambient temperature for 1–3 hours.

    • Validation Checkpoint: The reaction mixture often undergoes a distinct color change (clear to pale yellow) as the hypervalent iodine complex forms and dissipates.

  • Purification: Concentrate and purify directly via flash chromatography. The byproduct, iodobenzene, is easily separated due to its high non-polarity.

Comparative Data Summary

To aid in experimental design, the following table synthesizes the quantitative and qualitative performance metrics of the three methodologies based on established literature[2][3][4].

Parameter1,3-Dipolar Cycloaddition (NCS/Base)1,3-Dicarbonyl CondensationOxidative Cyclization (Hypervalent Iodine)
Mechanistic Classification Concerted [3+2] pericyclicStepwise nucleophilic addition / dehydrationBase-free oxidation to dipole, then [3+2]
Typical Yields 50–85%>80% (Symmetrical) / Variable (Unsymmetrical)43–90%
Regioselectivity Excellent (Strictly 3,5-disubstituted)Poor for unsymmetrical diketonesExcellent (Strictly 3,5-disubstituted)
Functional Group Tolerance Moderate (Base-sensitive groups degrade)High (Sensitive to strong nucleophiles)Very High (Neutral/mild conditions)
Atom Economy Moderate (Generates Et₃N·HCl waste)High (Only water as a byproduct)Low (Generates iodobenzene waste)
Primary Limitation Alkyne chlorination side-reactionsInseparable regioisomer mixturesReagent cost and stoichiometric waste
Ideal Use Case Standard library synthesisSymmetrical isoxazole core generationBase-sensitive or complex substrates

References

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC Source: nih.gov URL:[Link]

  • Title: Construction of Isoxazole ring: An Overview Source: nanobioletters.com URL:[Link]

  • Title: Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area | ACS Combinatorial Science Source: acs.org URL:[Link]

  • Title: Koser's Reagent Promoted Synthesis of Substituted Isoxazoles and their Photophysical Properties - Organic & Biomolecular Chemistry Source: rsc.org URL:[Link]

Sources

Comparative

A comparative guide to the structure-activity relationship of isoxazole analogs.

A Comparative Guide to the Structure-Activity Relationship of Isoxazole Analogs Authored by: A Senior Application Scientist The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship of Isoxazole Analogs

Authored by: A Senior Application Scientist

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic characteristics, metabolic stability, and capacity to engage in diverse non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents.[1] The versatility of this moiety is evident in the broad spectrum of pharmacological activities its derivatives exhibit, including significant potential in oncology, infectious diseases, and inflammation.[1][3][4]

The structural allure of the isoxazole ring lies in its aromaticity combined with a weak nitrogen-oxygen bond, which provides a potential site for ring cleavage reactions.[3][5] This characteristic makes the isoxazole ring system amenable to structural modifications, allowing for the fine-tuning of pharmacological efficiency and drug selectivity.[3][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole analogs across key therapeutic areas, supported by experimental data and methodologies, to inform and guide researchers in the field of drug development.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Isoxazole derivatives have demonstrated potent cytotoxic effects against a multitude of cancer cell lines, acting through diverse mechanisms such as inducing apoptosis (programmed cell death), inhibiting protein kinases, and disrupting critical signaling pathways.[1][6][7]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the isoxazole core have revealed several key trends that govern anticancer potency:

  • Substitution at the Phenyl Rings: The nature and position of substituents on phenyl rings attached to the isoxazole core are critical. The presence of electron-withdrawing groups, such as fluorine (–F), chlorine (–Cl), or trifluoromethyl (–CF3), often enhances cytotoxic activity.[3][6] For instance, SAR studies on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives revealed that a fluorine or trifluoromethyl group at the para-position of the C3-phenyl ring promoted cytotoxicity against A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate) cancer cell lines.[6]

  • Hybridization with Other Pharmacophores: Fusing the isoxazole ring with other known anticancer scaffolds can lead to synergistic effects. Curcumin, a natural product with known antitumor properties, showed significantly enhanced cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 3.97 µM) when hybridized with an isoxazole ring, compared to the parent curcumin (IC50 = 21.89 µM).[2][8]

  • Positional Isomerism: The arrangement of substituents around the isoxazole ring is crucial. In a study of 4,5-diarylisoxazoles, the presence of a 3-hydroxyl group on one of the aryl rings was found to be essential for potent antiproliferative activity.[2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative isoxazole analogs against various human cancer cell lines. This data illustrates how subtle structural changes can lead to significant differences in potency.

Compound IDCore StructureR1 (at C3-Phenyl)R2 (at C5)Cell LineIC50 (µM)Reference
127 Phenyl-isoxazole-carboxamideH4-Cl-PhenylHep3B5.96 ± 0.87[3]
129 Phenyl-isoxazole-carboxamideH4-F-PhenylHep3B8.02 ± 1.33[3]
129 Phenyl-isoxazole-carboxamideH4-F-PhenylHeLa0.91 ± 1.03[3]
130 Phenyl-isoxazole-carboxamideH2,4-di-Cl-PhenylMCF-74.56 ± 2.32[3]
21 5-quinolin-2-yl-3-aryl isoxazole4-CF3-Phenyl3-methyl-quinolin-2-ylA549, COLO 205, MDA-MB 231, PC-3< 12[6]
40 Curcumin-isoxazole hybrid--MCF-73.97[2][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds. Its selection is based on its reliability in measuring the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analog in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizing the Mechanism: Apoptosis Induction Pathway

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis.[1] The following diagram illustrates a simplified overview of this process.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_execution Execution Phase Isoxazole Isoxazole Analog Caspase3 Caspase-3 (Executioner Caspase) Isoxazole->Caspase3 Activation via intrinsic/extrinsic pathways Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleavage of cellular proteins

Caption: Simplified pathway of apoptosis induction by isoxazole analogs.

Antimicrobial Activity: Combating Pathogenic Microbes

The isoxazole scaffold is a key component in several commercially available antibacterial drugs, including oxacillin, cloxacillin, and sulfamethoxazole.[3] Research continues to explore novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.

Structure-Activity Relationship (SAR) Insights
  • Influence of Substituents on Activity: SAR studies reveal that the presence of electron-withdrawing groups like nitro (–NO2) and chloro (–Cl) on the C3-phenyl ring, and methoxy (–OCH3) or dimethylamino (–N(CH3)2) groups at the C5-phenyl ring, can enhance antibacterial activity.[9]

  • Chalcone-Isoxazole Hybrids: Chalcones containing an isoxazole ring have shown potent antibacterial activity. The introduction of electron-donating groups onto the phenyl moiety of the chalcone scaffold was found to enhance activity, with MIC values ranging from 1 to 16 µg/mL.[10]

  • Fused Ring Systems: The fusion of isoxazole with other heterocyclic systems can yield compounds with significant antimicrobial properties. For example, methylene-bridged benzisoxazolylimidazo[2,1-b][1][3][5]thiadiazoles have demonstrated activity against E. coli and B. subtilis.[3]

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for different isoxazole derivatives against common bacterial strains.

Compound ClassKey Structural FeatureBacterial StrainMIC (µg/mL)Reference
Chalcone-IsoxazoleElectron-donating groups on phenyl ringVarious1 - 16[10]
Urea/Thiourea derivativesElectron-withdrawing groups (e.g., -CF3, -Cl)B. subtilis, S. aureusNot specified, but activity noted[3]
Sampangine-Isoxazole hybridIsoxazole fused with sampangineC. neoformans H990.031[2]
Chalcone-IsoxazoleMethyl isoxazole fractionM. tuberculosis H37Rv0.12[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This method is preferred for its efficiency and ability to test multiple compounds and concentrations simultaneously.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism (e.g., S. aureus, E. coli).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., Tetracycline, Gentamicin) should be included as a positive control.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Visualizing the Drug Discovery Workflow

The development of novel isoxazole-based antimicrobials follows a structured pipeline from initial design to preclinical evaluation.

drug_discovery_workflow Design Compound Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MIC Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt ADMET In Vitro ADMET (Toxicity, Metabolism) Lead_Opt->ADMET Preclinical Preclinical Studies (In Vivo Models) ADMET->Preclinical

Caption: General workflow for the discovery of isoxazole-based therapeutics.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][11] The development of selective COX-2 inhibitors is a key goal, as this can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1]

Structure-Activity Relationship (SAR) Insights
  • COX-2 Selectivity: The isoxazole ring is a central feature in selective COX-2 inhibitors like Valdecoxib and Parecoxib.[3] SAR studies have shown that the presence and positioning of a sulfonamide (–SO2NH2) or a similar functional group are often crucial for COX-2 selectivity.

  • Diarylheterocycles: In the class of diarylheterocycles, the isoxazole ring has been widely used as the central core for potent COX inhibitors.[12] Modifications to the aryl rings attached to the isoxazole nucleus significantly impact both potency and selectivity. For example, replacing a phenyl group with a 5-chlorofuran-2-yl group can yield selective COX-1 inhibitors.[13]

  • Impact of Substituents: In one study, isoxazole-carboxamide derivatives were synthesized and evaluated for COX inhibition. A compound designated MYM4, which possessed high COX-2 inhibitory effects (IC50 = 0.24-1.30 µM) and a good selectivity index, also displayed significant antiproliferative effects against several cancer cell lines.[14] This highlights the potential for multi-targeted activity.

Comparative COX Inhibition Data
Compound IDKey Structural FeatureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
MYM1 Isoxazole-carboxamide0.0041--[14][15]
MYM4 Isoxazole-carboxamide-0.24 - 1.302.51 - 6.13[14]
C6 Isoxazole derivative-0.55 ± 0.03Selective[16]
Compound 2a Isoxazole-carboxamide0.9580.2392.766[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of heme, the peroxidase component converts a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) into a colored product, which can be measured spectrophotometrically. An inhibitor will reduce the rate of color development.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme, and the chromogenic substrate (TMPD).

  • Assay Setup: In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test isoxazole compound or a standard inhibitor (e.g., Celecoxib).

  • Pre-incubation: Incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding arachidonic acid, the natural substrate for COX.

  • Kinetic Reading: Immediately measure the absorbance at 590-620 nm over time (e.g., every minute for 5-10 minutes) using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percentage of inhibition relative to a no-inhibitor control and calculate the IC50 value for both COX-1 and COX-2 to determine potency and selectivity.

Conclusion and Future Directions

The isoxazole scaffold is a remarkably versatile and enduringly important core in drug discovery. The structure-activity relationships discussed herein underscore a clear principle: targeted modifications to the substituents and their positions on the isoxazole ring system are paramount for optimizing biological activity and selectivity. Electron-withdrawing groups frequently enhance anticancer and antimicrobial potency, while specific functionalities like sulfonamides can direct selectivity towards enzymes such as COX-2.[1][3]

The future of isoxazole-based drug discovery lies in the continued exploration of novel synthetic strategies to create more complex and diverse derivatives.[3] The development of multi-targeted therapies, where a single isoxazole analog can modulate several disease pathways (e.g., inflammation and cancer), represents a particularly promising frontier.[3][14] As our understanding of the molecular basis of disease deepens, the rational, SAR-guided design of isoxazole analogs will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. BenchChem.
  • Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. MDPI.
  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.
  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

Sources

Validation

Structural Confirmation and Performance Comparison: ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE vs. Regioisomeric Alternatives

The Mechanistic Challenge: Regioisomerism in Isoxazole Synthesis Isoxazole derivatives are highly valued in medicinal chemistry as metabolically stable bioisosteres for ester and amide linkages. However, the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: Regioisomerism in Isoxazole Synthesis

Isoxazole derivatives are highly valued in medicinal chemistry as metabolically stable bioisosteres for ester and amide linkages. However, the synthesis of 3,5-disubstituted isoxazoles—typically achieved via the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine or via 1,3-dipolar cycloadditions—notoriously yields mixtures of regioisomers[1].

When synthesizing Ethyl 2-(5-methylisoxazol-3-yl)acetate , the primary synthetic contaminant is its regioisomer, Ethyl 2-(3-methylisoxazol-5-yl)acetate . Because these two isomers possess identical molecular weights and nearly identical polarities, standard chromatographic purification is often insufficient without rigorous, independent structural verification. Relying solely on 1D 1 H NMR can lead to misassignment due to the subtle chemical shift differences of the isolated isoxazole proton (H-4)[2].

To establish a self-validating analytical system, we must move beyond simple 1D proton assignments and utilize the fundamental electronic asymmetry of the isoxazole ring.

Analytical Strategy: A Self-Validating System

The causality behind our analytical choices relies on the electronegativity difference between the oxygen and nitrogen atoms within the isoxazole core. This difference creates a distinct electronic environment for the C3 and C5 carbons, which serves as the foundation for our structural proof.

The Limitations of 1D 1 H NMR

While the H-4 proton on the isoxazole ring provides a "fingerprint" signal, its chemical shift is highly sensitive to the electronic effects of adjacent substituents[2]. In 5-methylisoxazoles, the H-4 resonance typically appears slightly upfield compared to 3-methylisoxazoles, but solvent effects and concentration can blur this distinction. Therefore, 1D 1 H NMR is used as a preliminary purity check rather than definitive proof.

The Gold Standard: 1 3 C NMR and HMBC (Heteronuclear Multiple Bond Correlation)

To unambiguously confirm the structure, we must map the connectivity of the substituents to the ring carbons.

  • Electronic Deshielding: The C5 carbon is directly bonded to the highly electronegative ring oxygen, resulting in a significant downfield shift ( δ ~169–171 ppm)[3].

  • Nitrogen Shielding: The C3 carbon, bonded to the less electronegative nitrogen, appears further upfield ( δ ~155–162 ppm)[3].

By utilizing an HMBC experiment, we can observe 2-bond ( 2 JCH​ ) and 3-bond ( 3 JCH​ ) couplings. If the methyl protons ( δ ~2.4 ppm) show a strong cross-peak to the highly deshielded C5 carbon (~170 ppm), the compound is definitively the 5-methyl regioisomer. Conversely, if the methylene protons ( δ ~3.6 ppm) correlate to the C5 carbon, the compound is the 3-methyl-5-acetate regioisomer.

Performance Comparison: 5-Methyl vs. 3-Methyl Isomers

Understanding the structural differences is critical because the two regioisomers exhibit different chemical reactivities, particularly when used as synthetic intermediates. The methylene group in Ethyl 2-(5-methylisoxazol-3-yl)acetate is flanked by an ester and the C3 position of the isoxazole, making it slightly less acidic than its C5 counterpart.

Table 1: Quantitative Analytical & Performance Comparison
ParameterEthyl 2-(5-methylisoxazol-3-yl)acetate (Target)Ethyl 2-(3-methylisoxazol-5-yl)acetate (Alternative)
CAS Number 60148-50-7[]1022-13-5
H-4 Chemical Shift ( 1 H NMR) 6.05 ppm (s, 1H) 6.18 ppm (s, 1H)
C3 Chemical Shift ( 1 3 C NMR) 158.0 ppm (correlates to CH 2​ ) 160.5 ppm (correlates to CH 3​ )
C5 Chemical Shift ( 1 3 C NMR) 170.5 ppm (correlates to CH 3​ ) 168.0 ppm (correlates to CH 2​ )
Methylene pKa (Estimated) Higher (Less acidic, C3 is less electron-withdrawing)Lower (More acidic, C5 oxygen inductive effect)
Synthetic Utility Preferred for C3-linked bioisostere drug designPreferred for C5-linked bioisostere drug design

Experimental Protocol: Unambiguous Structural Confirmation

To ensure trustworthiness, the following protocol is designed as a self-validating workflow. Every step includes an internal check to prevent false positives.

Step 1: Sample Preparation and Purity Verification
  • Preparation: Dissolve 15–20 mg of the isolated isoxazole product in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1D 1 H NMR Acquisition: Acquire a standard 1D proton spectrum (e.g., 400 MHz, 16 scans).

  • Validation Check: Verify that the H-4 proton appears as a sharp singlet near 6.0–6.2 ppm. If multiple singlets are observed in this region, the sample is a mixture of regioisomers[1] and must be subjected to further chromatographic purification (e.g., using a shallower gradient of EtOAc/Hexanes) before proceeding to 2D analysis.

Step 2: 2D HMBC Acquisition (The Definitive Test)
  • Parameter Setup: Set up a 1 H- 1 3 C HMBC experiment optimized for long-range couplings ( n JCH​ = 8 Hz).

  • Acquisition: Run the experiment with sufficient scans (typically 4–8 scans per increment, 256 t1 increments) to ensure high signal-to-noise for the unprotonated quaternary carbons (C3 and C5).

  • Data Interpretation (Causality Check):

    • Locate the methyl protons ( δ ~2.4 ppm) on the F2 axis.

    • Trace vertically to find the cross-peaks on the F1 ( 1 3 C) axis.

    • If the cross-peak aligns with a carbon at >169 ppm, the methyl group is attached to C5 (Target Confirmed)[3].

    • If the cross-peak aligns with a carbon at <162 ppm, the methyl group is attached to C3 (Regioisomer Confirmed).

Step 3: Orthogonal Validation via LC-MS
  • Acquisition: Inject 1 μ L of a 10 μ g/mL solution into an LC-MS system equipped with a C18 column and an ESI+ source.

  • Validation: Confirm the presence of the [M+H] + ion at m/z 170.08. While mass spectrometry cannot easily differentiate the regioisomers, it validates that no structural rearrangement or degradation (e.g., N-O bond cleavage) occurred during synthesis[1].

Visualizing the Analytical Logic

The following diagram illustrates the logical decision tree used during the HMBC data interpretation. This workflow ensures that structural assignment is based on absolute through-bond physical properties rather than relative chemical shift heuristics.

G A Isolated Isoxazole Product (m/z 170.08 [M+H]+) B 1H & 13C NMR Acquisition Identify H-4, C3 (~160 ppm), C5 (~170 ppm) A->B C HMBC 2D NMR Map Long-Range Couplings (2J, 3J) B->C D Methyl Protons (~2.4 ppm) Correlate to C5 (>169 ppm) C->D Pathway A E Methyl Protons (~2.4 ppm) Correlate to C3 (<162 ppm) C->E Pathway B F CONFIRMED: Ethyl 2-(5-methylisoxazol-3-yl)acetate D->F G CONFIRMED: Ethyl 2-(3-methylisoxazol-5-yl)acetate E->G

Figure 1: HMBC-driven logical workflow for the unambiguous structural differentiation of isoxazole regioisomers.

Sources

Comparative

Replicating the synthesis and bioactivity of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Replicating the Synthesis and Bioactivity of Ethyl 2-(5-Methylisoxazol-3-yl)acetate: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional heterocyclic bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Replicating the Synthesis and Bioactivity of Ethyl 2-(5-Methylisoxazol-3-yl)acetate: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional heterocyclic building blocks. Among these, Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) [] stands out as a highly versatile intermediate. The isoxazole core provides a rigid, metabolically stable bioisostere for aromatic rings, while the C3-acetate moiety serves as an ideal electrophilic center for downstream homologation, amidation, or hydrazinolysis.

This guide objectively compares the traditional and modern synthetic routes for this compound, details a self-validating experimental protocol, and evaluates its downstream bioactivity performance against standard alternatives in the development of antimicrobial agents and GABA-A inverse agonists[2][3].

Mechanistic Synthesis Pathways: A Comparative Analysis

The synthesis of 3,5-disubstituted isoxazoles historically relied on the condensation of 1,3-dicarbonyl compounds with hydroxylamine. However, this classical route (Route A) suffers from poor regioselectivity, yielding a mixture of 3,5- and 5,3-isomers that require tedious chromatographic separation.

To bypass this, modern synthetic chemistry favors the 1,3-dipolar cycloaddition (Route B) between a nitrile oxide and a terminal alkyne. Recently, the integration of ultrasonic irradiation has revolutionized this pathway, accelerating the reaction via acoustic cavitation—which creates localized high temperatures and pressures—while suppressing the unwanted dimerization of nitrile oxides into furoxans[4].

Table 1: Synthesis Route Comparison
ParameterRoute A: Classical CondensationRoute B: Ultrasound-Assisted [3+2] Cycloaddition
Reagents Ethyl 3,5-dioxohexanoate + NH₂OH·HClEthyl 3-chloro-3-(hydroxyimino)propanoate + Propyne
Regioselectivity Poor (~60:40 mixture of isomers)Excellent (>95:5)
Reaction Time 12–24 hours (Reflux)1–2 hours (Ultrasound, 25 kHz)
Yield 45–55% (after separation)85–92%
Environmental Impact High solvent waste from chromatographyLow (Green chemistry compatible)[4]

Synthesis A Route A: 1,3-Dicarbonyl + Hydroxylamine C Intermediate: Oxime Formation A->C EtOH, Reflux B Route B:[3+2] Cycloaddition (Nitrile Oxide + Alkyne) D Intermediate: In situ Nitrile Oxide B->D NCS, Et3N E Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) C->E Cyclization (-H2O) D->E Regioselective Addition

Caption: Mechanistic comparison of Route A (Classical) vs. Route B (Modern [3+2] Cycloaddition).

Experimental Protocol: Ultrasound-Assisted[3+2] Cycloaddition

This protocol utilizes Route B. The causal logic here is critical: we generate the highly reactive nitrile oxide in situ using triethylamine (Et₃N) to slowly dehydrohalogenate the hydroximoyl chloride. This slow generation, combined with ultrasonic mass transfer, ensures the dipole reacts immediately with the alkyne rather than dimerizing.

Materials:

  • Ethyl 3-chloro-3-(hydroxyimino)propanoate (1.0 eq)

  • Propyne gas (or 2-bromopropene as a synthetic equivalent) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ultrasonic bath (25 kHz, 500 W)

Step-by-Step Methodology:

  • Preparation of the Dipolarophile: Dissolve ethyl 3-chloro-3-(hydroxyimino)propanoate (10 mmol) in 15 mL of anhydrous DMF in a heavy-walled reaction tube.

  • Alkyne Introduction: Purge the system with inert gas (N₂). Introduce propyne gas into the solution until saturation is achieved (approximately 15 mmol). Note: If using 2-bromopropene, add it directly as a liquid.

  • In Situ Dipole Generation: Place the reaction tube in the ultrasonic bath. While sonicating at 25 kHz (ambient temperature), add Et₃N (12 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents a sudden spike in nitrile oxide concentration, which would otherwise lead to furoxan byproduct formation.

  • Reaction Propagation: Continue sonication for 1.5 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the hydroximoyl chloride spot (visualized with UV and iodine) self-validates the completion of the cycloaddition.

  • Workup & Isolation: Quench the mixture with ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure due to the high regioselectivity of the ultrasound method[4]. A short silica gel plug yields pure Ethyl 2-(5-methylisoxazol-3-yl)acetate as a pale yellow oil.

Bioactivity & Downstream Applications

Ethyl 2-(5-methylisoxazol-3-yl)acetate is not an end-product; it is a springboard. Its ester group is highly reactive toward nucleophilic acyl substitution, making it the premier starting material for synthesizing 1,3,4-oxadiazoles (potent antimicrobial agents)[2] and triazolo-phthalazines (GABA-A α5 inverse agonists for cognition enhancement)[3].

Synthesis of Antimicrobial 1,3,4-Oxadiazoles

To synthesize antimicrobial agents, the ester is first treated with hydrazine hydrate (NH₂NH₂·H₂O) to form an acylhydrazide. This intermediate is condensed with various aromatic aldehydes to form hydrazones, which undergo oxidative cyclization using Chloramine-T to yield 1,3,4-oxadiazoles[2].

Bioactivity A Ethyl 2-(5-methylisoxazol-3-yl)acetate BB BB A->BB B Hydrazinolysis (NH2NH2·H2O) C Isoxazole-Acylhydrazone D Oxidative Cyclization (Chloramine-T) C->D E 1,3,4-Oxadiazole Derivatives D->E F Antimicrobial Screening (S. aureus, E. coli) E->F BB->C

Caption: Downstream workflow from the acetate intermediate to antimicrobial oxadiazole screening.

Bioactivity Comparison: Isoxazole vs. Phenyl Analogs

When comparing the bioactivity of 1,3,4-oxadiazoles, the choice of the core building block is paramount. Replacing a standard phenyl ring with the 5-methylisoxazole moiety significantly alters the physicochemical profile. The isoxazole nitrogen and oxygen act as additional hydrogen bond acceptors, improving target binding affinity within bacterial enzymes, while the C5-methyl group provides necessary lipophilicity for cell wall penetration.

Table 2: Comparative Minimum Inhibitory Concentration (MIC, µg/mL)

Data represents the bioactivity of downstream 1,3,4-oxadiazole derivatives bearing either a 5-methylisoxazole core (derived from CAS 60148-50-7) or a standard phenyl core, tested against common pathogens[2]. Lower values indicate higher potency.

Derivative CoreStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Candida albicans (Fungal)
5-Methylisoxazole (Target) 12.5 25.0 25.0
Phenyl (Alternative)50.0>100.050.0
Ciprofloxacin (Standard)6.256.25N/A
Fluconazole (Standard)N/AN/A12.5

Conclusion on Bioactivity: Derivatives synthesized from Ethyl 2-(5-methylisoxazol-3-yl)acetate demonstrate a 2- to 4-fold increase in broad-spectrum antimicrobial efficacy compared to their phenyl alternatives. Furthermore, its structural integration into complex polycyclic systems, such as GABA-A inverse agonists, proves its indispensable role in modern neuropharmacology[3]. For researchers optimizing lead compounds, transitioning to this isoxazole building block via the ultrasound-assisted synthetic route offers both superior chemical yields and enhanced biological performance.

References

  • Synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles . d-nb.info. Retrieved from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PMC (NIH). Retrieved from:[Link]

  • US6534505B2 - Therapeutic polymorphs of a GABA-A alpha-5 inverse agonist and pamoate formulations of the same. Google Patents.

Sources

Validation

Peer-Reviewed Validation &amp; Application Guide: Ethyl 2-(5-Methylisoxazol-3-yl)acetate in Medicinal Chemistry

As drug discovery pivots toward highly functionalized, conformationally constrained scaffolds, the selection of starting building blocks dictates both the efficiency of the synthetic route and the viability of the final...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, conformationally constrained scaffolds, the selection of starting building blocks dictates both the efficiency of the synthetic route and the viability of the final active pharmaceutical ingredient (API). Ethyl 2-(5-methylisoxazol-3-yl)acetate (CAS: 60148-50-7) has emerged as a privileged intermediate.

This guide provides an objective, data-driven comparison of this ester against alternative isoxazole precursors, detailing its peer-reviewed applications in synthesizing PPARα/γ dual agonists and broad-spectrum antimicrobial agents.

Comparative Analysis of Isoxazole Building Blocks

When designing synthetic routes for isoxazole-containing therapeutics, medicinal chemists typically evaluate three primary C3-substituted 5-methylisoxazoles. The choice of the functional group at the C3-alkyl chain fundamentally alters the retrosynthetic landscape[1].

Table 1: Reactivity & Efficiency Profile Comparison
FeatureEthyl 2-(5-methylisoxazol-3-yl)acetate2-(5-Methylisoxazol-3-yl)acetonitrile5-Methylisoxazole-3-carboxylic acid
Primary Reactivity Electrophilic carbonyl, α -enolate formationNucleophilic α -carbon, nitrile additionAmide coupling, decarboxylation
Synthetic Steps to Hydrazide 1 Step (Direct Hydrazinolysis)3 Steps (Hydrolysis, Esterification, Hydrazinolysis)2 Steps (Esterification, Hydrazinolysis)
Isoxazole Ring Stability High (Reacts under neutral/mild basic conditions)Moderate (Requires harsh acid/base for hydrolysis, risking ring cleavage)High (Stable under standard coupling)
Optimal Use Case PPAR Agonists, 1,3,4-Oxadiazole HybridsAmine synthesis, Tetrazole formationDirect amide API synthesis

Application Insight: While1 is valuable for accessing primary amines via reduction, it is highly inefficient for synthesizing acyl derivatives. The harsh hydrolysis required to convert the nitrile to a carboxylic acid often leads to the nucleophilic attack on the isoxazole N-O bond, causing ring opening. Ethyl 2-(5-methylisoxazol-3-yl)acetate bypasses this liability, offering an oxidation-state-appropriate carbonyl that is primed for direct nucleophilic acyl substitution or α -alkylation.

Mechanistic Pathways & Synthetic Divergence

The true utility of Ethyl 2-(5-methylisoxazol-3-yl)acetate lies in its bidirectional reactivity. The ester carbonyl serves as a perfect electrophile for hydrazine, while the α -methylene protons are sufficiently acidic to form stable kinetic enolates.

G Ester Ethyl 2-(5-methylisoxazol-3-yl)acetate CAS: 60148-50-7 Hydrazine Hydrazinolysis NH2NH2·H2O, EtOH Ester->Hydrazine Alkylation α-Alkylation LDA, Electrophile Ester->Alkylation Hydrazide Isoxazole Acyl Hydrazide Hydrazine->Hydrazide Cyclization Oxidative Cyclization Chloramine-T Hydrazide->Cyclization Oxadiazole 1,3,4-Oxadiazole Hybrids (Antimicrobial Activity) Cyclization->Oxadiazole PPAR α-Heteroaryl-propanoic Acids (PPARα/γ Agonists) Alkylation->PPAR

Figure 1: Divergent synthetic pathways of Ethyl 2-(5-methylisoxazol-3-yl)acetate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies detail the exact causal reasoning behind the reaction conditions, incorporating built-in validation checkpoints.

Protocol A: Synthesis of Isoxazole-Substituted 1,3,4-Oxadiazoles (Antimicrobial Agents)

This protocol leverages the ester to construct 1,3,4-oxadiazole hybrids, which have shown significant efficacy against resistant microbial strains [2].

Step 1: Hydrazinolysis

  • Procedure: Dissolve Ethyl 2-(5-methylisoxazol-3-yl)acetate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Elevate the temperature to 78°C and reflux for 4 hours.

  • Causality: Absolute ethanol is specifically chosen because it solubilizes both the hydrophobic isoxazole ester and the hydrophilic hydrazine. The boiling point of ethanol (78°C) provides the exact thermal energy required to overcome the activation barrier for nucleophilic acyl substitution without causing thermal degradation of the sensitive N-O bond within the isoxazole ring.

  • Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The reaction is complete when the high-Rf ester spot disappears, replaced by a highly polar, low-Rf hydrazide spot. Confirm via IR spectroscopy (appearance of strong N-H stretching bands at 3300-3200 cm⁻¹).

Step 2: Oxidative Cyclization

  • Procedure: Condense the resulting hydrazide with an aromatic aldehyde in methanol to yield the N-acylhydrazone. Subsequently, treat the intermediate with Chloramine-T (1.2 eq) in ethanol at room temperature.

  • Causality: Chloramine-T acts as a mild, controlled source of electrophilic chlorine. It facilitates the removal of hydrogen from the hydrazone N-H, generating a reactive intermediate that undergoes rapid intramolecular cyclization into the 1,3,4-oxadiazole. This specifically avoids the use of harsh oxidants (e.g., KMnO₄) which would erroneously oxidize the 5-methyl group on the isoxazole ring to a carboxylic acid.

Protocol B: α -Alkylation for PPAR α / γ Dual Agonists

This pathway utilizes the ester as a nucleophile to synthesize α -heteroaryl-phenylpropanoic acid derivatives, which are potent antidiabetic agents [3].

Step 1: Kinetic Enolate Formation

  • Procedure: Cool a solution of Ethyl 2-(5-methylisoxazol-3-yl)acetate in anhydrous THF to -78°C under an inert argon atmosphere. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 30 minutes.

  • Causality: The α -protons adjacent to the ester carbonyl are weakly acidic. LDA is selected because it is a sterically hindered, strong base that quantitatively deprotonates the α -carbon without acting as a nucleophile at the ester carbonyl. The strict -78°C temperature is critical to stabilize the resulting kinetic enolate and prevent self-condensation (Claisen condensation) before the electrophile is introduced.

  • Validation Check: The formation of the enolate can be visually confirmed by a slight yellowing of the solution. Quenching a micro-aliquot with D₂O and analyzing via ¹H NMR will show the disappearance of the α -CH₂ singlet (around δ 3.6 ppm), confirming quantitative deprotonation.

Step 2: Electrophilic Quenching

  • Procedure: Add the target electrophile (e.g., a substituted phenylpropyl bromide) dropwise to the -78°C enolate solution. Allow the reaction to slowly warm to room temperature over 4 hours.

Quantitative Performance Data

The derivatives synthesized from Ethyl 2-(5-methylisoxazol-3-yl)acetate exhibit superior biological profiles compared to legacy compounds. Table 2 summarizes the peer-reviewed efficacy of these downstream targets.

Table 2: Biological Efficacy of Downstream Derivatives
Derivative ClassTarget ApplicationEfficacy MetricReference StandardEfficacy Comparison
α -Heteroaryl-propanoic Acids [3]PPAR α / PPAR γ Dual AgonismEC₅₀: 0.013 µM (PPAR α ) EC₅₀: 0.061 µM (PPAR γ )Rosiglitazone (PPAR γ only)Superior. Demonstrated a balanced dual-agonist profile, leading to decreased plasma glucose and improved HDL-C in in vivo transgenic mouse models without the weight-gain liabilities of pure PPAR γ agonists.
1,3,4-Oxadiazole Hybrids [2]Gram-positive BacteriaMIC: 12.5 µg/mLCiprofloxacinComparable. Showed excellent oxidative stability and high efficacy against representative bacterial strains, proving the isoxazole-oxadiazole linkage is a viable pharmacophore.

References

  • A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem Technical Guides.
  • Synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles. (2018).
  • Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists.Bioorganic & Medicinal Chemistry, 17(20), 7113-7125. (2009).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE in a Laboratory Setting

From the Bench of a Senior Application Scientist: Ensuring Safety and Compliance in Your Research For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Bench of a Senior Application Scientist: Ensuring Safety and Compliance in Your Research

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, ensuring the protection of yourself, your colleagues, and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with a self-validating system for chemical waste management.

Hazard Assessment and Immediate Safety Precautions

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential chemical absorption.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.Minimizes the potential for inhalation of any vapors or aerosols.

Always handle ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE in a designated and well-ventilated area to minimize exposure risks.

The Cardinal Rule: Treat as Hazardous Waste

The cornerstone of proper disposal for ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE is to classify it as hazardous chemical waste. This classification is in line with the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste streams[1][4].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE waste.

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste: Any solid waste contaminated with ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, such as weighing papers, contaminated gloves, or absorbent materials from a spill, must be collected in a designated hazardous waste container[1][5].

  • Liquid Waste: Solutions containing ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE should be collected in a separate, dedicated liquid hazardous waste container[1][5]. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[5].

Step 2: Container Selection and Management

The integrity of your waste container is crucial for preventing leaks and ensuring safe storage.

  • Compatibility: The container must be chemically compatible with ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE[4][6]. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Condition: Use containers that are in good condition, free from cracks or other damage[6].

  • Closure: The container must have a secure, leak-proof screw-top cap. It is critical to keep the container closed at all times except when you are actively adding waste[3][4][6]. Leaving a funnel in the container is a common but unsafe practice and should be avoided[6].

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement and a key safety feature.

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE"[6].

  • The label must also include the full chemical name, "ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE," and the approximate concentration or percentage of the contents[6]. Avoid using chemical formulas or abbreviations[6].

  • Your institution's EHS office can provide pre-printed hazardous waste labels that meet all regulatory requirements.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[3][6].

  • The SAA must be under the control of the laboratory personnel generating the waste[6].

  • Segregate your ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE waste from other incompatible waste streams, such as strong acids or bases[6].

  • There are limits to the amount of hazardous waste that can be accumulated in an SAA. Typically, this is a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste[3][7].

Step 5: Arranging for Disposal

Once your waste container is full, or if you are approaching the accumulation time limit (which can be up to twelve months in some academic settings), you must arrange for its removal by trained professionals[7].

  • Contact your institution's EHS office to schedule a pickup of your hazardous waste[3][6].

  • Complete any required paperwork, such as a "HazWaste Disposal form," to ensure a smooth and compliant pickup process[3].

  • The EHS office will then transport the waste to a central storage facility before it is transferred to a licensed hazardous waste disposal company[3].

Spill Management

In the event of a spill of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the immediate area is evacuated and increase ventilation by opening a fume hood sash.

  • Control Ignition Sources: If the compound is flammable, remove all potential sources of ignition from the area[8].

  • Contain the Spill: Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand[1].

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as hazardous waste[1].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Collect in a dedicated, labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled liquid hazardous waste container liquid_waste->collect_liquid labeling_reqs Label with 'HAZARDOUS WASTE' and full chemical name collect_solid->labeling_reqs collect_liquid->labeling_reqs store_saa Store in a designated Satellite Accumulation Area (SAA) labeling_reqs->store_saa container_full Is the container full or has the accumulation time limit been reached? store_saa->container_full contact_ehs Contact Environmental Health & Safety (EHS) for pickup container_full->contact_ehs Yes disposal Disposal by a licensed hazardous waste facility contact_ehs->disposal

Caption: Disposal workflow for ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

Waste Minimization: A Proactive Approach

A crucial aspect of responsible chemical management is waste minimization. Consider the following strategies to reduce the volume of hazardous waste generated in your laboratory:

  • Order only the quantity of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE that you require for your experiments.

  • Maintain a detailed inventory of your chemicals to avoid unnecessary purchases.

  • If you have surplus, unexpired ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, consider sharing it with other research groups.

  • Where scientifically feasible, reduce the scale of your experiments to decrease the volume of waste produced[3].

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office.
  • Regulation of Labor
  • Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
  • SAFETY D
  • ethyl acetate - SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET ETHYL ACET
  • Safety Data Sheet: Ethyl acet
  • SAFETY D
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor

Sources

Handling

A Researcher's Guide to the Safe Handling of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. The following protocols are synthesized from safety data sheets of structurally analogous compounds and established laboratory safety principles. It is imperative to conduct a site-specific risk assessment before commencing any work.

Hazard Assessment and GHS Classification
Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3][4]
Causes skin irritationSkin Irritation (Category 2)[2]Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[2]
May cause an allergic skin reactionSkin Sensitization (Sub-category 1B)Avoid breathing mist or vapors. Contaminated work clothing should not be allowed out of the workplace.
Causes serious eye irritationEye Irritation (Category 2)[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
May cause respiratory irritationSTOT SE 3[2]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
Harmful to aquatic lifeAcute Aquatic Hazard (Category 3)Avoid release to the environment.
Flammable liquid and vaporFlammable liquidsKeep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[4][5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is critical to ensure personal safety when handling ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][7]Protects against splashes and vapors which may cause serious eye irritation.[1][2][7]
Skin Protection - Gloves: Double gloving with powder-free nitrile gloves is recommended. The outer glove should be placed over the cuff of the lab coat.[8][9] Change gloves every 30-60 minutes or immediately if contaminated.[8][9]- Lab Coat: A flame-resistant, long-sleeved laboratory coat with a solid front and tight-fitting cuffs.[1][9][10]Prevents skin contact, which can cause irritation and potential allergic reactions.[2] Double gloving provides an additional barrier against contamination.[9]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[1][2][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][2][7]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available and in good condition.[1][7] An emergency eyewash station and safety shower must be accessible.[1]

  • Dispensing: Conduct all dispensing and handling of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE inside a chemical fume hood to control vapor exposure.[1][2] Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[2][5][11]

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][7] Keep the container tightly closed.[2][5][7][11][12]

Spill Management

In the event of a spill, follow these procedures immediately:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Simultaneously Ignition Eliminate ignition sources Ventilate->Ignition Absorb Contain with inert absorbent material (e.g., vermiculite, sand) Ignition->Absorb Once safe Collect Collect into a sealed container for disposal Absorb->Collect Clean Clean the affected area with soap and water Collect->Clean Dispose_PPE Dispose of contaminated PPE as hazardous waste Clean->Dispose_PPE

Caption: Workflow for handling a chemical spill.

Waste Disposal

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself. Dispose of contents and container to an approved waste disposal plant.[3][11]

First Aid Measures

Exposure RouteFirst Aid Instructions
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2][4]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 7).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety Data Sheet. (2025, January 15).
  • SAFETY DATA SHEET - Meridian Bioscience. (2024, February 2).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate - Benchchem. (n.d.).
  • Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET ETHYL ACETATE REVISION DATE:26/03/2019 2. HAZARDOUS IDENTIFICATIONS - Rolfes Chemicals. (2019, March 26).
  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1).
  • Material Safety Data Sheet. (2014, October 23).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE
© Copyright 2026 BenchChem. All Rights Reserved.